molecular formula C7H14O3 B077706 4-Methoxybutyl Acetate CAS No. 15057-11-1

4-Methoxybutyl Acetate

Cat. No.: B077706
CAS No.: 15057-11-1
M. Wt: 146.18 g/mol
InChI Key: LMLBDDCTBHGHEO-UHFFFAOYSA-N
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Description

4-Methoxybutyl Acetate is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxybutyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(8)10-6-4-3-5-9-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLBDDCTBHGHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619800
Record name 4-Methoxybutyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15057-11-1
Record name 4-Methoxybutyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxybutyl Acetate
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Foundational & Exploratory

A Technical Guide to 4-Methoxybutyl Acetate for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on 4-methoxybutyl acetate. It covers its fundamental properties, synthesis, applications, and safety protocols, grounded in authoritative sources to ensure scientific integrity.

Core Identification and Physicochemical Properties

This compound, also known as acetic acid 4-methoxybutyl ester, is an organic compound featuring both an ether and an ester functional group.[1][2] This dual functionality imparts a unique set of properties, making it a subject of interest in various chemical and research applications.

Key Identifier:

  • CAS Number: 15057-11-1 [1][2][3]

The fundamental physicochemical properties of this compound are summarized in the table below, compiled from authoritative chemical databases.

PropertyValueSource
Molecular Formula C₇H₁₄O₃PubChem[3]
Molecular Weight 146.18 g/mol Benchchem, PubChem[1][3]
IUPAC Name This compoundPubChem[3]
Appearance Colorless to light yellow clear liquidTCI Chemicals[2]
Boiling Point 71 °C at 15 mmHgTCI Chemicals
Flash Point 57 °CTCI Chemicals
Refractive Index 1.42TCI Chemicals
InChI Key LMLBDDCTBHGHEO-UHFFFAOYSA-NBenchchem, PubChem[1][3]

Synthesis and Purification: A Validated Protocol

The most direct and common method for synthesizing this compound is the Fischer esterification of its precursor, 4-methoxybutan-1-ol, with acetic acid.[1] This reaction requires an acid catalyst to proceed at a practical rate.

Causality in Synthesis: The mechanism hinges on the protonation of the acetic acid's carbonyl oxygen by a strong acid catalyst (e.g., sulfuric acid). This step significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the hydroxyl group of 4-methoxybutan-1-ol. To ensure a high yield, the equilibrium of this reversible reaction is driven towards the product side by continuously removing the water byproduct, often via azeotropic distillation with a Dean-Stark apparatus.

Detailed Laboratory Synthesis Protocol

This protocol describes a self-validating system, concluding with purification and characterization to confirm the identity and purity of the final product.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-methoxybutan-1-ol (1.0 eq), glacial acetic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (0.02 eq).

  • Add toluene as the azeotropic solvent.

  • Assemble the apparatus for reflux.

Step 2: Reflux and Water Removal

  • Heat the mixture to reflux.

  • Monitor the reaction progress by observing the collection of water in the side arm of the Dean-Stark trap.

  • Continue the reflux until no more water is collected, indicating the reaction is near completion.

Step 3: Work-up and Neutralization

  • Cool the reaction mixture to room temperature.

  • Carefully transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst, followed by a brine solution to remove residual water-soluble components.

Step 4: Drying and Purification

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent.

  • Remove the toluene solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

SynthesisWorkflow cluster_react Reaction Phase cluster_workup Work-up & Isolation cluster_purify Purification Reactants 4-Methoxybutan-1-ol + Acetic Acid + H₂SO₄ Catalyst Reflux Reflux with Toluene (Azeotropic Water Removal) Reactants->Reflux Heat Quench Neutralization (NaHCO₃ Wash) Reflux->Quench Cool Extract Brine Wash & Phase Separation Quench->Extract Dry Drying (Anhydrous MgSO₄) Extract->Dry Evaporation Solvent Removal (Rotary Evaporation) Dry->Evaporation Distillation Fractional Distillation (Under Vacuum) Evaporation->Distillation Product Pure this compound Distillation->Product Characterize

Caption: Workflow for the synthesis and purification of this compound.

Applications in Research and Development

This compound's unique molecular structure makes it a versatile tool for scientists.[1]

  • Specialty Solvent: Its capacity to dissolve a wide range of both polar and non-polar compounds makes it a valuable medium for conducting chemical reactions where specific solubility characteristics are required.[1] Its isomer, 3-methoxybutyl acetate, is noted for its high solvency and is used in industrial coatings, paints, and inks.[4][5]

  • Synthetic Building Block: In drug development and complex molecule synthesis, it serves as a valuable intermediate.[1] The ether linkage is generally stable under many reaction conditions, allowing the methoxybutyl group to function as a protecting group for a hydroxyl function while the acetate group is manipulated.[1]

  • Chemical Intermediate: It is used in the synthesis of other more complex molecules and specialty compounds within the pharmaceutical and chemical industries.[1][4]

Analytical Characterization

To validate the synthesis and confirm the purity of this compound, several spectroscopic techniques are employed. The data from these methods provide a definitive fingerprint of the molecule's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of hydrogen atoms. Key expected signals include a singlet for the acetyl methyl protons, a singlet for the methoxy protons, and distinct triplets for the methylene protons of the butyl chain.

    • ¹³C NMR: Shows distinct signals for each unique carbon atom, including the carbonyl carbon of the ester, the methoxy carbon, and the four carbons of the butyl chain.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the functional groups.[1] A strong absorption band is expected around 1740 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the ester group, and another significant band around 1110 cm⁻¹ for the C-O (ether) stretch.[3]

Safety, Handling, and Storage

Adherence to proper safety protocols is critical when working with this compound. Information is derived from Globally Harmonized System (GHS) classifications and Safety Data Sheets (SDS).

GHS Hazard Classification:

  • Physical Hazard: Flammable liquid and vapor (H226).[2][3]

Handling and Personal Protective Equipment (PPE)
  • Avoid contact with skin, eyes, and clothing.

  • Use in a well-ventilated area or under a fume hood to avoid inhaling vapors.

  • Keep away from heat, sparks, open flames, and other sources of ignition.[2][6]

  • Take precautionary measures against static discharge.[2]

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

Storage
  • Keep the container tightly closed.[2][6]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

Conclusion

This compound (CAS No. 15057-11-1) is a valuable compound for the research and drug development community. Its distinct physicochemical properties, stemming from its bifunctional ether-ester structure, make it a useful specialty solvent and synthetic intermediate. A thorough understanding of its synthesis, characterization, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory.

References

  • This compound | C7H14O3 | CID 21903822. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]

  • Safety data sheet. (n.d.). CPAchem. Retrieved January 9, 2024, from [Link]

  • Material Safety Data Sheet. (2013, October 16). R.S. Hughes. Retrieved January 9, 2024, from [Link]

  • Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate. (2020). Google Patents.
  • Safety Data Sheet: SECTION 1: Identification of The Substance/mixture and of The Company/ Undertaking. (n.d.). Scribd. Retrieved January 9, 2024, from [Link]

Sources

Core Molecular Identity and Physicochemical Characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 4-Methoxybutyl Acetate

This guide provides a comprehensive technical overview of this compound (CAS No. 15057-11-1), designed for researchers, scientists, and professionals in drug development. We will delve into its molecular architecture, the spectroscopic techniques used for its characterization, and the synthetic pathways for its formation. This document moves beyond a simple data sheet to explain the causal relationships behind its properties and the methodologies used to verify its structure, ensuring a robust understanding for practical application.

This compound is a bifunctional organic compound containing both an ether and an ester group. This unique combination imparts valuable properties, making it a versatile solvent and a key intermediate in chemical synthesis.[1] Its molecular structure is foundational to its chemical behavior, influencing everything from its solvency to its reactivity in synthetic pathways.

The molecule's identity is defined by several key descriptors:

  • IUPAC Name : this compound[2]

  • CAS Number : 15057-11-1[1][2]

  • Molecular Formula : C₇H₁₄O₃[1][2]

  • Molecular Weight : 146.18 g/mol [1][2]

  • Canonical SMILES : CC(=O)OCCCCOC[2]

A summary of its key physical and chemical properties is presented below.

PropertyValueSource(s)
Appearance Colorless to light yellow clear liquid[1]
Purity (Typical) >98.0% (GC)
InChIKey LMLBDDCTBHGHEO-UHFFFAOYSA-N[1][2]
Topological Polar Surface Area 35.5 Ų[2][3]
GHS Classification Flammable liquid and vapor (H226)[2]

Below is a diagram representing the fundamental connectivity of this compound.

Caption: Molecular graph of this compound.

Synthesis and Mechanistic Pathways

Understanding the synthesis of this compound is crucial for controlling its purity and for designing scalable production processes. The primary and most direct method is the Fischer esterification of its precursor alcohol, 4-methoxybutan-1-ol, with acetic acid.

Causality in Synthesis: The reaction is catalyzed by a strong acid, such as sulfuric acid. The catalyst's role is to protonate the carbonyl oxygen of acetic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the hydroxyl group of 4-methoxybutan-1-ol. The reaction is an equilibrium process. To drive it towards the formation of the ester product, the water byproduct must be continuously removed, typically via azeotropic distillation.[1]

The precursor, 4-methoxybutan-1-ol, is itself synthesized via the acid-catalyzed ring-opening of tetrahydrofuran (THF) with methanol.[1] This highlights a common strategy in organic synthesis: the conversion of readily available cyclic ethers into functionalized linear chains.

Synthesis_Workflow THF Tetrahydrofuran (THF) Acid_Catalyst1 Acid Catalyst (e.g., H₂SO₄) THF->Acid_Catalyst1 Methanol Methanol Methanol->Acid_Catalyst1 Precursor 4-Methoxybutan-1-ol Acid_Catalyst2 Acid Catalyst (e.g., H₂SO₄) Precursor->Acid_Catalyst2 AceticAcid Acetic Acid AceticAcid->Acid_Catalyst2 Product This compound Water Water (byproduct) Product->Water Acid_Catalyst1->Precursor Ring Opening Acid_Catalyst2->Product Fischer Esterification Removal Water Removal Acid_Catalyst2->Removal

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system. Successful synthesis will be confirmed by the spectroscopic characterization methods outlined in the next section.

  • Apparatus Setup : Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Equip the flask with a magnetic stirrer.

  • Charging Reactants : To the flask, add 4-methoxybutan-1-ol (1.0 eq) and glacial acetic acid (1.2 eq). Add a suitable solvent for azeotropic distillation, such as toluene.

  • Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the alcohol weight).

  • Reaction : Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion. Monitor the reaction progress by observing the amount of water collected.

  • Workup : Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by fractional distillation under reduced pressure to yield pure this compound.

Comprehensive Structural Elucidation

The definitive confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[1] For this compound, the key is to confirm the presence of both the ester and the ether functionalities.

  • Ester Group : A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch is expected.

  • Ether & Ester C-O : Two distinct C-O stretching bands are anticipated: one for the ester linkage (O=C-O) and one for the ether linkage (C-O-C).

Functional GroupExpected Absorption Range (cm⁻¹)Key Observation
C=O Stretch (Ester)1735 - 1750A very strong and sharp peak, characteristic of an aliphatic ester.
C-O Stretch (Ester)1150 - 1300A strong peak confirming the ester's single bond character.
C-O Stretch (Ether)1070 - 1150A strong peak confirming the ether linkage.
C-H Stretch (Alkyl)2850 - 3000Multiple peaks indicating the presence of sp³ hybridized C-H bonds.

Note: Spectral data for this compound is available in the PubChem database, confirming these characteristic absorptions.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

Proton NMR reveals the electronic environment of each unique proton, their connectivity through spin-spin coupling, and their relative numbers through integration. The structure of this compound predicts 6 distinct proton signals.

Proton LabelChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
a~3.30Singlet (s)3H-O-CH₃ (methoxy group)
b~3.40Triplet (t)2H-CH₂ -O-CH₃
c~1.65Quintet2H-O-CH₂-CH₂ -CH₂-
d~1.75Quintet2H-O-CH₂ -CH₂-CH₂-
e~4.10Triplet (t)2H-O-C(=O)-O-CH₂ -
f~2.05Singlet (s)3H-C(=O)-CH₃ (acetyl group)

¹³C NMR Spectroscopy

Carbon NMR identifies all unique carbon atoms in the molecule. For this compound, 6 distinct carbon signals are expected.

Carbon LabelChemical Shift (δ, ppm) (Predicted)Assignment
1~171.0C =O (Ester carbonyl)
2~21.0-C(=O)-C H₃ (Acetyl methyl)
3~64.0-O-C H₂- (Ester methylene)
4~26.0-O-CH₂-C H₂-
5~29.0-C H₂-CH₂-O-
6~70.0-C H₂-O-CH₃
7~58.5-O-C H₃ (Methoxy methyl)

Note: 13C NMR spectral data for this compound is available for reference on PubChem.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through analysis of fragmentation patterns.

  • Molecular Ion (M⁺) : The mass spectrum should show a molecular ion peak at m/z = 146.09, corresponding to the molecular formula C₇H₁₄O₃.[2][3]

  • Fragmentation : The structure of this compound suggests several predictable fragmentation pathways under electron ionization (EI), which are critical for confirming the connectivity of the ether and ester groups.

Fragmentation_Pathway Parent [C₇H₁₄O₃]⁺˙ m/z = 146 Frag1 [C₅H₁₁O₂]⁺ m/z = 103 Parent->Frag1 Loss of ˙CH₃CO (43 Da) Frag2 [C₅H₁₁O]⁺ m/z = 87 Parent->Frag2 Loss of CH₃COO˙ (59 Da) Frag3 [CH₃CO]⁺ m/z = 43 Parent->Frag3 Acetyl Cation

Caption: Predicted major fragmentation pathways for this compound in MS.

Safety, Handling, and Application Context

Safety and Handling: this compound is classified as a flammable liquid and vapor.[2] Standard laboratory precautions should be followed, including use in a well-ventilated area and avoidance of ignition sources. Personal protective equipment (PPE), including safety glasses and chemical-resistant gloves, is required. Containers should be kept tightly closed. For disposal, follow local and national regulations for flammable organic waste.

Applications in Research and Development: The dual functionality and moderate polarity of this compound make it a valuable solvent for coatings, inks, and adhesives.[1] In the pharmaceutical sector, its significance lies in its use as a synthetic intermediate.[1] The methoxybutyl moiety can influence a molecule's lipophilicity, a critical parameter for modulating a drug candidate's ability to cross biological membranes.[1] By incorporating this group, drug development professionals can fine-tune the pharmacokinetic properties of a lead compound.

Conclusion

The molecular structure of this compound is definitively established through a synergistic application of synthetic chemistry and advanced spectroscopic analysis. Its linear C4 backbone, terminated by an ether on one end and an acetate ester on the other, gives rise to its characteristic properties. The detailed protocols and spectroscopic fingerprints provided in this guide serve as a foundational reference for its synthesis, identification, and application in demanding research and development environments.

References

  • This compound | C7H14O3 | CID 21903822 - PubChem. [Link]

  • This compound | C7H14O3 | CID 21903822 - PubChem - NIH. [Link]

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An In-depth Technical Guide to the Synthesis of 4-Methoxybutyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxybutyl acetate is a versatile chemical compound characterized by the presence of both an ether and an ester functional group.[1] This unique structure imparts valuable properties, making it a desirable solvent in various industrial applications, including coatings, inks, and adhesives.[1] Furthermore, it serves as a crucial intermediate in the synthesis of more complex molecules within the pharmaceutical and fine chemical sectors.[1][2] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, detailing the underlying chemical principles, experimental protocols, and comparative analysis of the methodologies for researchers, scientists, and drug development professionals.

Core Synthesis Pathways

The synthesis of this compound primarily revolves around the formation of its precursor, 4-methoxy-1-butanol, followed by an esterification reaction. Two principal routes to the precursor alcohol will be discussed: the acid-catalyzed ring-opening of tetrahydrofuran (THF) and the Williamson ether synthesis starting from 1,4-butanediol. Subsequently, the esterification of 4-methoxy-1-butanol to the final product will be detailed.

Pathway 1: Synthesis via Ring-Opening of Tetrahydrofuran

This pathway involves a two-step process commencing with the synthesis of the precursor alcohol, 4-methoxy-1-butanol, through the acid-catalyzed ring-opening of tetrahydrofuran (THF) with methanol. This is followed by the esterification of the resulting alcohol.

Step 1: Synthesis of 4-Methoxy-1-butanol

The reaction proceeds via the protonation of the ether oxygen in THF by a strong acid catalyst, which activates the ring for nucleophilic attack by methanol.[1] This results in the cleavage of one of the C-O bonds in the THF ring, yielding 4-methoxy-1-butanol.

Reaction Mechanism:

  • Protonation of THF: The acid catalyst protonates the oxygen atom of the THF ring, making it a better leaving group.

  • Nucleophilic Attack: A methanol molecule acts as a nucleophile and attacks one of the carbon atoms adjacent to the protonated oxygen.

  • Ring Opening: This nucleophilic attack leads to the opening of the THF ring.

  • Deprotonation: The resulting intermediate is deprotonated to yield 4-methoxy-1-butanol and regenerate the acid catalyst.

Experimental Protocol: Synthesis of 4-Methoxy-1-butanol

Reagent/ParameterQuantity/Value
Tetrahydrofuran (THF)1.0 mol
Methanol5.0 mol (serves as reactant and solvent)
Acid Catalyst (e.g., H₂SO₄)0.1 mol
Reaction Temperature60-80 °C
Reaction Time4-6 hours

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methanol and the acid catalyst.

  • Slowly add tetrahydrofuran to the mixture while stirring.

  • Heat the reaction mixture to the specified temperature and maintain it for the designated reaction time.

  • Monitor the reaction progress using Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-methoxy-1-butanol.

  • Purify the crude product by fractional distillation.

Step 2: Esterification of 4-Methoxy-1-butanol

The most common method for this step is the Fischer esterification, which involves reacting 4-methoxy-1-butanol with acetic acid in the presence of an acid catalyst.[1][3] To drive the equilibrium towards the formation of the ester, the water produced during the reaction is typically removed.[1]

Reaction Mechanism (Fischer Esterification):

  • Protonation of Acetic Acid: The acid catalyst protonates the carbonyl oxygen of acetic acid, increasing its electrophilicity.[1][3]

  • Nucleophilic Attack: The alcohol (4-methoxy-1-butanol) acts as a nucleophile and attacks the carbonyl carbon.[1][3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: A molecule of water is eliminated, forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield this compound and regenerate the acid catalyst.[3]

Experimental Protocol: Fischer Esterification of 4-Methoxy-1-butanol

Reagent/ParameterQuantity/Value
4-Methoxy-1-butanol1.0 mol
Acetic Acid1.2 mol
Acid Catalyst (e.g., p-TsOH)0.05 mol
Water-entraining solvent (e.g., Toluene)100 mL
Reaction TemperatureReflux
Reaction Time3-5 hours

Procedure:

  • Set up a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.

  • Add 4-methoxy-1-butanol, acetic acid, the acid catalyst, and the water-entraining solvent to the flask.

  • Heat the mixture to reflux. The water produced will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected.

  • Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to remove the acid catalyst and unreacted acetic acid.

  • Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the resulting this compound by vacuum distillation.

G THF Tetrahydrofuran Step1 Step 1: Ring Opening THF->Step1 Methanol Methanol Methanol->Step1 Acid_Catalyst_1 Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst_1->Step1 Methoxybutanol 4-Methoxy-1-butanol Step1->Methoxybutanol Step2 Step 2: Fischer Esterification Methoxybutanol->Step2 Acetic_Acid Acetic Acid Acetic_Acid->Step2 Acid_Catalyst_2 Acid Catalyst (e.g., p-TsOH) Acid_Catalyst_2->Step2 Final_Product This compound Step2->Final_Product

Caption: Synthesis of this compound via Williamson ether synthesis.

Comparative Analysis of Synthesis Pathways

FeaturePathway 1: THF Ring-OpeningPathway 2: Williamson Ether Synthesis
Starting Materials Tetrahydrofuran, Methanol, Acetic Acid1,4-Butanediol, Methylating Agent, Acetic Anhydride
Atom Economy Generally higherCan be lower due to the use of a methylating agent with a leaving group.
Reagent Handling & Safety Use of corrosive strong acids.Requires handling of highly reactive and flammable sodium hydride and potentially toxic methylating agents.
Control of Selectivity Generally good selectivity for the desired product.Requires careful control of stoichiometry to avoid diether formation.
Purification Fractional distillation is usually sufficient.May require more rigorous purification (e.g., column chromatography) to separate from starting diol and byproducts.
Scalability Well-suited for large-scale industrial production.Can be more challenging to scale up due to the use of sodium hydride.

Conclusion

Both the ring-opening of tetrahydrofuran and the Williamson ether synthesis represent viable and effective pathways for the synthesis of this compound. The choice between these methods will largely depend on the specific requirements of the synthesis, including the availability and cost of starting materials, the desired scale of production, and the safety and environmental considerations of the process. For large-scale industrial synthesis, the THF ring-opening pathway is often preferred due to its higher atom economy and more straightforward scalability. However, for smaller-scale laboratory preparations, the Williamson ether synthesis offers a classic and reliable alternative, provided that appropriate safety precautions are taken when handling hazardous reagents.

References

  • PubChem. This compound. [Link]

  • MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chem-Station. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Semantic Scholar. Catalysis by 4-dialkylaminopyridines. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Methoxybutyl Acetate in Modern Chemical Synthesis. [Link]

  • PubMed. Tf2O-Promoted Regioselective Heteronucleophilic Ring-Opening Approaches of Tetrahydrofuran. [Link]

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Spectroscopic Characterization of 4-Methoxybutyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxybutyl acetate (CAS No: 15057-11-1), a versatile organic compound, finds applications as a solvent in coatings, inks, and adhesives, and as an intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1] Its molecular structure, featuring both an ether and an ester functional group, imparts unique chemical properties that are of significant interest to researchers and drug development professionals. Accurate structural elucidation and purity assessment are paramount for its effective application, necessitating a thorough understanding of its spectroscopic signature.

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. It is designed for scientists and researchers, offering both theoretical insights and practical, field-proven protocols for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates its characteristic spectroscopic features. Understanding the connectivity of the atoms is the first step in predicting and interpreting its spectra.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound, the spectrum is expected to show five distinct signals corresponding to the five non-equivalent sets of protons.

Predicted ¹H NMR Spectral Data
Assignment Chemical Shift (δ, ppm) Multiplicity Integration
a~2.05Singlet (s)3H
b~4.08Triplet (t)2H
c~1.68Quintet2H
d~1.58Quintet2H
e~3.38Triplet (t)2H
f~3.32Singlet (s)3H

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.

Caption: ¹H NMR assignments for this compound.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-20 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, thereby maximizing spectral resolution.

    • Tune and match the probe for the ¹H nucleus.

    • Set the acquisition parameters, including the number of scans (typically 8-16 for a concentrated sample), spectral width, and relaxation delay.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the structure.

Predicted ¹³C NMR Spectral Data
Assignment Chemical Shift (δ, ppm)
1~171.0 (C=O)
2~21.0 (CH₃-C=O)
3~64.0 (O-CH₂)
4~26.0 (CH₂)
5~29.0 (CH₂)
6~70.0 (CH₂-O)
7~58.5 (O-CH₃)

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.

Caption: ¹³C NMR assignments for this compound.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6 mL of deuterated solvent.

  • Instrument Setup and Data Acquisition:

    • Follow the same initial steps as for ¹H NMR (locking, shimming).

    • Tune and match the probe for the ¹³C nucleus.

    • Set the acquisition parameters. Due to the low natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.

  • Data Processing:

    • Process the data similarly to ¹H NMR (Fourier transform, phasing, and calibration). The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for referencing.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the ester and ether groups.

Predicted IR Spectral Data
Wavenumber (cm⁻¹) Functional Group Vibration
~1740EsterC=O stretch
~1240EsterC-O stretch
~1120EtherC-O-C stretch
2950-2850AlkaneC-H stretch
Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal is clean. Wipe it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small drop of this compound onto the center of the ATR crystal.

    • Acquire the sample spectrum.

    • After the measurement, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation. For this compound (C₇H₁₄O₃), the molecular weight is 146.18 g/mol .

Predicted Mass Spectrum Fragmentation

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) peak at m/z 146 may be observed. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement.

  • m/z 43: [CH₃CO]⁺ (Acylium ion), often the base peak.

  • m/z 87: [M - OCH₂CH₂CH₂OCH₃]⁺ or cleavage at the ester C-O bond.

  • m/z 73: [CH₂(OH)OCH₂CH₃]⁺ from rearrangement.

  • m/z 59: [CH₃OCH₂]⁺.

G cluster_mol This compound mol [CH₃COOCH₂(CH₂)₃OCH₃]⁺˙ m/z = 146 frag1 [CH₃CO]⁺ m/z = 43 mol->frag1 - ˙OCH₂(CH₂)₃OCH₃ frag2 [OCH₂(CH₂)₃OCH₃]⁺˙ m/z = 103 mol->frag2 - CH₂=C=O frag3 [CH₂(CH₂)₃OCH₃]⁺ m/z = 87 mol->frag3 - CH₃COO˙

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup and Data Acquisition:

    • Set the GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate.

    • Set the MS parameters, including the ionization mode (typically electron ionization at 70 eV), mass range to be scanned, and detector voltage.

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful and comprehensive toolkit for the unambiguous identification and characterization of this compound. This guide has outlined the expected spectral features based on its molecular structure and provided robust, step-by-step protocols for data acquisition. By following these methodologies, researchers, scientists, and drug development professionals can ensure the quality and integrity of their work involving this important chemical compound.

References

Sources

The Discovery and Scientific Journey of 4-Methoxybutyl Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide delves into the discovery, synthesis, and evolving applications of 4-methoxybutyl acetate, a versatile ether acetate. While not a household name, this compound serves as a valuable solvent and a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and chemical industries. This document provides a detailed exploration of its historical context, from the broader development of ether solvents to the specific methodologies for its preparation. It offers field-proven insights into its synthesis and characterization, complete with detailed experimental protocols, data interpretation, and visualizations to support researchers in their practical applications.

Introduction: The Emergence of Ether Acetates

The story of this compound is intrinsically linked to the broader history of ether and ester solvents in organic chemistry. Diethyl ether, first synthesized in the 16th century, gained prominence in the 19th century as one of the first general anesthetics, revolutionizing surgery.[1] Beyond its medical applications, its excellent solvency for a wide range of organic compounds made it an indispensable tool in the laboratory.[1]

The 20th century saw the systematic development of a diverse array of ether and ester-based solvents tailored for specific industrial applications. Among these, glycol ethers, characterized by the presence of both an ether and an alcohol functional group, emerged as particularly useful due to their high solvency and higher boiling points compared to simple ethers.[2] The commercialization of "Cellosolve" (ethylene glycol monoethyl ether) in 1924 marked a significant milestone in the history of these versatile solvents.[2]

The subsequent esterification of these glycol ethers to produce ether acetates further expanded their utility. These compounds generally exhibit lower toxicity and are used extensively in coatings, inks, and cleaning formulations.[3] this compound, a member of this class, embodies the advantageous properties of both an ether and an ester, making it a subject of interest for both industrial and research applications.

The Genesis of this compound: A Synthesis-Driven Discovery

The discovery of this compound was not a singular event but rather an outcome of the systematic exploration of ether and ester synthesis. Early research into alkoxybutyl acetates can be traced back to the mid-1970s, with a notable study in 1976 detailing a method for their preparation.[3] This foundational work paved the way for further investigations into the synthesis and properties of this class of compounds.

The synthesis of this compound is a two-stage process, beginning with the formation of its precursor, 4-methoxybutan-1-ol.

Synthesis of the Precursor: 4-Methoxybutan-1-ol

There are two primary and efficient routes for the synthesis of 4-methoxybutan-1-ol:

Method A: Acid-Catalyzed Ring Opening of Tetrahydrofuran (THF)

This method involves the reaction of tetrahydrofuran with methanol in the presence of an acid catalyst. The protonation of the ether oxygen in THF facilitates a nucleophilic attack by methanol, leading to the ring-opened product.[3]

Method B: Williamson Ether Synthesis from 1,4-Butanediol

A classic and versatile method, the Williamson ether synthesis, can be employed to produce 4-methoxybutan-1-ol from 1,4-butanediol. This SN2 reaction involves the deprotonation of one of the hydroxyl groups of 1,4-butanediol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, such as methyl iodide.[4]

Experimental Protocol: Synthesis of 4-Methoxybutan-1-ol via Williamson Ether Synthesis

Materials:

  • 1,4-Butanediol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide (CH₃I)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Slowly add a solution of 1,4-butanediol (1 equivalent) in anhydrous THF to the NaH suspension at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by fractional distillation to yield 4-methoxybutan-1-ol.

Diagram of the Williamson Ether Synthesis for 4-Methoxybutan-1-ol:

Williamson_Ether_Synthesis BDO HO-(CH₂)₄-OH 1,4-Butanediol Alkoxide Na⁺ ⁻O-(CH₂)₄-OH BDO->Alkoxide + NaH - H₂ NaH NaH MeI CH₃I Methyl Iodide Product CH₃O-(CH₂)₄-OH 4-Methoxybutan-1-ol Alkoxide->Product + CH₃I - NaI H2 H₂ NaI NaI

Caption: Williamson Ether Synthesis of 4-Methoxybutan-1-ol.

The Final Step: Fischer-Speier Esterification

The most direct and common method for the synthesis of this compound is the Fischer-Speier esterification of 4-methoxybutan-1-ol with acetic acid.[3] This reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The acid protonates the carbonyl oxygen of acetic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. To drive the equilibrium towards the formation of the ester, it is common to use an excess of one of the reactants or to remove the water formed during the reaction.[5]

Experimental Protocol: Synthesis of this compound via Fischer Esterification

Materials:

  • 4-Methoxybutan-1-ol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxybutan-1-ol (1 equivalent) and glacial acetic acid (1.5 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5 drops).

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude this compound by distillation.

Diagram of the Fischer Esterification for this compound:

Fischer_Esterification Alcohol CH₃O-(CH₂)₄-OH 4-Methoxybutan-1-ol Ester CH₃O-(CH₂)₄-O-C(=O)CH₃ This compound Alcohol->Ester + H⁺ - H₂O Acid CH₃COOH Acetic Acid Acid->Ester + H⁺ - H₂O Catalyst H₂SO₄ (cat.) Water H₂O Synthetic_Utility MBA CH₃O-(CH₂)₄-OAc This compound Alcohol CH₃O-(CH₂)₄-OH 4-Methoxybutan-1-ol MBA->Alcohol Hydrolysis NewEster CH₃O-(CH₂)₄-O-C(=O)R' MBA->NewEster Transesterification Diol CH₃O-(CH₂)₄-OH + EtOH MBA->Diol Reduction Hydrolysis Hydrolysis (H⁺ or OH⁻) Transesterification Transesterification (R'OH, cat.) Reduction Reduction (e.g., LiAlH₄)

Sources

Foreword: Navigating Data Gaps in Environmental Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Environmental Impact of 4-Methoxybutyl Acetate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the environmental impact of this compound (CAS No. 15057-11-1). It is critical to inform the audience that while this document focuses on the 4-isomer, a significant portion of the detailed, publicly available ecotoxicological and environmental fate data pertains to its structural isomer, 3-Methoxybutyl Acetate (CAS No. 4435-53-4).

As such, this guide will utilize the data available for 3-Methoxybutyl Acetate as a scientifically-grounded surrogate to illustrate the principles and methodologies of environmental impact assessment. This approach provides a robust template for analysis but underscores a crucial takeaway: for definitive risk assessment and regulatory submission, empirical studies on this compound itself are imperative. Throughout this document, the specific isomer to which the data pertains will be clearly indicated.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a versatile solvent and chemical intermediate, valued in applications from coatings and inks to the synthesis of pharmaceutical compounds.[1][2] Its utility necessitates a thorough understanding of its potential environmental footprint. The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. Properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Log KOW) dictate its partitioning between environmental compartments (air, water, soil, biota), its potential for long-range transport, and its bioavailability.

A comparison of the known properties of this compound and its isomer, 3-Methoxybutyl Acetate, is presented below. The similarity in their properties suggests they may behave similarly in the environment, but this assumption requires experimental validation.

Table 1: Comparative Physicochemical Properties of Methoxybutyl Acetate Isomers

PropertyThis compound3-Methoxybutyl AcetateSignificance for Environmental Impact
CAS Number 15057-11-1[1]4435-53-4[3]Unique identifier for tracking and regulation.
Molecular Formula C₇H₁₄O₃[4]C₇H₁₄O₃[3]Determines molecular weight and elemental composition.
Molecular Weight 146.18 g/mol [4]146.18 g/mol [5]Influences diffusion, volatility, and transport.
Boiling Point Not specified170 °C at 1,013 hPa[3]Indicates volatility and partitioning into the atmosphere.
Flash Point Not specified68 °C at 1,013 hPa[3]Relates to flammability and handling safety.
Log KOW Not specified1.007[3]Key indicator of bioaccumulation potential. A low value (<3) suggests low potential.
Water Solubility Not specified60.68 g/L at 20°C (for 3-isomer)[1]High solubility suggests mobility in aquatic systems.

Section 2: Environmental Fate and Transport

Environmental fate describes what happens to a chemical when it is released into the environment. The key considerations are its persistence (how long it lasts) and its potential to accumulate in organisms.

Biodegradation: Assessing Persistence

Biodegradation is the breakdown of a substance by microorganisms, a primary mechanism for removal from the environment.[6] "Ready biodegradability" is a stringent screening classification indicating a substance is likely to be rapidly and completely degraded in a variety of aerobic environments.[7]

According to Japanese Ministry of International Trade and Industry (MITI) testing and Safety Data Sheet information, 3-Methoxybutyl Acetate is classified as readily biodegradable .[3][8] This suggests it is unlikely to persist in the environment.

The following diagram outlines the typical workflow for a ready biodegradability screening test, such as the OECD 301F method.

cluster_prep Phase 1: Preparation cluster_setup Phase 2: Test Setup cluster_incubation Phase 3: Incubation & Monitoring cluster_analysis Phase 4: Data Analysis & Interpretation Prep Prepare Mineral Medium (OECD Guidelines) Inoculum Collect Inoculum (e.g., Activated Sludge) TestSubstance Prepare Test Substance Stock Solution Vessels Set up Respirometer Vessels: 1. Test Substance + Inoculum 2. Inoculum Blank 3. Reference + Inoculum Inoculum->Vessels RefSubstance Prepare Reference Substance (e.g., Sodium Benzoate) TestSubstance->Vessels RefSubstance->Vessels Incubate Incubate at 20-25°C in Dark (28 days) Vessels->Incubate Monitor Continuously Monitor Oxygen Consumption Incubate->Monitor Calculate Calculate % Biodegradation vs. Theoretical Oxygen Demand (ThOD) Monitor->Calculate Window Check for 10-day Window: Does degradation pass 10% to 60% within 10 days? Calculate->Window Classify Classify Substance: - Readily Biodegradable - Not Readily Biodegradable Window->Classify

Caption: Workflow for OECD 301F Ready Biodegradability Test.

This protocol provides a standardized method for assessing the ready biodegradability of a chemical substance.[9][10]

  • Preparation of Mineral Medium: Prepare a mineral salt medium as specified in the OECD 301 guideline. This medium provides essential nutrients for the microorganisms but lacks a carbon source.

  • Inoculum Preparation: Obtain a microbial inoculum, typically from the effluent of a wastewater treatment plant. The concentration of the inoculum should be adjusted to yield a final concentration of suspended solids of 2-5 mg/L in the test vessel.

  • Test Setup:

    • Prepare multiple respirometer bottles for each condition.

    • Test Substance Vessels: Add the mineral medium, inoculum, and the test substance (e.g., this compound) at a concentration that will yield a theoretical oxygen demand (ThOD) of 50-100 mg/L.

    • Blank Control Vessels: Contain only the mineral medium and inoculum to measure the endogenous respiration of the microorganisms.

    • Reference Control Vessels: Contain the mineral medium, inoculum, and a readily biodegradable reference substance (e.g., sodium benzoate) to validate the test procedure.

  • Incubation: Seal the bottles and incubate them in the dark at a constant temperature (typically 20 ± 1°C) for 28 days. The pressure change in the headspace of each bottle, resulting from oxygen consumption, is measured continuously by a pressure sensor.

  • Data Collection and Analysis:

    • Record the oxygen consumption over the 28-day period.

    • Calculate the percentage of biodegradation by dividing the oxygen consumed by the test substance (after subtracting the blank) by its ThOD.

    • Pass Criteria: The substance is considered readily biodegradable if it achieves at least 60% biodegradation within the 28-day test period and this level is reached within a 10-day window that begins when 10% biodegradation is first observed.[7][10]

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and concentrates in its tissues.[11] The octanol-water partition coefficient (Log KOW) is a key parameter used to predict this potential. A low Log KOW value indicates that the substance is more hydrophilic (water-soluble) and less likely to accumulate in the fatty tissues of organisms.

3-Methoxybutyl Acetate has a Log KOW of 1.007 .[3] This value is well below the typical screening threshold of 3, suggesting a low potential for bioaccumulation. While data for the 4-isomer is not available, its structural similarity makes a similarly low bioaccumulation potential likely.

Section 3: Ecotoxicological Profile

Ecotoxicology evaluates the harmful effects of chemicals on ecosystems. For aquatic environments, acute toxicity to fish is a fundamental endpoint.

Acute Aquatic Toxicity

Acute toxicity tests determine the concentration of a substance that is lethal to a proportion of a test population over a short exposure period. The standard metric is the LC50 (Lethal Concentration, 50%), the concentration that kills 50% of the test organisms within a specified time (typically 96 hours for fish).[12]

The data for 3-Methoxybutyl Acetate presents a case for careful interpretation.

  • One Safety Data Sheet states it "shall not be classified as hazardous to the aquatic environment".[3] This is a classification based on regulatory criteria, which may consider multiple endpoints.

  • However, a specific study registered with the European Chemicals Agency (ECHA) reports a 96-hour LC50 of 7.1 mg/L for the zebrafish (Brachydanio rerio).[13]

This discrepancy highlights that a "not classified" status does not mean zero toxicity. The LC50 value provides a quantitative measure of toxicity that is essential for a full risk assessment.

The diagram below illustrates the process for conducting a fish acute toxicity test according to OECD Guideline 203.

cluster_range Phase 1: Range-Finding Test (Optional) cluster_definitive Phase 2: Definitive Test cluster_observe Phase 3: Observation & Data Collection cluster_calc Phase 4: Analysis RangeTest Expose small groups of fish to wide range of concentrations (e.g., 1, 10, 100 mg/L) DetermineConc Determine concentration range for definitive test RangeTest->DetermineConc SetupTanks Prepare test tanks with at least 5 concentrations and a control DetermineConc->SetupTanks Acclimate Acclimate test fish (e.g., Zebra Fish) to lab conditions Acclimate->SetupTanks Expose Introduce fish (e.g., 7-10 per tank) and expose for 96 hours SetupTanks->Expose Observe Record mortality and sub-lethal effects at 24, 48, 72, and 96 hours Expose->Observe WaterQuality Monitor water quality parameters (pH, temp, dissolved oxygen) CalculateLC50 Calculate 96-hr LC50 value with confidence intervals (e.g., Probit analysis) Observe->CalculateLC50 Result Report LC50 and observed effect concentrations (NOEC/LOEC) CalculateLC50->Result

Caption: Workflow for OECD 203 Fish Acute Toxicity Test.

This protocol describes a method to determine the acute lethal toxicity of a substance to fish in freshwater.[14][15]

  • Test Organism: A standard fish species like the Zebra Fish (Danio rerio) is typically used. Healthy, juvenile fish are selected and acclimated to laboratory conditions for at least 12 days.[14]

  • Range-Finding Test: A preliminary test is often conducted to determine the range of concentrations for the definitive test. Small groups of fish are exposed to a wide, logarithmic series of concentrations (e.g., 0.1, 1, 10, 100 mg/L) for 96 hours.

  • Definitive Test Setup:

    • Based on the range-finding results, a geometric series of at least five concentrations is selected.

    • Test tanks are filled with the appropriate test solutions. A negative control (dilution water only) is also prepared. If a solvent is used to dissolve the test substance, a solvent control is also required.

    • A minimum of 7 fish are randomly assigned to each test concentration and control tank.

  • Exposure and Observation:

    • The test duration is 96 hours.

    • Fish are not fed during the test.

    • Observations for mortality and any sub-lethal effects (e.g., loss of equilibrium, erratic swimming, discoloration) are made and recorded at 24, 48, 72, and 96 hours.[15]

    • Water quality parameters (pH, dissolved oxygen, temperature) are monitored regularly to ensure they remain within acceptable limits.

  • Data Analysis: The cumulative mortalities for each concentration at 96 hours are used to calculate the LC50 value and its 95% confidence limits using appropriate statistical methods, such as probit analysis or the Trimmed Spearman-Karber method.[15]

Section 4: Environmental Risk Assessment Summary and Future Directions

The overall environmental impact of a substance is determined by integrating its exposure potential (driven by its fate and transport properties) with its effect potential (ecotoxicity).

cluster_char Substance Characterization cluster_exposure Exposure Assessment cluster_effects Effects Assessment cluster_risk Risk Characterization Properties Physicochemical Properties (LogKow, Solubility, etc.) Fate Environmental Fate Properties->Fate Bioacc Bioaccumulation Properties->Bioacc Toxicity Ecotoxicity (LC50, PNEC) Properties->Toxicity Biodeg Biodegradation (Persistence) Fate->Biodeg Fate->Bioacc Risk Environmental Risk Profile Biodeg->Risk Bioacc->Risk Toxicity->Risk

Caption: Logical framework for environmental impact assessment.

Based on the available surrogate data for 3-Methoxybutyl Acetate, a preliminary environmental profile can be summarized.

Table 2: Summary of Environmental Profile (Based on 3-Methoxybutyl Acetate Data)

Environmental AspectFindingImplication
Persistence Readily Biodegradable[3][8]Low. Unlikely to persist in the environment.
Bioaccumulation Low Potential (Log KOW = 1.007)[3]Low. Unlikely to accumulate in organisms or magnify in the food chain.
Aquatic Toxicity 96-hr LC50 = 7.1 mg/L (Zebra Fish)[13]Poses a risk to aquatic organisms at this concentration.
Conclusion and Recommendations

While this compound is a valuable industrial chemical, a comprehensive assessment of its environmental impact is currently hindered by a lack of specific data. By using its isomer, 3-Methoxybutyl Acetate, as a proxy, this guide illustrates that while the substance is likely to be non-persistent and have low bioaccumulation potential, it may still exhibit acute toxicity to aquatic life.

For researchers, scientists, and drug development professionals utilizing or synthesizing this compound, the following actions are strongly recommended:

  • Commission Empirical Studies: To ensure environmental safety and meet regulatory requirements, conduct "ready biodegradability" (e.g., OECD 301F) and "acute fish toxicity" (OECD 203) tests specifically on this compound.

  • Data Transparency: Promote the publication of environmental safety data to contribute to the collective scientific understanding and facilitate more accurate risk assessments in the future.

  • Informed Substitution: Where feasible, consider the environmental profiles of alternative solvents or intermediates early in the development process.

By following the methodologies outlined in this guide, the scientific community can ensure that innovative chemical development proceeds in an environmentally responsible manner.

References

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  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 15057-11-1.
  • European Chemicals Agency (ECHA). (n.d.). 3-methoxybutyl acetate - Registration Dossier: Short-term toxicity to fish.
  • OECD. (n.d.). Guidance Document on Aquatic Toxicity Testing of Difficult Substances and Mixtures.
  • Concawe. (n.d.). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F).
  • Regulations.gov. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.3215 Inherent Biodegradability.
  • ibacon GmbH. (n.d.). Revision of the Fish Acute Toxicity Testing Guideline OECD 203.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Aropha. (n.d.). Types of OECD 301 Biodegradation Tests.
  • Environmental Science: Nano. (2024).
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  • Situ Biosciences. (n.d.). OECD 203: Fish, Acute Toxicity Test.
  • Environmental Toxicology and Chemistry. (2022). Persistent, Bioaccumulative, and Toxic Chemicals in Wild Alpine Insects: A Methodological Case Study.
  • OECD. (1992). OECD Guideline for Testing of Chemicals, No. 301: Ready Biodegradability.
  • Journal of Applied Toxicology. (2022). Ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane: Toxicological effects on marine biota and human concerns.
  • ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Methoxybutyl Acetate | 4435-53-4.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methoxybutyl Acetate from 4-methoxybutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Methoxybutyl acetate is a valuable ester compound utilized as a solvent and an intermediate in the synthesis of more complex molecules within the pharmaceutical and chemical industries. Its synthesis from the corresponding alcohol, 4-methoxybutan-1-ol, is a fundamental esterification reaction. This document provides detailed protocols for two common and effective methods for this transformation: the classic Fischer esterification under acidic conditions and a milder acetylation using acetic anhydride, often with a basic catalyst. The choice between these methods will depend on factors such as substrate sensitivity, desired reaction time, and available reagents. This guide offers in-depth, field-proven insights into the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Reaction Mechanisms and Strategic Considerations

The synthesis of this compound from 4-methoxybutan-1-ol can be approached through two primary, mechanistically distinct pathways. The selection of a particular pathway is often dictated by the desired reaction conditions and the scale of the synthesis.

Fischer-Speier Esterification: An Equilibrium-Driven Process

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] In this case, 4-methoxybutan-1-ol reacts with acetic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2]

Mechanism: The reaction proceeds via a series of reversible steps. The acid catalyst protonates the carbonyl oxygen of the acetic acid, enhancing its electrophilicity. The lone pair of electrons on the hydroxyl oxygen of 4-methoxybutan-1-ol then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product, this compound.

Causality of Experimental Design: Since Fischer esterification is a reversible process, experimental conditions must be manipulated to drive the equilibrium towards the product side. This is typically achieved by using a large excess of one of the reactants (usually the less expensive one, in this case, acetic acid) or by removing the water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.

Acetylation with Acetic Anhydride: A Kinetically Controlled Approach

A more rapid and often irreversible method for the synthesis of this compound is the acylation of 4-methoxybutan-1-ol using acetic anhydride. This reaction is frequently catalyzed by a base, such as pyridine or, more efficiently, 4-(dimethylamino)pyridine (DMAP).[3]

Mechanism with Pyridine: Pyridine acts as a base to deprotonate the alcohol, increasing its nucleophilicity. It can also act as a nucleophilic catalyst by reacting with acetic anhydride to form a highly reactive acetylpyridinium ion, which is then readily attacked by the alcohol.

Mechanism with DMAP Catalyst: DMAP is a superior nucleophilic catalyst compared to pyridine. It reacts with acetic anhydride to form a highly reactive N-acetylpyridinium salt. This intermediate is significantly more susceptible to nucleophilic attack by the alcohol than acetic anhydride itself, leading to a dramatic increase in the reaction rate.

Causality of Experimental Design: This method is generally faster and proceeds under milder conditions than Fischer esterification. The choice of catalyst (pyridine vs. DMAP) depends on the reactivity of the alcohol. For a primary alcohol like 4-methoxybutan-1-ol, pyridine is often sufficient, though DMAP can be used to accelerate the reaction further. The work-up procedure is critical for removing the basic catalyst and any remaining acetic anhydride.

Experimental Protocols

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
4-Methoxybutan-1-olC₅H₁₂O₂104.15≥98%Sigma-Aldrich
Glacial Acetic AcidC₂H₄O₂60.05≥99.7%Fisher Scientific
Sulfuric Acid (conc.)H₂SO₄98.0895-98%Merck
Acetic AnhydrideC₄H₆O₃102.09≥99%Alfa Aesar
PyridineC₅H₅N79.10≥99.8%Acros Organics
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.17≥99%TCI
Diethyl Ether(C₂H₅)₂O74.12AnhydrousJ.T. Baker
Saturated Sodium BicarbonateNaHCO₃84.01-LabChem
Anhydrous Magnesium SulfateMgSO₄120.37-VWR

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is designed for the synthesis of this compound on a laboratory scale using the Fischer esterification method.

Step-by-Step Procedure:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxybutan-1-ol (10.42 g, 0.1 mol).

  • Addition of Reagents: To the flask, add glacial acetic acid (18.02 g, 0.3 mol, 3 equivalents).

  • Catalyst Addition: Slowly and with caution, add concentrated sulfuric acid (0.5 mL) to the reaction mixture while stirring.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The optimal temperature is typically around 120-130 °C. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up - Quenching: Carefully pour the cooled reaction mixture into a separatory funnel containing 50 mL of ice-cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.

  • Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid. Be cautious of CO₂ evolution.

  • Washing: Wash the organic layer with brine (30 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under atmospheric pressure to obtain pure this compound. Collect the fraction boiling at approximately 168-170 °C.

Workflow Diagram: Fischer Esterification

Fischer_Esterification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 4-Methoxybutan-1-ol + Acetic Acid Catalyst H₂SO₄ (cat.) Reflux Reflux (4-6h) Reactants->Reflux Catalyst->Reflux Quench Quench with H₂O Reflux->Quench Extraction Extract with Et₂O Quench->Extraction Neutralize Wash with NaHCO₃ Extraction->Neutralize Dry Dry with MgSO₄ Neutralize->Dry Evaporate Evaporate Solvent Dry->Evaporate Distillation Fractional Distillation Evaporate->Distillation Product This compound Distillation->Product Acetylation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 4-Methoxybutan-1-ol + Acetic Anhydride Catalyst Pyridine/DMAP Reaction_Step Stir at RT (2-4h) Reactants->Reaction_Step Catalyst->Reaction_Step Quench Quench with H₂O Reaction_Step->Quench Extraction Extract with Et₂O Quench->Extraction Wash_HCl Wash with 1M HCl Extraction->Wash_HCl Wash_NaHCO3 Wash with NaHCO₃ Wash_HCl->Wash_NaHCO3 Dry Dry with MgSO₄ Wash_NaHCO3->Dry Evaporate Evaporate Solvent Dry->Evaporate Distillation Fractional Distillation Evaporate->Distillation Product This compound Distillation->Product

Caption: Workflow for Acetylation of 4-methoxybutan-1-ol.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Technique Expected Observations
¹H NMR Characteristic peaks corresponding to the acetyl methyl protons (singlet, ~2.0 ppm), the methoxy methyl protons (singlet, ~3.3 ppm), and the methylene protons of the butyl chain (multiplets). The methylene group adjacent to the acetate oxygen will be shifted downfield (~4.1 ppm).
¹³C NMR Signals for the carbonyl carbon of the ester (~171 ppm), the methoxy carbon (~59 ppm), and the carbons of the butyl chain.
IR Spectroscopy A strong absorption band for the C=O stretch of the ester group around 1740 cm⁻¹, and C-O stretching bands.
Mass Spectrometry The molecular ion peak (M⁺) at m/z = 146.18.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • 4-Methoxybutan-1-ol: Combustible liquid. May cause skin and eye irritation.

  • Acetic Acid (Glacial): Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.

  • Sulfuric Acid (Concentrated): Highly corrosive. Causes severe skin burns and eye damage. Reacts violently with water. [2][4]* Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. [5][6]* Pyridine: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. [7][8]* 4-(Dimethylamino)pyridine (DMAP): Toxic if swallowed, in contact with skin, or if inhaled.

Troubleshooting

Problem Possible Cause Solution
Low Yield (Fischer) Incomplete reaction due to insufficient reflux time or catalyst.Increase reflux time and/or add more catalyst. Ensure efficient removal of water if using a Dean-Stark trap.
Low Yield (Acetylation) Incomplete reaction.Increase reaction time or use a more potent catalyst like DMAP. Ensure reagents are anhydrous.
Product Contamination Incomplete work-up or purification.Ensure thorough washing during the work-up to remove all acidic or basic impurities. Optimize distillation conditions.
Emulsion during Extraction Vigorous shaking.Gently invert the separatory funnel instead of shaking. Addition of brine can help to break up emulsions.

References

  • Imamura, A. (2021). O-Acetylation using acetic anhydride in pyridine. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology.
  • OperaChem. (2024, January 5).
  • Fisher Scientific. (2009, June 23).
  • An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry - Section B.
  • Jubilant Ingrevia. (n.d.).
  • Fischer Esterific
  • What is the best work-up for acetic anhydride/pyradine acetylation?
  • Ester synthesis by acyl
  • Jubilant Ingrevia Limited. (2024, January 25).
  • AWS. (n.d.).
  • The Science Behind DMAP: Structure, Reactivity, and C
  • Carl ROTH. (n.d.).
  • Progress in purification of methyl acetate.
  • How can I get acetylation with acetic anhydride and prydine?
  • Experiment 10: Fischer Esterification: An ester

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Application Note: Synthesis of 4-Methoxybutyl Acetate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Versatility of 4-Methoxybutyl Acetate and the Elegance of Fischer Esterification

This compound is a valuable bifunctional molecule possessing both ether and ester moieties. This unique structural feature imparts a desirable balance of polarity and volatility, making it a versatile solvent in the manufacturing of coatings, inks, and adhesives.[1] Furthermore, it serves as a crucial intermediate in the synthesis of more complex molecules within the pharmaceutical and fine chemical industries.[1] The synthesis of this compound is elegantly achieved through the Fischer esterification, a classic and cost-effective acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] This application note provides a comprehensive guide to the synthesis, purification, and characterization of this compound via Fischer esterification, emphasizing the mechanistic underpinnings and practical considerations for a successful and reproducible outcome.

Reaction Mechanism: A Step-by-Step Look at Acid-Catalyzed Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[3] The mechanism, illustrated below, proceeds through a series of protonation and deprotonation steps to form the ester and water.[2][4]

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of acetic acid by a strong acid catalyst, typically sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][5]

  • Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of 4-methoxybutanol attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[2][5]

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, this compound, and regenerate the acid catalyst.[5]

The overall reaction is an equilibrium process. To drive the reaction towards the formation of the ester, it is crucial to either use an excess of one of the reactants (typically the less expensive one) or to remove water as it is formed, in accordance with Le Châtelier's principle.[6]

Fischer_Esterification cluster_reactants Reactants cluster_products Products AceticAcid Acetic Acid ProtonatedAcid Protonated Acetic Acid AceticAcid->ProtonatedAcid + H+ Methoxybutanol 4-Methoxybutanol H_plus H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + 4-Methoxybutanol ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer ProtonatedEster Protonated Ester ProtonatedIntermediate->ProtonatedEster - H2O Water Water ProtonatedIntermediate->Water Ester This compound ProtonatedEster->Ester - H+ H_plus_regen H+ ProtonatedEster->H_plus_regen

Figure 1: Mechanism of Fischer Esterification.

Experimental Protocol

This protocol details the synthesis of this compound from 4-methoxybutanol and glacial acetic acid using sulfuric acid as a catalyst.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
4-Methoxybutanol104.1520.83 g (22.4 mL)0.20Limiting Reagent
Glacial Acetic Acid60.0536.03 g (34.4 mL)0.603 equivalents
Concentrated Sulfuric Acid98.08~1 mL-Catalyst
Saturated Sodium Bicarbonate Solution-As needed-For neutralization
Anhydrous Magnesium Sulfate120.37As needed-Drying agent
Diethyl Ether74.12As needed-Extraction solvent
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (500 mL)

  • Distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Procedure

Workflow A 1. Reagent Setup B 2. Reflux A->B Heat C 3. Work-up & Extraction B->C Cool D 4. Neutralization C->D Add NaHCO3(aq) E 5. Drying D->E Add MgSO4 F 6. Purification (Distillation) E->F Heat under vacuum G 7. Characterization F->G Analyze

Figure 2: Experimental Workflow for Synthesis.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methoxybutanol (20.83 g, 0.20 mol) and glacial acetic acid (36.03 g, 0.60 mol).

    • Rationale: Using a 3-fold excess of acetic acid helps to shift the reaction equilibrium towards the product side.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (~1 mL) to the reaction mixture while stirring.

    • Safety Note: The addition of sulfuric acid is exothermic. It is recommended to cool the flask in an ice bath during the addition.

  • Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 2-3 hours.

    • Rationale: Heating increases the reaction rate, and the reflux setup prevents the loss of volatile reactants and products.[7]

  • Cooling and Extraction: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the cooled mixture to a 500 mL separatory funnel containing 100 mL of cold water. Add 50 mL of diethyl ether and shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.

    • Rationale: The addition of water helps to remove the excess acetic acid and sulfuric acid. Diethyl ether is used to extract the less polar ester from the aqueous layer.

  • Washing and Neutralization: Drain the lower aqueous layer. Wash the organic layer sequentially with:

    • 50 mL of water

    • 50 mL of saturated sodium bicarbonate solution (repeat until no more effervescence is observed)

    • 50 mL of brine (saturated NaCl solution)

    • Rationale: The sodium bicarbonate wash is crucial for neutralizing any remaining acetic acid and the sulfuric acid catalyst. The brine wash helps to remove any residual water from the organic layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

    • Rationale: Anhydrous magnesium sulfate is a drying agent that removes trace amounts of water from the organic solution.

  • Solvent Removal and Purification: Filter the dried organic solution to remove the magnesium sulfate. Remove the diethyl ether using a rotary evaporator. The crude this compound can then be purified by fractional distillation under reduced pressure.

    • Rationale: Distillation separates the desired ester from any remaining impurities based on differences in their boiling points.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Physical Properties
PropertyValueSource
Molecular Formula C₇H₁₄O₃[2]
Molar Mass 146.18 g/mol [2]
CAS Number 15057-11-1[2]
Appearance Colorless to light yellow liquid[1][8]
Purity (Typical) >98.0%[8]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound would include a singlet for the methyl group of the acetate, a singlet for the methyl group of the ether, and triplets and multiplets for the methylene groups of the butyl chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Key signals would correspond to the carbonyl carbon of the ester, the carbons of the butyl chain, and the methyl carbons.[2]

  • IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. For this compound, a strong absorption band is expected around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group, and a C-O stretching band around 1100-1300 cm⁻¹.[1]

Safety and Handling

  • 4-Methoxybutanol: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[9]

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

  • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, using appropriate PPE.

  • This compound: Flammable liquid and vapor.[2] Keep away from heat, sparks, and open flames.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The Fischer esterification is a robust and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly by using an excess of acetic acid and ensuring a thorough work-up and purification process, high yields of the pure ester can be obtained. The detailed protocol and characterization data provided in this application note serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21903822, this compound. Retrieved from [Link]

  • JoVE. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Esterification. Retrieved from [Link]

  • Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide. Retrieved from [Link]

  • ausetute.com.au. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Odinity. (2014, March 27). Fischer Esterification. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: 4-Methoxy-1-butanol.
  • Sigma-Aldrich. (2025, April 28). Safety Data Sheet - Acetic acid.

Sources

Application Notes & Protocols: 4-Methoxybutyl Acetate as a Versatile Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Multifunctional Solvent

In the pursuit of optimizing reaction conditions, enhancing yields, and aligning with the principles of green chemistry, the choice of solvent is a critical decision point in modern organic synthesis. 4-Methoxybutyl acetate (4-MBA) emerges as a compelling candidate, offering a unique combination of functionalities within a single molecular framework. As an acyclic solvent featuring both ether and ester moieties, it possesses a moderate polarity and the ability to dissolve a broad spectrum of polar and non-polar reagents and substrates.[1]

This guide provides an in-depth exploration of 4-MBA's properties, its strategic applications in key organic transformations, and detailed protocols for its use. The content is tailored for researchers, chemists, and process development professionals seeking to leverage this versatile solvent to achieve robust and efficient chemical syntheses.

Physicochemical Profile and Solvent Characteristics

Understanding the fundamental properties of a solvent is paramount to predicting its behavior in a reaction. 4-MBA is a colorless to light yellow liquid with a relatively high boiling point, making it suitable for reactions requiring elevated temperatures.[1][2] Its dual-functionality allows it to engage in hydrogen bond acceptance (via ether and ester oxygens) without being a proton donor, classifying it as a polar aprotic solvent.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 15057-11-1[1][2][3]
Molecular Formula C₇H₁₄O₃[3]
Molecular Weight 146.19 g/mol [2]
Appearance Colorless to light yellow clear liquid[1][2]
Boiling Point 71 °C / 15 mmHg[2]
Flash Point 57 °C[2]
Purity (Typical) >98.0% (GC)[2]
Miscibility Miscible with common organic solvents[1]

A Green Chemistry Perspective

The selection of a solvent has a profound impact on the overall environmental footprint of a chemical process. Green chemistry metrics provide a quantitative framework for evaluating this impact. The use of a high-purity, high-boiling point solvent like 4-MBA can positively influence several of these key metrics.

  • Process Mass Intensity (PMI): By effectively dissolving reactants and facilitating high-yield reactions, 4-MBA can help minimize the total mass of materials used, thereby lowering the PMI.

  • Energy Consumption: Its higher boiling point allows for a wider operational temperature range, potentially enabling faster reaction kinetics at elevated temperatures and reducing overall energy consumption compared to more volatile solvents that require reflux under colder conditions.

  • Reaction Mass Efficiency (RME): While RME is primarily dependent on the stoichiometry of the reactants, an optimal solvent ensures that the theoretical yield is approached as closely as possible, thus maximizing the RME in practice.

cluster_0 Solvent Selection Logic cluster_1 Key Metrics Influenced Solvent This compound Metrics Green Chemistry Metrics Solvent->Metrics influences Reaction Organic Reaction Efficiency Solvent->Reaction enables Metrics->Reaction quantifies PMI Process Mass Intensity (PMI) (Total Mass In / Mass of Product) Metrics->PMI RME Reaction Mass Efficiency (RME) (Mass of Product / Mass of Reactants) Metrics->RME Energy Energy Efficiency Metrics->Energy

Caption: Solvent choice impacts key green chemistry metrics.

Applications in Core Organic Transformations

The unique solvating properties of 4-MBA make it a valuable medium for a variety of reaction classes, particularly those involving polar or ionic intermediates.

Nucleophilic Substitution Reactions (Sₙ2)

Bimolecular nucleophilic substitution (Sₙ2) reactions are fundamental in organic synthesis for the construction of carbon-heteroatom bonds. The solvent plays a crucial role by solvating the reactants and the transition state. As a polar aprotic solvent, 4-MBA is well-suited for Sₙ2 reactions.

Causality: Polar aprotic solvents like 4-MBA can solvate the counter-ion (cation) of the nucleophile, leaving the nucleophile "bare" and more reactive. Unlike protic solvents (e.g., water, ethanol), they do not form a strong hydrogen-bonding cage around the nucleophile, which would otherwise hinder its ability to attack the electrophilic center. This leads to a significant rate enhancement for Sₙ2 processes.

cluster_solvent Solvent Cage (4-MBA) Nu- Nu- R-X R-X Nu-->R-X Attack [Nu---R---X]δ- [Nu---R---X]δ- R-X->[Nu---R---X]δ- Forms Transition State Nu-R + X- Nu-R + X- [Nu---R---X]δ-->Nu-R + X- Inversion & Product Formation S1 4-MBA S2 4-MBA S3 4-MBA S4 4-MBA

Caption: Sₙ2 transition state stabilized by 4-MBA.

Protocol 1: General Procedure for Sₙ2 Synthesis of an Ether

This protocol describes the Williamson ether synthesis, a classic Sₙ2 reaction, using sodium phenoxide and benzyl bromide as an example.

Objective: To synthesize benzyl phenyl ether with high efficiency.

Materials:

  • Sodium Phenoxide (1.16 g, 10 mmol, 1.0 equiv)

  • Benzyl Bromide (1.3 mL, 11 mmol, 1.1 equiv)

  • This compound (4-MBA), anhydrous (40 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

Instrumentation:

  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Condenser

  • Nitrogen/Argon inlet

  • Thermometer/thermocouple

  • Separatory funnel

Procedure:

  • Reaction Setup (Rationale: Exclusion of atmospheric moisture which can quench the nucleophile):

    • Flame-dry the 100 mL three-neck round-bottom flask under vacuum and allow it to cool under a stream of dry nitrogen or argon.

    • Equip the flask with a magnetic stir bar, a condenser, a nitrogen inlet, and a septum.

  • Charging Reagents (Rationale: Order of addition prevents side reactions):

    • To the flask, add sodium phenoxide (10 mmol).

    • Add 40 mL of anhydrous this compound via syringe. Stir the resulting suspension.

  • Reaction Execution (Rationale: Controlled addition and temperature maintain selectivity and prevent runaway reactions):

    • Slowly add benzyl bromide (11 mmol) to the stirred suspension at room temperature over 5 minutes.

    • Heat the reaction mixture to 70-80 °C. The higher boiling point of 4-MBA allows for this elevated temperature without requiring high-pressure apparatus.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Work-up (Rationale: To quench the reaction and remove inorganic salts and unreacted polar materials):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 30 mL) followed by brine (1 x 30 mL).

  • Purification (Rationale: To isolate the pure product):

    • Dry the combined organic layers over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to remove the ethyl acetate and any residual 4-MBA.

    • The crude product can be further purified by flash column chromatography on silica gel if necessary.

Self-Validation: The reaction can be considered successful if TLC/GC analysis shows >95% conversion of the limiting reagent and the isolated yield of the pure product is >85%.

Fischer Esterification

The synthesis of 4-MBA itself is a prime example of a Fischer esterification, demonstrating its stability under acidic, high-temperature conditions.[1] This inherent stability makes it a suitable solvent for other esterification reactions, especially when a higher temperature is needed to drive the equilibrium towards the product.

Protocol 2: Synthesis of this compound

This protocol demonstrates the synthesis of the title solvent, serving as a practical example of its formation.

Objective: To prepare this compound from 4-methoxybutan-1-ol and acetic acid.

Materials:

  • 4-Methoxybutan-1-ol (10.41 g, 100 mmol, 1.0 equiv)

  • Glacial Acetic Acid (9.01 g, 150 mmol, 1.5 equiv)

  • p-Toluenesulfonic acid (p-TSA) (0.19 g, 1 mmol, 0.01 equiv)

  • Toluene (for azeotropic removal of water, optional)

Instrumentation:

  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus and condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

Procedure:

  • Setup (Rationale: The Dean-Stark trap is essential for removing water, the byproduct, which drives the reaction equilibrium toward the product side according to Le Châtelier's principle):

    • Combine 4-methoxybutan-1-ol, glacial acetic acid, and p-TSA in the round-bottom flask.

    • If desired, add 50 mL of toluene to facilitate azeotropic water removal.

    • Assemble the Dean-Stark apparatus and condenser.

  • Reaction (Rationale: Refluxing at the boiling point of the mixture ensures sufficient energy for the reaction to proceed at a reasonable rate):

    • Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap.

    • Continue refluxing until no more water is collected (approximately 3-5 hours).

  • Work-up (Rationale: Neutralization of the acid catalyst and washing removes impurities):

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until effervescence ceases.

    • Wash with brine (1 x 50 mL).

  • Purification (Rationale: Distillation separates the higher-boiling product from lower-boiling starting materials and solvent):

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Safety, Handling, and Disposal

As with all laboratory chemicals, this compound must be handled with appropriate care.

  • Hazards: It is classified as a flammable/combustible liquid.[2] Vapors may form explosive mixtures with air. Avoid inhalation and contact with skin and eyes.

  • Handling: Work in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[2] Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[2] Do not dispose of into the environment.

Conclusion

This compound is a highly versatile and effective polar aprotic solvent with a favorable physicochemical profile for a range of organic reactions. Its high boiling point, excellent solvating power for diverse substrates, and compatibility with common reaction types like nucleophilic substitutions make it a valuable tool for the modern chemist. When viewed through the lens of green chemistry, its properties offer potential advantages in reducing energy consumption and process mass intensity, positioning it as a desirable alternative to more traditional, volatile solvents in both research and industrial applications.

References

  • This compound | 15057-11-1 - Benchchem.
  • This compound | C7H14O3 | CID 21903822 - PubChem . Available at: [Link]

  • Material Safety Data Sheet - R.S. Hughes.
  • Cas 4435-53-4,3-Methoxybutyl acetate - LookChem . Available at: [Link]

  • SAFETY DATA SHEET - TCI Chemicals.
  • Safety Data Sheet: SECTION 1: Identification of The Substance/mixture and of The Company/ Undertaking | PDF | Dangerous Goods | Toxicity - Scribd . Available at: [Link]

  • Green Chemistry Metrics, A Review - MDPI . Available at: [Link]

  • METRICS - Green Chemistry Toolkit.
  • Substitution Reactions (on Saturated Carbons) - Making Molecules . Available at: [Link]

  • Substitution reactions | Request PDF - ResearchGate . Available at: [Link]

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Application Note: 4-Methoxybutyl Acetate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

In the landscape of modern pharmaceutical development, the strategic selection of chemical intermediates is paramount to the efficiency, scalability, and economic viability of synthesizing Active Pharmaceutical Ingredients (APIs). 4-Methoxybutyl acetate (CAS No: 15057-11-1) has emerged as a significant building block, offering a unique combination of ether and ester functionalities within a single, stable molecule.[1] This bifunctionality allows it to serve not only as a versatile C4 synthon but also as a specialty solvent, providing chemists with a valuable tool for constructing complex molecular architectures.[1][2] This guide provides an in-depth exploration of this compound, detailing its synthesis, chemical properties, and practical applications in pharmaceutical process development, complete with validated protocols and mechanistic insights.

Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 15057-11-1[3][4]
Molecular Formula C₇H₁₄O₃[3]
Molecular Weight 146.18 g/mol [3]
Appearance Colorless to light yellow clear liquid
Boiling Point 172 °C (for isomer 3-methoxybutyl acetate)[5]
Flash Point 62 °C (for isomer 3-methoxybutyl acetate)[1][5]
Purity >98.0% (GC)
Solubility Soluble in common organic solvents; limited solubility in water.[6][6]
InChI Key LMLBDDCTBHGHEO-UHFFFAOYSA-N[1][3]

Synthesis of this compound

The most common and direct industrial method for preparing this compound is through the Fischer esterification of 4-methoxybutan-1-ol with acetic acid.[1] This reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the acetic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[1][7] To drive the reaction equilibrium towards the product, the byproduct water is typically removed via azeotropic distillation.[1]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_products Products R1 4-Methoxybutan-1-ol P1 Reflux with Azeotropic Distillation R1->P1 R2 Acetic Acid R2->P1 Cat H₂SO₄ (conc.) Cat->P1 Catalyzes Prod This compound P1->Prod Yields Byprod Water (H₂O) P1->Byprod Removes

Caption: Fischer Esterification workflow for this compound synthesis.

Protocol 1: Laboratory Scale Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound via Fischer esterification.

Materials & Equipment:

  • 4-methoxybutan-1-ol (1.0 mol, 104.15 g)

  • Glacial Acetic Acid (1.2 mol, 72.06 g)

  • Concentrated Sulfuric Acid (H₂SO₄, ~2 mL)

  • 500 mL three-neck round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble the 500 mL flask with a magnetic stir bar, heating mantle, Dean-Stark trap, and reflux condenser.

  • Charging Reactants: To the flask, add 4-methoxybutan-1-ol (104.15 g) and glacial acetic acid (72.06 g).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (~2 mL) dropwise to the mixture. The addition is exothermic.

  • Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed, driving the reaction to completion. Continue reflux until no more water is collected (approximately 3-4 hours).

  • Cooling & Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel.

  • Work-up:

    • Wash the organic layer with 100 mL of deionized water.

    • Carefully wash with 100 mL portions of saturated NaHCO₃ solution until effervescence ceases. This neutralizes the acidic catalyst and excess acetic acid.

    • Wash with 100 mL of brine to remove residual water and salts.

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and purify the crude product by fractional distillation under atmospheric pressure to yield pure this compound.

Applications in Pharmaceutical Synthesis

The utility of this compound in pharmaceutical synthesis stems from its ability to act as a stable yet reactive building block. The ether linkage is generally stable under many reaction conditions, while the ester group can be readily transformed.[1] This allows for its strategic incorporation into multi-step syntheses.

Key Reaction Pathways
  • Ester Hydrolysis (Deprotection): The acetate group can be selectively cleaved under acidic or basic conditions to unmask a primary alcohol (4-methoxybutanol).[1][8] This makes the 4-methoxybutyl group a useful protecting group for a hydroxyl function where subsequent deprotection is desired.

  • Ester Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), transforming the molecule into 1,5-methoxypentanol.[1][8] This provides a route to C5 synthons.

  • Transesterification: The acetate can be exchanged for other ester groups, allowing for the synthesis of more complex derivatives.[2][9]

  • Grignard Reactions: Esters react with two equivalents of a Grignard reagent to form tertiary alcohols, offering a pathway to introduce two identical alkyl or aryl groups.[8]

Synthetic Pathway Diagram: A Hypothetical Application

The following diagram illustrates a hypothetical pathway where this compound is used as an intermediate to synthesize a more complex pharmaceutical building block, such as an ether-linked amino alcohol, a common motif in APIs.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_products Intermediates & Final Product Start This compound Step1 1. Hydrolysis (NaOH) 2. Tosylation (TsCl, Pyridine) Start->Step1 Int1 4-Methoxybutyl Tosylate Step1->Int1 Forms Intermediate Step2 Nucleophilic Substitution (e.g., Sodium Azide, NaN₃) Int2 4-Methoxybutyl Azide Step2->Int2 Forms Intermediate Step3 Reduction (e.g., H₂, Pd/C) Final 4-Methoxybutylamine (Amino Alcohol Precursor) Step3->Final Yields Product Int1->Step2 Int2->Step3

Caption: A synthetic pathway using this compound as a precursor.

Protocol 2: Synthesis of 4-Methoxybutylamine (A Model Intermediate)

This protocol outlines the conversion of this compound into 4-methoxybutylamine, demonstrating its utility in creating functionalized intermediates.

Part A: Hydrolysis and Tosylation

  • Hydrolysis: Reflux this compound (0.5 mol) with aqueous sodium hydroxide (1.2 eq) in a methanol/water mixture for 2 hours. Monitor by TLC. After cooling, neutralize with HCl and extract the resulting 4-methoxybutanol with ethyl acetate. Dry and concentrate in vacuo.

  • Tosylation: Dissolve the crude 4-methoxybutanol in dichloromethane (DCM) and cool to 0°C. Add pyridine (1.5 eq) followed by the portion-wise addition of tosyl chloride (1.1 eq). Stir overnight, allowing the reaction to warm to room temperature.

  • Work-up: Quench the reaction with water. Separate the layers and wash the organic phase sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to yield 4-methoxybutyl tosylate.

Part B: Azide Formation and Reduction

  • Azidation: Dissolve the tosylate in dimethylformamide (DMF). Add sodium azide (NaN₃, 1.5 eq) and heat the mixture to 80°C for 6 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic extracts with water and brine, dry over MgSO₄, and concentrate carefully to yield 4-methoxybutyl azide.

  • Reduction: Dissolve the azide in methanol and transfer to a hydrogenation vessel. Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Pressurize the vessel with hydrogen gas (H₂, 50 psi) and shake until hydrogen uptake ceases.

  • Isolation: Carefully filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the final product, 4-methoxybutylamine.

Safety and Handling

This compound is a flammable liquid and vapor.[3][4] Handle with care in a well-ventilated area, away from ignition sources.[10] Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Dispose of contents and container to an approved waste disposal plant.[4]

Conclusion

This compound is a highly valuable and versatile intermediate for pharmaceutical synthesis. Its dual functionality provides a platform for a variety of chemical transformations, including its use as a protecting group and as a C4 building block for constructing more complex molecules. The protocols provided herein demonstrate its straightforward synthesis and application, underscoring its potential to streamline synthetic routes and facilitate the development of novel APIs. Its stable nature and predictable reactivity make it an excellent choice for researchers and drug development professionals seeking to optimize their synthetic strategies.

References

  • 4-Methoxybutyl Acet
  • 4-Methoxybutyl Acet
  • This compound 15057-11-1 | Tokyo Chemical Industry Co., Ltd.(APAC).
  • CN111533656A - Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate - Google P
  • Safety d
  • The Role of 3-Methoxybutyl Acetate in Modern Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
  • Material Safety D
  • SAFETY D
  • SAFETY D
  • This compound 15057-11-1 | Tokyo Chemical Industry (India) Pvt. Ltd.
  • CAS 4435-53-4: 3-Methoxybutyl acet
  • Exploring the Applications of 3-Methoxybutyl Acetate in Industry - NINGBO INNO PHARMCHEM CO.,LTD.
  • 3-Methoxybutyl acet
  • mechanism for the esterific
  • 21.6 Chemistry of Esters - OpenStax.

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GC-MS Analysis of 4-Methoxybutyl Acetate: A Comprehensive Protocol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust, and validated protocol for the analysis of 4-Methoxybutyl Acetate (CAS No. 15057-11-1) using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] this compound is an ester of interest in various chemical and pharmaceutical applications, and its accurate identification and quantification are crucial for quality control, purity assessment, and stability studies. This guide moves beyond a simple recitation of steps, delving into the causality behind methodological choices to empower researchers with a deep understanding of the analytical process. We will cover sample preparation, instrument configuration, data acquisition, and analysis, grounded in established scientific principles and supported by authoritative references.

Principle and Rationale: Why GC-MS?

Gas Chromatography-Mass Spectrometry is the analytical technique of choice for this compound due to the compound's inherent physicochemical properties.

  • Volatility and Thermal Stability: With a molecular weight of 146.18 g/mol and as a relatively simple ester, this compound is sufficiently volatile and thermally stable to be vaporized in a heated GC inlet without degradation.[1][3] This makes it an ideal candidate for gas-phase separation.

  • Chromatographic Separation (GC): The gas chromatograph separates components of a mixture based on their differential partitioning between a gaseous mobile phase (an inert carrier gas like helium) and a stationary phase coated on the inside of a long, thin capillary column.[4] By selecting an appropriate stationary phase and temperature program, this compound can be effectively isolated from solvents, impurities, or other matrix components, ensuring that a pure compound enters the detector.

  • Mass Spectrometric Detection (MS): The mass spectrometer serves as a highly specific and sensitive detector. As the analyte elutes from the GC column, it is bombarded with high-energy electrons (typically at 70 eV in Electron Ionization mode), causing it to ionize and fragment in a predictable and reproducible manner.[5] The resulting mass spectrum is a unique chemical "fingerprint" based on the mass-to-charge ratio (m/z) of the fragments. This fingerprint allows for unambiguous identification by comparison to spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library.[6][7]

Experimental Workflow

The entire analytical process, from sample handling to final data interpretation, follows a structured path designed to ensure accuracy and reproducibility.

GCMS_Workflow Figure 1: GC-MS Analysis Workflow for this compound SampleReceipt Sample Receipt & Verification StandardPrep Preparation of Calibration & QC Standards SampleReceipt->StandardPrep SamplePrep Sample Preparation (Dilution & Filtration) SampleReceipt->SamplePrep InstrumentSetup GC-MS Instrument Setup & Equilibration StandardPrep->InstrumentSetup SamplePrep->InstrumentSetup DataAcq Data Acquisition (Sequence Run) InstrumentSetup->DataAcq DataAnalysis Data Analysis: - Peak Integration - Library Search - Quantification DataAcq->DataAnalysis Reporting Reporting & Data Archiving DataAnalysis->Reporting

Caption: A logical flowchart of the analytical procedure.

Materials, Reagents, and Instrumentation

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC system (or equivalent).

  • Mass Spectrometer: Agilent 7250 GC/Q-TOF or 5977 Series GC/MSD (or equivalent).[5]

  • GC Column: A mid-polarity column is recommended for robust performance. An Agilent DB-5ms or equivalent [(5%-Phenyl)-methylpolysiloxane] column, 30 m x 0.25 mm I.D., 0.25 µm film thickness, provides excellent separation.[5] For applications requiring enhanced separation of polar compounds, a polyethylene glycol (PEG) "wax" column like an Agilent CP-Wax 52 CB can also be used.[8]

  • Autosampler Vials: 2 mL amber glass vials with PTFE-lined caps.

  • Syringe Filters: 0.22 µm PTFE filters for sample clarification.[9]

  • Micropipettes and Volumetric Flasks: Calibrated for accurate solution preparation.

Reagents and Standards
  • This compound Standard: Analytical grade, >98.0% purity.[2]

  • Solvent: High-purity, GC-grade Dichloromethane or Ethyl Acetate. Solvents must be volatile and free of contaminants that could interfere with the analysis.[10][11]

  • Carrier Gas: Helium (99.999% purity or higher).

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and Samples

The goal of this protocol is to prepare samples at a concentration suitable for GC-MS analysis, typically in the low µg/mL range, to prevent detector saturation and column overloading.[11]

  • Primary Stock Solution (1 mg/mL): a. Accurately weigh 25 mg of this compound analytical standard into a 25 mL volumetric flask. b. Dissolve and dilute to the mark with the chosen solvent (e.g., Dichloromethane). This creates a 1000 µg/mL stock solution. c. Stopper the flask and invert several times to ensure complete dissolution and homogenization.[9]

  • Calibration Standards: a. Perform serial dilutions from the primary stock solution to prepare a series of calibration standards. A typical range would be 1, 2, 5, 10, and 20 µg/mL. b. For example, to prepare a 10 µg/mL standard, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with solvent.

  • Sample Preparation: a. If the sample is a liquid or solid, dissolve it in the chosen solvent to achieve an estimated final concentration within the calibration range (1-20 µg/mL).[9] b. For unknown samples, a preliminary screening of a 100-fold dilution is recommended. c. After dilution, filter the sample through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial to remove any particulates that could clog the injector.[9][10]

Protocol 2: GC-MS Instrument Configuration

These parameters are a validated starting point. Optimization may be required depending on the specific instrument and application. The key is to achieve a sharp, symmetrical peak for the analyte with good separation from any other components.

Parameter Setting Rationale
GC System
Inlet Split/Splitless
Injection Mode SplitTo prevent column overload and ensure sharp peaks for a relatively concentrated analyte.[12]
Split Ratio 50:1A good starting point; can be adjusted based on sample concentration and sensitivity needs.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte and solvent.[8][13]
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas HeliumInert, provides good efficiency, and is standard for GC-MS.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm I.D. column to balance separation speed and efficiency.[5]
Oven Program
Initial Temperature 50 °CStarts below the solvent's boiling point to focus the analytes at the head of the column.
Hold Time 2 minutesAllows for solvent elution and analyte focusing.
Temperature Ramp 15 °C/min to 280 °CA moderate ramp rate provides a good balance between analysis time and resolution.[8]
Final Hold Time 5 minutesEnsures all analytes have eluted and cleans the column for the next injection.
MS System
Ion Source Electron Ionization (EI)Standard ionization technique for creating reproducible, library-searchable spectra.
Electron Energy 70 eVThe universal standard for EI, which maximizes ionization and generates stable fragmentation patterns found in libraries like NIST.[5]
Mass Range m/z 40 - 250Covers the molecular ion (146.18) and all expected fragments while avoiding low-mass interference from air and water.
Source Temperature 230 °CPrevents condensation of analytes within the ion source.[5]
Quadrupole Temp. 150 °CMaintains ion trajectory and prevents contamination.[5]
Transfer Line Temp. 280 °CEnsures analytes remain in the gas phase as they travel from the GC to the MS.[5]
Protocol 3: Data Acquisition and Analysis
  • Sequence Setup: Create a sequence in the instrument control software. Begin with a solvent blank, followed by the calibration standards in increasing order of concentration, quality control (QC) samples, and then the unknown samples.

  • Data Acquisition: Launch the sequence to begin automated data collection.

  • Qualitative Analysis (Identification): a. After the run, process the chromatogram for the this compound standard. b. Identify the retention time of the analyte peak. c. Extract the mass spectrum from the apex of this peak. d. Compare the acquired spectrum against the NIST/EPA/NIH Mass Spectral Library.[6][7] A high match factor (>850/1000) and the correct retention time provide confident identification.

  • Quantitative Analysis: a. Integrate the peak area of the primary quantifier ion for this compound across all standards and samples. b. Generate a calibration curve by plotting peak area against concentration for the standards. c. Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of this compound in the unknown samples.

Expected Results: Mass Spectrum Interpretation

The EI mass spectrum of this compound (C₇H₁₄O₃) will exhibit characteristic fragmentation. While a library spectrum is the gold standard for confirmation, a theoretical interpretation provides insight.

  • Molecular Ion (M⁺): A peak at m/z 146 may be visible, corresponding to the intact ionized molecule. Its intensity may be low due to the instability of ester molecular ions.

  • Key Fragments: The most common fragmentation pathway for esters is the McLafferty rearrangement and alpha cleavage. Expect to see:

    • m/z 43: A very prominent peak corresponding to the acetyl cation [CH₃CO]⁺. This is a hallmark of acetate esters.

    • m/z 73: Fragment corresponding to [CH₂O(CH₂)₂CH₃]⁺.

    • m/z 59: Fragment corresponding to the methoxy group cleavage [CH₃OCH₂]⁺.

    • m/z 87: Loss of the butoxy group fragment.

Conclusion

This application note details a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. By understanding the causality behind column selection, sample preparation, and instrument parameters, researchers can confidently implement and adapt this method for various applications in quality control and research and development. The combination of chromatographic retention time and mass spectral fingerprinting provides an exceptionally high degree of confidence in both the identification and quantification of the target analyte.

References

  • SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide. Retrieved from [Link]

  • SIMO. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Separation of acetate esters. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Separation of C1-C3 acetates on a wide-bore fused silica column. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • GL Sciences. (2022, March 28). GC Capillary Columns. Retrieved from [Link]

  • Bruker. (n.d.). Bruker NIST Mass Spectral Library. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 4-Methoxybenzyl acetate. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). The NIST 23 Mass Spectral Library & Search Software. Retrieved from [Link]

  • NIST. (n.d.). Benzeneacetic acid, (4-methoxyphenyl)methyl ester. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

  • LECO Corporation. (n.d.). Investigation of Extracted Analytes from Packaging Materials with GC-MS and High Resolution MS. Retrieved from [Link]

  • CORESTA. (n.d.). Analysis of organic acetates in e-vapor products by gc-ms/ms. Retrieved from [Link]

  • NIST. (n.d.). 4-tert-Butylcyclohexyl acetate. Retrieved from [Link]

  • NIST. (n.d.). 1-Butanol, 3-methoxy-, acetate. Retrieved from [Link]

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Application Note: Comprehensive Structural Characterization of 4-Methoxybutyl Acetate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the comprehensive structural characterization of 4-Methoxybutyl Acetate using Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who require robust methods for molecular structure elucidation. This guide covers the entire workflow, from sample preparation and solvent selection to the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra. Detailed protocols for ¹H, ¹³C, COSY, HSQC, and HMBC experiments are provided, underpinned by the scientific rationale for each step to ensure data integrity and accurate structural assignment.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures.[1][2] In the pharmaceutical industry, NMR plays a critical role in various stages of drug discovery and development, from the characterization of novel chemical entities to quality control of active pharmaceutical ingredients (APIs).[1][3][4][5][6] this compound, a key intermediate and solvent in organic synthesis, requires precise structural verification to ensure purity and identity. This document outlines a systematic approach to its characterization using a suite of NMR experiments.

The core principle of NMR lies in the interaction of nuclear spins with an external magnetic field.[1] By observing the resonance frequencies of atomic nuclei, typically ¹H and ¹³C, detailed information about the chemical environment, connectivity, and spatial relationships within a molecule can be obtained.[7][8] This guide will demonstrate how a combination of 1D and 2D NMR experiments provides a complete and confident structural elucidation of this compound.

Experimental Workflow Overview

The successful characterization of this compound by NMR spectroscopy follows a logical progression of steps, each critical for acquiring high-quality, interpretable data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_elucid Structural Elucidation Solvent Solvent Selection Sample Sample Dissolution & Filtration Solvent->Sample OneD 1D NMR (¹H, ¹³C) Sample->OneD TwoD 2D NMR (COSY, HSQC, HMBC) OneD->TwoD Processing Fourier Transform & Phasing TwoD->Processing Analysis Spectral Interpretation Processing->Analysis Structure Final Structure Confirmation Analysis->Structure

Figure 1: General workflow for NMR-based structural elucidation.

Part 1: Sample Preparation and Solvent Selection

The quality of the final NMR spectrum is highly dependent on meticulous sample preparation.[9] This involves selecting an appropriate deuterated solvent, ensuring the sample is free of particulate matter, and using the correct sample concentration.

Solvent Selection

The choice of a deuterated solvent is crucial for several reasons: it provides a lock signal for the spectrometer, minimizes solvent interference in ¹H NMR spectra, and must effectively dissolve the analyte.[10][11][12] For this compound, a relatively nonpolar compound, Chloroform-d (CDCl₃) is an excellent first choice due to its broad solvency for organic molecules.[13][14]

Table 1: Properties of Common Deuterated Solvents

Solvent¹H Residual Peak (ppm)¹³C Signal (ppm)Boiling Point (°C)Key Characteristics
Chloroform-d (CDCl₃)7.2677.1661Good for a wide range of organic compounds.[14]
Acetone-d₆2.0529.84, 206.2656Aprotic and polar, good for many organic compounds.[14]
DMSO-d₆2.5039.52189High boiling point, good for polar compounds.[12]
Benzene-d₆7.16128.0680Can induce significant shifts (aromatic solvent-induced shifts).
Methanol-d₄3.31, 4.87 (OH)49.0565Protic solvent, useful for polar compounds.[12]
Deuterium Oxide (D₂O)~4.79-101For water-soluble compounds.[12]
Protocol: Sample Preparation
  • Weighing the Sample: For a standard 5 mm NMR tube, weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[10]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[10][15]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is essential for high-resolution spectra.[9]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity.

Part 2: NMR Data Acquisition

Data acquisition involves a series of 1D and 2D NMR experiments. The initial 1D spectra provide fundamental information, which is then expanded upon by the 2D correlation experiments for a complete structural assignment.

1D NMR Spectroscopy: ¹H and ¹³C Spectra
  • ¹H NMR: This is the starting point for most structural elucidations.[2] It provides information on the number of different types of protons, their chemical environments (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration).

  • ¹³C NMR: This experiment identifies all unique carbon atoms in the molecule. It provides information about the chemical environment of each carbon.

Table 2: Predicted Chemical Shifts for this compound

PositionAssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1CH₃-C=O~2.05~21.0
2C=O-~171.0
3O-CH₂~4.06~64.0
4-CH₂-~1.69~26.0
5-CH₂-~1.60~29.0
6CH₂-O~3.40~72.0
7O-CH₃~3.34~59.0

Note: Predicted values are based on standard chemical shift tables and may vary slightly depending on the solvent and concentration.[16]

2D NMR Spectroscopy: COSY, HSQC, and HMBC

While 1D NMR provides a wealth of information, complex molecules often exhibit overlapping signals. 2D NMR experiments resolve these ambiguities by spreading the information across two frequency dimensions.[7][8][17]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[18] Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[18][19] It is highly effective for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[18][19] It is crucial for piecing together molecular fragments and assigning quaternary carbons (carbons with no attached protons).

G cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC

Figure 2: Relationship between key 1D and 2D NMR experiments.

Protocol: NMR Data Acquisition

The following are general parameters and may need to be optimized for the specific instrument and sample concentration.

  • Instrument Setup: Insert the sample into the NMR magnet and allow it to equilibrate to the probe temperature.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled experiment.

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • COSY Acquisition:

    • Pulse Program: Standard COSY experiment (e.g., cosygpppqf).

    • Acquire data in both dimensions with appropriate spectral widths.

  • HSQC Acquisition:

    • Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).

    • Set the ¹³C spectral width to cover the expected range of carbon signals.

  • HMBC Acquisition:

    • Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf).

    • Optimize the long-range coupling delay for expected 2-3 bond couplings (typically ~8 Hz).

Part 3: Data Processing and Spectral Interpretation

Raw NMR data, known as the Free Induction Decay (FID), must be processed to generate the frequency-domain spectrum.[20][21]

Protocol: Data Processing
  • Fourier Transformation: Apply a Fourier transform to convert the time-domain FID into a frequency-domain spectrum.[20][22]

  • Apodization (Window Function): Multiply the FID by a window function (e.g., exponential or Gaussian) to improve the signal-to-noise ratio or resolution.[22]

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.[20][22]

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.[22]

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Step-by-Step Spectral Interpretation of this compound
  • ¹H NMR Analysis:

    • Signal at ~2.05 ppm: A sharp singlet integrating to 3H, characteristic of the acetyl methyl group (Position 1).

    • Signal at ~4.06 ppm: A triplet integrating to 2H, corresponding to the methylene group adjacent to the acetate oxygen (Position 3). The triplet multiplicity indicates coupling to the adjacent methylene group at Position 4.

    • Signal at ~3.40 ppm: A triplet integrating to 2H, assigned to the methylene group next to the methoxy oxygen (Position 6). The triplet multiplicity arises from coupling to the neighboring methylene group at Position 5.

    • Signal at ~3.34 ppm: A singlet integrating to 3H, representing the methoxy group protons (Position 7).

    • Signals around ~1.6-1.7 ppm: Two overlapping multiplets, each integrating to 2H, corresponding to the central methylene groups (Positions 4 and 5).

  • COSY Analysis:

    • A cross-peak will be observed between the triplet at ~4.06 ppm (H3) and the multiplet at ~1.69 ppm (H4).

    • A cross-peak will connect the multiplet at ~1.69 ppm (H4) to the multiplet at ~1.60 ppm (H5).

    • A cross-peak will be present between the multiplet at ~1.60 ppm (H5) and the triplet at ~3.40 ppm (H6).

    • This confirms the -CH₂-CH₂-CH₂-CH₂- spin system.

  • HSQC Analysis:

    • Correlate each proton signal to its directly attached carbon, confirming the assignments made in the ¹³C spectrum. For example, the proton signal at ~4.06 ppm (H3) will show a cross-peak to the carbon signal at ~64.0 ppm (C3).

  • HMBC Analysis:

    • The acetyl protons (H1, ~2.05 ppm) will show a correlation to the carbonyl carbon (C2, ~171.0 ppm) and the adjacent methylene carbon (C3, ~64.0 ppm).

    • The methoxy protons (H7, ~3.34 ppm) will show a correlation to the adjacent methylene carbon (C6, ~72.0 ppm).

    • These long-range correlations definitively link the acetate and methoxybutyl fragments, confirming the overall structure.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. By following the detailed protocols for sample preparation, data acquisition, and systematic spectral interpretation outlined in this application note, researchers can achieve unambiguous structural elucidation. This rigorous approach is fundamental to ensuring the identity and purity of chemical compounds in research and is a critical component of quality control in the pharmaceutical industry.[1][6]

References

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Application and Protocol for the Purification of 4-Methoxybutyl Acetate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybutyl acetate is a versatile ester with applications as a solvent and an intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1] Its utility in these fields is contingent on its purity. The most common route to its synthesis is the Fischer esterification of 4-methoxybutan-1-ol with acetic acid, often catalyzed by a strong acid like sulfuric acid.[1] This process can leave behind unreacted starting materials, water, and residual acid catalyst as impurities. Fractional distillation is a robust and widely used technique for the purification of esters, separating components based on differences in their boiling points.[2][3]

This document provides a detailed application note and protocol for the purification of this compound using fractional distillation. It will cover the underlying principles, a step-by-step experimental procedure, and methods for assessing the purity of the final product.

Physicochemical Properties of this compound and Related Compounds

A successful distillation relies on the differences in the boiling points of the components in the mixture. The greater the difference, the easier the separation. Below is a table summarizing the key physical properties of this compound and its potential impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound C₇H₁₄O₃146.18[4]~172 (estimated) The boiling point for the isomeric 3-methoxybutyl acetate is 172 °C[5][6]. This is used as an estimate for the 4-isomer.
Acetic AcidC₂H₄O₂60.05118-119[7][8]A common impurity from the synthesis.
4-Methoxybutan-1-olC₅H₁₂O₂104.15165.7 - 180.2[9][10]A primary starting material and potential impurity.
WaterH₂O18.02100A byproduct of the esterification reaction.

Azeotropic Considerations:

An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[11] The presence of azeotropes can complicate purification by distillation.

  • Acetic Acid and Water: Acetic acid and water do not form an azeotrope, which simplifies the removal of water.[12][13][14]

Pre-Distillation Preparation

Prior to distillation, it is essential to neutralize any residual acid catalyst and remove the bulk of the water and unreacted acetic acid from the crude this compound. This is typically achieved through a series of aqueous washes in a separatory funnel.

Protocol for Pre-Distillation Workup:

  • Transfer the crude reaction mixture to a separatory funnel of an appropriate size.

  • Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the lower aqueous layer.

  • To neutralize the acidic catalyst and excess acetic acid, perform two washes with a saturated sodium bicarbonate (NaHCO₃) solution. Caution: Add the sodium bicarbonate solution slowly and vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide gas.

  • Wash the organic layer with deionized water to remove any remaining sodium bicarbonate and other water-soluble impurities.

  • Finally, wash the organic layer with a saturated sodium chloride solution (brine) to help break any emulsions and to begin the drying process.

  • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Dry the crude this compound over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent until it no longer clumps together.

  • Filter the dried organic layer to remove the drying agent. The resulting liquid is the crude, dry this compound, ready for fractional distillation.

Fractional Distillation Protocol

Fractional distillation provides a much better separation of liquids with close boiling points compared to simple distillation.[2] This is achieved by using a fractionating column, which provides a large surface area (in the form of glass beads, rings, or metal sponges) for repeated cycles of vaporization and condensation.[2]

Apparatus Setup:

A typical fractional distillation apparatus consists of a heating mantle, a round-bottom flask, a fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask. It is crucial to ensure all glassware is clean and dry to prevent contamination of the final product.

Distillation_Workflow cluster_prep Pre-Distillation Workup cluster_distillation Fractional Distillation cluster_analysis Post-Distillation Analysis Crude_Product Crude this compound Aqueous_Wash Aqueous Washes (Water, NaHCO₃, Brine) Drying Drying over Anhydrous Agent Filtered_Product Filtered Crude Product Distillation_Flask Distillation Flask Fractionating_Column Fractionating Column Condenser Condenser Receiving_Flasks Receiving Flasks (Fractions) GC_MS GC-MS Analysis NMR NMR Spectroscopy Final_Product Pure this compound

Caption: Workflow for the Purification of this compound.

Step-by-Step Distillation Procedure:

  • Assemble the fractional distillation apparatus as shown in the diagram above. Ensure all joints are properly sealed.

  • Place the dry, crude this compound into the round-bottom distillation flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Begin heating the distillation flask gently with a heating mantle.

  • Observe the mixture as it begins to boil. A ring of condensation will slowly rise through the fractionating column.[15] The heating rate should be adjusted to allow for a slow and steady rise of this condensation ring.

  • The temperature at the distillation head will initially be low and will rise as the vapor of the most volatile component reaches the thermometer.

  • Fraction Collection:

    • Forerun: Collect the initial distillate that comes over at a lower temperature. This fraction will likely contain any remaining volatile impurities.

    • Main Fraction: As the temperature stabilizes near the boiling point of this compound (estimated around 172 °C), change the receiving flask to collect the pure product. Record the temperature range over which this main fraction is collected.

    • Final Fraction: A significant drop in temperature or a sudden rise may indicate that the main product has been distilled. At this point, stop the distillation to avoid distilling higher-boiling impurities.

  • Never distill the flask to dryness.[16] Always leave a small amount of residue in the distillation flask.

  • Allow the apparatus to cool completely before disassembling.

Post-Distillation Analysis: Purity Assessment

The purity of the collected fractions should be assessed to determine which fractions contain the pure this compound. The two primary methods for this are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a mixture. The gas chromatogram will show peaks corresponding to each compound, and the area of each peak is proportional to the concentration of that compound. The mass spectrum of each peak can be used to confirm the identity of the compound.

Typical GC-MS Parameters for Acetate Ester Analysis:

ParameterValue
Column A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, is suitable for separating acetate esters and related impurities.
Injector Temperature Typically set around 250 °C to ensure rapid vaporization of the sample.
Oven Program A temperature ramp is used to separate components with different boiling points. For example, start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.
Carrier Gas Helium is commonly used as the carrier gas.
MS Detector Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra.

A successful purification will show a single major peak in the gas chromatogram of the main fraction, corresponding to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule and can also be used for quantitative analysis to determine purity.[17][18][19]

  • ¹H NMR: The proton NMR spectrum of pure this compound will show characteristic peaks with specific chemical shifts, multiplicities, and integration values corresponding to the different protons in the molecule. The absence of peaks from acetic acid, 4-methoxybutan-1-ol, and water will confirm the purity of the sample.

  • ¹³C NMR: The carbon NMR spectrum will show a specific number of peaks corresponding to the unique carbon atoms in the molecule, further confirming its structure and purity.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Bumping or uneven boiling - No boiling chips or stir bar.- Heating too rapidly.- Add boiling chips or a stir bar before heating.- Reduce the heating rate.
No distillate collecting - Insufficient heating.- Leaks in the apparatus.- Condenser water is too cold.- Increase the heating mantle temperature.- Check all joints for a proper seal.- Reduce the flow rate of the cooling water.
Flooding of the fractionating column - Heating rate is too high.- Reduce the heating rate to allow the column to equilibrate.
Poor separation of components - Distillation rate is too fast.- Inefficient fractionating column.- Slow down the distillation rate to allow for more vaporization-condensation cycles.- Use a longer or more efficient fractionating column.

Conclusion

Fractional distillation is an effective and reliable method for the purification of this compound from the impurities typically found after its synthesis. A pre-distillation workup to remove acidic and water-soluble impurities is crucial for a successful purification. The purity of the final product should be confirmed using analytical techniques such as GC-MS and NMR spectroscopy. By following the detailed protocol and understanding the underlying principles, researchers can obtain high-purity this compound suitable for demanding applications in research and development.

References

  • 4-Methoxy-1-butanol - Solubility of Things. (n.d.). Retrieved January 12, 2026, from [Link]

  • Acetic acid - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Brown, W. H. (2025). Acetic acid. In Britannica. Retrieved from [Link]

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  • Acetic acid - NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

  • Acetic acid - Simple English Wikipedia, the free encyclopedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • 4-Methoxybutan-1-ol - CHEMICAL POINT. (n.d.). Retrieved January 12, 2026, from [Link]

  • Azeotropic distillation of acetic acid and water? : r/ChemicalEngineering. (2023). Retrieved January 12, 2026, from [Link]

  • Binous, H., Al-Harthi, M., & Bellagi, A. (n.d.). Separation of Acetic Acid from Water Using Ethyl Acetate Entrainer. Wolfram Demonstrations Project. Retrieved from [Link]

  • 4-Methoxy-1-butanol - Chongqing Chemdad Co., Ltd. (n.d.). Retrieved January 12, 2026, from [Link]

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  • Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. (n.d.). Science and Education Publishing. Retrieved from [Link]

  • Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis. (2025). ResearchGate. Retrieved from [Link]

  • Dehydration of acetic acid by azeotropic distillation. (n.d.). Google Patents.
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  • GCMS analysis of Butyrate, Propionate and acetate. (2005). Chromatography Forum. Retrieved from [Link]

  • Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. (n.d.). SciSpace. Retrieved from [Link]

  • Purification: Fractional Distillation. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. (n.d.). Science and Education Publishing. Retrieved from [Link]

  • Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. (2015). AZoM. Retrieved from [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). NIH. Retrieved from [Link]

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Application Notes & Protocols: The Utility of 4-Methoxybutyl Acetate in Advanced Coating and Ink Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Methoxybutyl Acetate (4-MBA), a versatile ether acetate solvent, and its potential applications within the coatings and inks industry. While direct literature on 4-MBA is emerging, its structural characteristics—a linear C4 chain, a methoxy ether group, and an acetate ester group—allow for robust, experience-based predictions of its performance. By drawing parallels with its well-documented isomer, 3-Methoxybutyl Acetate (3-MBA), and other glycol ether acetates, this document outlines the unique advantages 4-MBA can offer. We will delve into its function as a slow-evaporating, high-performance solvent capable of enhancing flow and leveling, reducing surface defects, and improving overall film quality. This guide provides researchers and formulators with foundational knowledge, comparative data, and detailed experimental protocols to effectively evaluate and integrate 4-MBA into next-generation coating and ink systems.

Introduction to this compound (4-MBA)

This compound (CAS No. 15057-11-1) is a high-boiling point, colorless liquid possessing both ether and ester functional groups.[1] This bifunctional nature is key to its utility, granting it a balanced solvency for a wide spectrum of resins, from non-polar to polar.[1] Unlike common fast-evaporating solvents such as ethyl acetate or methyl ethyl ketone, 4-MBA is expected to exhibit a slower evaporation rate, positioning it as a "tail solvent" in formulations. Such solvents are critical for controlling the final stages of film formation, ensuring a smooth, defect-free finish.[2][3]

The synthesis of 4-MBA typically involves the Fischer esterification of 4-methoxybutan-1-ol with acetic acid.[1] Its molecular structure suggests miscibility with many common organic solvents and the capacity to dissolve a range of polymers used in coatings and inks, including acrylics, alkyds, epoxies, and nitrocellulose.[1][4]

cluster_MBA This compound (4-MBA) MBA C₇H₁₄O₃ ester_group Acetate Ester Group (-O-C(O)-CH₃) MBA->ester_group  Imparts solvency for polar resins  Controls reactivity ether_group Methoxy Ether Group (-O-CH₃) MBA->ether_group  Enhances solvency for various polymers  Contributes to water miscibility butyl_chain Linear Butyl Chain (-CH₂-CH₂-CH₂-CH₂-) MBA->butyl_chain  Provides non-polar character  Influences viscosity and evaporation rate

Caption: Chemical structure and functional groups of 4-MBA.

Comparative Analysis: Physicochemical Properties

To effectively formulate with 4-MBA, it is crucial to understand its physical properties in relation to established industry solvents. While extensive experimental data for 4-MBA is limited, we can compare its known properties with those of its isomer, 3-Methoxybutyl Acetate (Butoxyl®), and other common solvents. This comparison helps in predicting its behavior, particularly its evaporation rate and solvency.

PropertyThis compound 3-Methoxybutyl Acetate n-Butyl AcetatePM Acetate
CAS Number 15057-11-14435-53-4[5]123-86-4[6]108-65-6
Molecular Weight ( g/mol ) 146.18[7]146.18[5]116.16[2]132.16
Boiling Point (°C) Predicted: ~170-180172[5]126[2]146
Flash Point (°C) Predicted: ~60-7062[5]2242
Evaporation Rate (n-BuAc=1) Predicted: <0.5~0.31.0[2]0.3
Water Solubility (g/L at 20°C) Predicted: Moderate60.68[1][5]7198
Key Feature Bifunctional (Ether/Ester)Slow Evaporation, Good Flow[8]Medium EvaporationGood Solvency

Note: Predicted values for 4-MBA are estimated based on its molecular structure and data from its isomer, 3-MBA.

The higher predicted boiling point and lower predicted evaporation rate of 4-MBA are its most significant features. This "slow" nature makes it an excellent candidate for high-performance coatings where a superior finish is paramount.

Core Applications in Coatings

The primary role of 4-MBA in a coating formulation is to act as a high-performance retarder or tail solvent. Its function is to remain in the wet film longer than other solvents, thereby facilitating critical processes during the drying phase.

Improving Flow and Leveling

In many coating applications (e.g., automotive refinish, industrial enamels, wood lacquers), achieving a smooth, mirror-like finish is essential.[4] As a coating dries, viscosity increases rapidly. If it increases too quickly, application marks like brush strokes or orange peel from spraying become locked into the film.

Mechanism of Action: By evaporating slowly, 4-MBA keeps the film viscosity lower for a longer period. This extended "wet edge" time allows surface tension to pull the film into a smooth, level plane, eliminating imperfections. Its isomer, 3-MBA, is well-regarded for this very purpose, particularly in brush-applied paints where it improves brushability and flow.[8]

Preventing Blushing

Blushing is a milky or hazy appearance that can form on lacquer films, especially those based on nitrocellulose, in humid conditions. It occurs when fast-evaporating solvents cool the film surface to below the dew point, causing atmospheric moisture to condense into the wet film.

Mechanism of Action: Incorporating a slow-evaporating solvent like 4-MBA ensures that the rate of solvent release is controlled. This prevents rapid evaporative cooling, keeping the surface temperature above the dew point and allowing water to escape before the film sets. This is a known benefit of using 3-MBA in nitrocellulose lacquers.[8]

Coalescing Agent in Waterborne Systems

In latex or emulsion-based coatings, a coalescing agent is required to ensure proper film formation.[9] The agent temporarily plasticizes the polymer particles, allowing them to fuse together into a continuous, durable film as water evaporates.[9] Glycol ethers and their acetates are commonly used for this purpose.[9]

Mechanism of Action: With its ether and ester functionalities and moderate water solubility, 4-MBA has the potential to act as an effective coalescing agent. It would partition into the polymer phase, reduce the minimum film formation temperature (MFFT), and then slowly evaporate from the film after coalescence is complete, contributing to final film hardness.

Core Applications in Printing Inks

In the printing ink industry, solvent selection is critical for controlling viscosity, drying speed, and substrate compatibility.[10] Ester solvents are increasingly favored for their good solvency and often more favorable safety profiles compared to ketones.[10]

Rheology and Viscosity Control in Screen Inks

Screen printing inks require a precise rheology to pass through the screen mesh without bleeding or smudging. The solvent blend must maintain a stable viscosity during the printing run.

Mechanism of Action: The slow evaporation rate of 4-MBA would make it an excellent retarder solvent in screen inks. It would prevent the ink from drying in the screen mesh, reducing blockages and ensuring consistent print quality over long runs. Its strong solvency would also help maintain the resin and pigment in a stable, dispersed state.

Enhancing Performance of Gravure and Flexographic Inks

These high-speed printing processes require carefully balanced solvent systems to ensure proper ink transfer, substrate wetting, and rapid drying. While fast solvents are needed, a small amount of a retarder is often included to improve printability.

Mechanism of Action: A small percentage of 4-MBA in a gravure or flexographic ink formulation could improve resolubility—the ability of fresh ink to dissolve a partially dried layer on the printing cylinder. This leads to cleaner printing and less downtime for cleaning. Its isomer, 3-MBA, is noted for its use in printing inks for this reason.[11][12]

Experimental Protocols

The following protocols provide a framework for evaluating 4-MBA in standard coating and ink formulations. Researchers should always conduct work in a well-ventilated area and adhere to all relevant safety data sheets (SDS).[13][14]

Protocol 1: Evaluation of 4-MBA as a Retarder Solvent in a Nitrocellulose Lacquer

Objective: To determine the effect of 4-MBA on the drying time, flow, leveling, and blush resistance of a standard nitrocellulose lacquer formulation compared to a control using a conventional retarder like n-Butyl Acetate.

Materials:

  • Resin: Nitrocellulose (e.g., RS 1/2 second)

  • Plasticizer: Dibutyl Phthalate (DBP)

  • Primary Solvents: Toluene, Isopropyl Alcohol (IPA)

  • Active Solvent: Ethyl Acetate

  • Control Retarder: n-Butyl Acetate

  • Test Retarder: this compound

  • Glass or steel panels for drawdown application

  • Film applicator (e.g., 6 mil wet film thickness)

  • Drying time recorder

  • Gloss meter

  • Environmental chamber (for blush resistance)

Procedure:

  • Formulation Preparation: Prepare two lacquer formulations as described in the table below. All parts are by weight.

IngredientControl Formulation (g)Test Formulation (g)Purpose
Nitrocellulose (30% in IPA)30.030.0Film Former
DBP4.54.5Plasticizer
Toluene25.025.0Diluent Solvent
Ethyl Acetate25.525.5Active Solvent
n-Butyl Acetate15.00.0Control Retarder
This compound 0.0 15.0 Test Retarder
Total 100.0 100.0
  • Mixing: Combine ingredients in a sealed container and mix until a clear, homogeneous solution is formed. Allow to sit for 1 hour to allow any entrapped air to escape.

  • Application: Apply both formulations to separate panels using a film applicator to ensure uniform thickness.

  • Drying Time Analysis: Immediately place the panels on a drying time recorder. Record set-to-touch, tack-free, and dry-hard times.

    • Rationale: This quantifies the retarding effect of 4-MBA. A longer tack-free time is expected.

  • Flow and Leveling Assessment: Observe the applied films visually for surface defects like orange peel or poor flow. Measure the 60° gloss after 24 hours of curing.

    • Rationale: A higher gloss value in the test formulation suggests better leveling, as a smoother surface reflects more light.

  • Blush Resistance Test: Apply fresh films of both formulations and immediately place them in an environmental chamber set to 25°C and 85% relative humidity. Observe for any signs of haziness after 1 hour.

    • Rationale: This directly tests the ability of the slower-evaporating 4-MBA to prevent moisture condensation during drying.

cluster_tests Performance Evaluation start Start: Prepare Control & Test Formulations apply Apply Uniform Film to Panels start->apply drying Measure Drying Times (Set-to-touch, Tack-free) apply->drying leveling Assess Flow & Leveling (Visual & Gloss Meter) apply->leveling blush Test Blush Resistance (High Humidity Chamber) apply->blush analyze Analyze Data: Compare Test vs. Control drying->analyze leveling->analyze blush->analyze conclusion Conclusion: Determine Efficacy of 4-MBA analyze->conclusion

Caption: Workflow for evaluating a new solvent in a coating.

Protocol 2: Viscosity Reduction Efficiency in an Epoxy Primer

Objective: To measure the efficiency of 4-MBA in reducing the viscosity of a high-solids epoxy resin system compared to a standard solvent like xylene.

Materials:

  • Part A: Bisphenol A based epoxy resin

  • Part B: Polyamide curing agent

  • Control Solvent: Xylene

  • Test Solvent: this compound

  • Rotational viscometer (e.g., Brookfield)

  • Beakers and stirrer

Procedure:

  • Resin Preparation: In a beaker, weigh 100g of the epoxy resin (Part A).

  • Solvent Addition: Create a solvent cut curve. Add the test solvent (4-MBA) in 5g increments. After each addition, stir thoroughly for 5 minutes until homogeneous.

  • Viscosity Measurement: Measure the viscosity using the rotational viscometer at a constant temperature (25°C) after each solvent addition.

    • Rationale: This measures how effectively the solvent untangles the polymer chains, which is a direct indicator of its solvency power for that specific resin.

  • Repeat for Control: Repeat steps 1-3 using the control solvent (xylene).

  • Data Analysis: Plot viscosity (in cP) versus the percentage of solvent added for both 4-MBA and xylene.

    • Rationale: The solvent that produces a lower viscosity at the same concentration is the more efficient viscosity-reducing agent for this resin system. This data is crucial for creating formulations that meet application viscosity targets.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[7] All work should be conducted with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handling should occur in a well-ventilated area or under a fume hood to avoid inhalation of vapors.[6][14] Store in a cool, dry, well-ventilated area away from ignition sources. Always consult the manufacturer's Safety Data Sheet (SDS) before use.

Conclusion

This compound presents a compelling option for formulators seeking a high-performance, slow-evaporating solvent. Based on its chemical structure and the performance of its isomer, 3-MBA, it is poised to offer significant benefits in coatings and inks. Its primary advantages lie in improving film appearance by enhancing flow and leveling, preventing application defects like blushing, and controlling drying characteristics. In printing inks, it can serve as a valuable retarder to maintain press stability and print quality. The experimental protocols provided in this guide offer a clear pathway for researchers to validate these potential benefits and determine the optimal use of this compound in their specific formulations.

References

  • Benchchem. (n.d.). This compound | 15057-11-1.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Top Uses of Ethylene Glycol Monoethyl Ether Acetate in Industrial Coatings.
  • PCI. (2024, March 6). Glycol Ethers and Glycol Ether Acetates for the Development of Latex Paint Film Formation.
  • PubChem. (n.d.). This compound.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 15057-11-1.
  • Biosynth. (n.d.). Safety data sheet.
  • BenchChem. (n.d.). Application Notes and Protocols: Investigating the Performance of Esters in Coating Formulations.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound 15057-11-1.
  • R.S. Hughes. (2013, October 16). Material Safety Data Sheet.
  • Scribd. (n.d.). Safety Data Sheet: SECTION 1: Identification of The Substance/mixture and of The Company/ Undertaking.
  • HPC Standards. (n.d.). 4-Methoxybenzyl acetate.
  • PubChem. (n.d.). 3-Methoxybutyl acetate.
  • LookChem. (n.d.). Cas 4435-53-4,3-Methoxybutyl acetate.
  • Chemical Bull Pvt. Ltd. (n.d.). 3-methoxybutyl Acetate | 4435-53-4.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Methoxybutyl Acetate in Modern Chemical Synthesis.
  • Kemi i Kredsløb. (n.d.). Substitution of solvents in printing inks.
  • Park, K. (n.d.). SOLVENTS IN TODAY'S COATINGS.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 15057-11-1.
  • Godavari Biorefineries. (2025, July 2). 3-Methoxybutyl Acetate. SpecialChem.
  • Celanese. (n.d.). 3-Methoxy-n-Butylacetate | Butoxyl®.
  • Google Patents. (n.d.). Solvent composition for printing inks, varnishes and thinners.
  • Star Color. (2024, August 30). What are the solvents used for offset printing ink?

Sources

Application Notes and Protocols for the Chromatographic Analysis of 4-Methoxybutyl Acetate via Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and protocols for the derivatization of 4-methoxybutyl acetate, a glycol ether acetate, for enhanced analysis by gas chromatography (GC). While direct analysis of this compound is feasible on polar stationary phases, derivatization is often essential for improved peak shape, increased volatility, and enhanced sensitivity, particularly in complex matrices.[1][2][3][4] This document outlines two robust derivatization strategies: a two-step method involving saponification followed by silylation and esterification, and a one-step transesterification protocol. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies.

Introduction: The Rationale for Derivatization

This compound (CAS RN: 15057-11-1) belongs to the class of glycol ether acetates, which are widely used as industrial solvents.[5][6] Accurate chromatographic analysis is crucial for quality control, environmental monitoring, and toxicological studies. While direct injection GC is a viable option, particularly with the use of highly polar columns, several factors may necessitate derivatization.[7][8][9]

The primary motivations for derivatizing this compound are:

  • Improved Volatility and Thermal Stability: Derivatization can convert the relatively polar this compound into a less polar and more volatile compound, which is more amenable to GC analysis.[3][10][11] This can lead to sharper peaks and reduced tailing.

  • Enhanced Chromatographic Resolution: In complex sample matrices, co-elution with other components can interfere with accurate quantification. Derivatization alters the retention time of the analyte, potentially resolving it from interfering peaks.

  • Increased Detector Sensitivity: Certain derivatizing agents can introduce moieties that enhance the response of specific detectors, such as the electron capture detector (ECD) when using halogenated reagents.

  • Confirmation of Analyte Identity: The formation of a derivative with a specific mass shift in GC-MS analysis provides an additional layer of confidence in analyte identification.

This guide presents two distinct and reliable protocols for the derivatization of this compound, empowering the analyst to select the most appropriate method based on their specific analytical needs and available instrumentation.

Protocol I: Saponification Followed by Silylation and Esterification

This two-step approach first hydrolyzes the this compound into its constituent alcohol (4-methoxybutanol) and carboxylate (acetate). These are then separately derivatized into more volatile compounds for GC analysis. Saponification is a base-catalyzed hydrolysis of an ester.[5][12][13][14]

Principle and Causality

The saponification of this compound with a strong base like potassium hydroxide (KOH) irreversibly cleaves the ester bond, yielding 4-methoxybutanol and potassium acetate.[14] The resulting 4-methoxybutanol is then derivatized to its trimethylsilyl (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The TMS ether is significantly more volatile and less polar than the parent alcohol.[15] The potassium acetate is concurrently converted to its methyl ester (methyl acetate) via reaction with a reagent such as boron trifluoride-methanol (BF3-methanol). This esterification of the carboxylate makes it amenable to GC analysis.

cluster_0 Step 1: Saponification cluster_1 Step 2: Derivatization cluster_2 Analysis 4-MBA This compound KOH KOH / H2O, Heat 4-MBA->KOH Products1 4-Methoxybutanol + Potassium Acetate KOH->Products1 4-MB 4-Methoxybutanol Products1->4-MB Separate Analytes K_Acetate Potassium Acetate Products1->K_Acetate BSTFA BSTFA 4-MB->BSTFA TMS_Ether 4-Methoxybutanol-TMS Ether BSTFA->TMS_Ether GCMS GC-MS Analysis TMS_Ether->GCMS BF3 BF3-Methanol K_Acetate->BF3 Methyl_Acetate Methyl Acetate BF3->Methyl_Acetate Methyl_Acetate->GCMS

Workflow for Saponification and Derivatization.
Experimental Protocol

Materials and Reagents:

  • This compound standard

  • Potassium hydroxide (KOH)

  • Methanol (anhydrous)

  • Hexane (GC grade)

  • Hydrochloric acid (HCl), concentrated

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Boron trifluoride-methanol solution (10-14% w/w)

  • Sodium sulfate (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Saponification:

    • To a 2 mL reaction vial, add 100 µL of the sample containing this compound.

    • Add 500 µL of 0.5 M KOH in methanol.

    • Securely cap the vial and heat at 80°C for 1 hour.

    • Cool the vial to room temperature.

  • Extraction of 4-Methoxybutanol:

    • Add 500 µL of deionized water to the vial.

    • Add 500 µL of hexane, cap, and vortex for 1 minute.

    • Allow the layers to separate. The upper hexane layer contains the 4-methoxybutanol.

    • Carefully transfer the upper hexane layer to a clean reaction vial.

    • Repeat the extraction with another 500 µL of hexane and combine the extracts.

    • Dry the combined hexane extract over a small amount of anhydrous sodium sulfate.

  • Silylation of 4-Methoxybutanol:

    • Transfer the dried hexane extract to a new 2 mL vial.

    • Add 50 µL of BSTFA + 1% TMCS and 10 µL of anhydrous pyridine.

    • Cap the vial and heat at 65°C for 30 minutes.

    • Cool to room temperature. The sample is now ready for GC-MS analysis of the 4-methoxybutanol-TMS ether.

  • Esterification of Acetate:

    • To the remaining aqueous layer from step 2, carefully add concentrated HCl dropwise to adjust the pH to <2 (check with pH paper). This protonates the acetate to acetic acid.

    • Add 500 µL of the BF3-methanol solution.

    • Cap the vial and heat at 60°C for 10 minutes.[16][17]

    • Cool the vial and add 500 µL of hexane. Vortex for 1 minute.

    • Add saturated sodium chloride solution to facilitate phase separation.

    • Transfer the upper hexane layer containing methyl acetate to a new vial for GC-MS analysis.

Expected Results

This procedure will yield two separate derivatized products for analysis. The successful derivatization can be confirmed by GC-MS by observing the expected mass spectra of the 4-methoxybutanol-TMS ether and methyl acetate.

AnalyteDerivativeExpected Molecular Ion (m/z)Key Fragment Ions (m/z)
4-MethoxybutanolTMS Ether176103, 73, 45
Acetic AcidMethyl Ester7459, 43

Protocol II: Direct Transesterification

Transesterification is a single-step process that converts an ester into a different ester by reaction with an alcohol in the presence of a catalyst.[18][19][20] This method is simpler and faster than the saponification route.

Principle and Causality

In this protocol, this compound is directly reacted with an excess of methanol in the presence of an acid catalyst, typically boron trifluoride (BF3).[21][22][23] This reaction cleaves the original ester bond and forms methyl acetate and 4-methoxybutanol. The 4-methoxybutanol can then be analyzed directly or further derivatized if necessary, though for many GC systems, it is amenable to direct analysis.

4-MBA This compound Reagents BF3-Methanol, Heat 4-MBA->Reagents Products Methyl Acetate + 4-Methoxybutanol Reagents->Products GCMS GC-MS Analysis Products->GCMS

Workflow for Direct Transesterification.
Experimental Protocol

Materials and Reagents:

  • This compound standard

  • Boron trifluoride-methanol solution (10-14% w/w)

  • Hexane (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Transesterification Reaction:

    • Place 100 µL of the sample containing this compound into a 2 mL reaction vial.

    • Add 1 mL of BF3-methanol solution.

    • Cap the vial tightly and heat at 90-100°C for 10 minutes.[22]

    • Cool the vial to room temperature.

  • Extraction:

    • Add 1 mL of hexane to the vial, cap, and vortex for 1 minute.

    • Add 1 mL of saturated sodium chloride solution to aid in phase separation.

    • Allow the layers to separate.

  • Sample Preparation for GC-MS:

    • Carefully transfer the upper hexane layer to a clean vial.

    • Dry the extract over a small amount of anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis. Both 4-methoxybutanol and methyl acetate will be present in the hexane extract.

Expected Results

This single-step protocol is efficient and yields both reaction products in a single extract. The chromatogram will show peaks for both methyl acetate and 4-methoxybutanol.

AnalyteExpected Molecular Ion (m/z)Key Fragment Ions (m/z)
Methyl Acetate7459, 43
4-Methoxybutanol10489, 71, 45

Concluding Remarks

The choice between the two presented protocols depends on the specific analytical goals. The saponification followed by derivatization method is more laborious but offers comprehensive derivatization of both the alcohol and acid moieties, which can be beneficial for achieving the lowest detection limits and best peak shapes. The direct transesterification method is significantly faster and simpler, making it suitable for high-throughput screening applications where the direct analysis of 4-methoxybutanol is acceptable. Both methods, when executed with care, provide reliable and reproducible results for the chromatographic analysis of this compound. It is always recommended to analyze a derivatized standard to confirm retention times and mass spectra before proceeding with unknown samples.

References

  • CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

  • Puchalsky, C. B. (1970). Boron trifluoride-methanol transesterification as a means of characterizing alcohol sulfate detergents. Analytical Chemistry, 42(8), 977-978.
  • AOAC International. (1980). PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. Retrieved from [Link]

  • USDA ARS. (n.d.). Comparison of boron-trifluoride and methanolic hydrochloric acid as catalysts for direct transesterification of fatty acids in f. Retrieved from [Link]

  • ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. Retrieved from [Link]

  • Chromatography Forum. (2018). Alcohol trace analysis with BSTFA and GC-MS. Retrieved from [Link]

  • ResearchGate. (2025). The Comparison of Derivatization Methods for the Determination of Ethylene Glycol in Lubricant Oil Sample by GC/MS. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Retrieved from [Link]

  • Pharmastuff4u. (2025). Importance of Derivatization in Gas Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • MDPI. (2021). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. Retrieved from [Link]

  • ResearchGate. (2021). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. Retrieved from [Link]

  • Chromatography Forum. (2017). Determination EG by using GCMS. Retrieved from [Link]

  • CalTech GPS. (n.d.). Saponification (Base Hydrolysis) of Organic Materials. Retrieved from [Link]

  • ResearchGate. (2014). 375587 Evaluation of Esterification and Transesterification Reactions for Propylene Glycol Methyl Ether Acetate in Reactive Chromatography Systems. Retrieved from [Link]

  • PubMed. (2016). Transesterification of propylene glycol methyl ether in chromatographic reactors using anion exchange resin as a catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Transesterification of propylene glycol methyl ether in chromatographic reactors using anion exchange resin as a catalyst. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • ResearchGate. (2022). Derivatization for GC-MS analysis?. Retrieved from [Link]

  • Longdom Publishing. (2014). Aspen Plus® Simulation of Saponification of Ethyl Acetate in the Presence of Sodium Hydroxide in a Plug Flow Reactor. Retrieved from [Link]

  • PubMed Central. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • YouTube. (2019). Fischer Esterification and Saponification. Retrieved from [Link]

  • Chad's Prep. (n.d.). 20.8 Synthesis and Reactions of Esters. Retrieved from [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Saponification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Semantic Scholar. (1971). Alcoholysis, saponification and the preparation of fatty acid methyl esters. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing 4-Methoxybutyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

This section provides concise answers to common queries regarding the synthesis of 4-methoxybutyl acetate.

Q1: What is the most prevalent and straightforward method for synthesizing this compound? The most common and direct route is the Fischer esterification of 4-methoxybutan-1-ol with acetic acid.[1] This reaction is typically facilitated by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1]

Q2: I am consistently observing low yields of this compound. What is the likely cause? Low yields in Fischer esterification are frequently attributed to the reversible nature of the reaction.[2][3] The equilibrium between the reactants (4-methoxybutan-1-ol and acetic acid) and the products (this compound and water) may not sufficiently favor the product side without specific interventions. To achieve higher yields, it is essential to shift the chemical equilibrium toward the formation of the ester.[3][4]

Q3: What strategies can I employ to drive the reaction equilibrium towards the formation of this compound? Based on Le Chatelier's principle, two primary strategies can be implemented to maximize the yield of this compound:

  • Utilize an excess of one reactant: Employing a stoichiometric excess of either 4-methoxybutan-1-ol or acetic acid can effectively shift the equilibrium towards the product side.[3][4] It is common practice to use an excess of the less expensive reactant.

  • Remove water as it is formed: As water is a byproduct of the esterification, its continuous removal from the reaction mixture prevents the reverse reaction (hydrolysis) and promotes the forward reaction.[1][3][5] A common laboratory technique for this is azeotropic distillation using a Dean-Stark apparatus.[1][4]

Q4: What are the potential side reactions that I should be mindful of during the synthesis? A significant side reaction is the acid-catalyzed dehydration of 4-methoxybutan-1-ol, which leads to the formation of bis(4-methoxybutyl) ether.[6] This side reaction is more pronounced at elevated temperatures and in the presence of strong dehydrating acids like sulfuric acid. Another potential issue is the hydrolysis of the desired product, this compound, back to the starting materials. This can occur if water is not efficiently removed during the reaction or if the work-up conditions are not adequately controlled.[1][7]

Q5: Which catalysts are suitable for this synthesis, and are there more environmentally friendly alternatives to strong mineral acids? Strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used as catalysts.[1] However, due to their corrosive nature and the generation of acidic waste, heterogeneous solid acid catalysts present excellent "green" alternatives.[1][8] Examples include ion-exchange resins like Amberlyst-15 and zeolites. These solid catalysts offer the significant advantages of being easily separable from the reaction mixture by simple filtration and having the potential for reuse.[1]

Troubleshooting Guide

This section offers a structured, problem-solution approach to address specific challenges that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The acid catalyst may have degraded due to improper storage or age. 2. Insufficient Heating: The reaction temperature may be too low for an adequate reaction rate. 3. Presence of Water in Reactants: The starting materials may contain a significant amount of water, which impedes the forward reaction.1. Utilize a fresh or properly stored acid catalyst. 2. Confirm that the reaction is being heated to the appropriate reflux temperature. For Fischer esterification, this is typically in the range of 60-120 °C.[1] 3. Employ anhydrous grade reactants and solvents whenever possible.
Formation of a Significant High-Boiling Point Impurity This is indicative of the formation of bis(4-methoxybutyl) ether through a dehydration side reaction.[6] This is more likely with strong dehydrating acids such as sulfuric acid and at higher reaction temperatures.1. Switch to a Milder Catalyst: Consider using p-toluenesulfonic acid or a solid acid catalyst like Amberlyst-15, which are less prone to promoting dehydration.[1][6] 2. Control the Reaction Temperature: Avoid excessive heating and maintain a gentle, controlled reflux. 3. Optimize Reaction Time: Monitor the reaction's progress using techniques like TLC or GC to determine the optimal time to stop the reaction, as prolonged reaction times can favor side product formation.
Product Contamination with Acetic Acid Incomplete neutralization and removal of the unreacted carboxylic acid during the work-up procedure.During the aqueous work-up, it is crucial to wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution. This should be repeated until the effervescence of carbon dioxide is no longer observed, indicating complete neutralization of the acid.[9]
Product Contamination with 4-Methoxybutan-1-ol 1. Incomplete Reaction: The esterification may not have reached completion. 2. Ineffective Purification: The chosen purification method may not be sufficient to separate the product from the unreacted alcohol.1. Drive the Reaction to Completion: This can be achieved by using a larger excess of acetic acid or by ensuring the efficient removal of water. 2. Purification: Fractional distillation is an effective technique for separating this compound from the higher-boiling 4-methoxybutan-1-ol.
Milky or Cloudy Organic Layer During Work-up This is typically due to the formation of an emulsion, which can be caused by overly vigorous shaking during extractions or the presence of residual acidic or basic components.1. Allow the Mixture to Settle: In some cases, the emulsion may resolve on its own if left undisturbed. 2. Add Brine: Washing the organic layer with a saturated sodium chloride (brine) solution can help to break the emulsion by increasing the ionic strength of the aqueous phase. 3. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
Product Hydrolysis During Storage The presence of residual acid or moisture in the purified product.1. Thorough Neutralization and Drying: Ensure complete removal of the acid catalyst during the work-up and thoroughly dry the organic layer with an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before the final purification step. 2. Proper Storage Conditions: Store the purified this compound over molecular sieves to scavenge any trace amounts of water.

Experimental Protocols

Protocol 1: Fischer Esterification Utilizing a Sulfuric Acid Catalyst

This protocol details a standard laboratory procedure for the synthesis of this compound with sulfuric acid as the catalyst.

Materials:

  • 4-Methoxybutan-1-ol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (for azeotropic water removal, optional)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate (for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if performing azeotropic water removal), combine 4-methoxybutan-1-ol with a molar excess (e.g., 2-3 equivalents) of glacial acetic acid. If using a Dean-Stark trap, add toluene as the azeotroping solvent.

  • Catalyst Addition: With continuous stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mole percent relative to the limiting reagent) to the reaction mixture.

  • Reflux: Heat the mixture to a gentle reflux. If a Dean-Stark trap is in use, water will collect in the side arm. Maintain the reflux for a duration determined by reaction monitoring (e.g., 2-4 hours), using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the reaction's progress.

  • Cooling and Quenching: Upon completion of the reaction, allow the mixture to cool to ambient temperature. Subsequently, transfer the mixture to a separatory funnel.

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the sulfuric acid and remove any unreacted acetic acid. Repeat this washing step until gas evolution ceases.

    • Wash the organic layer sequentially with water and then with brine to remove water-soluble impurities and to aid in the breaking of any emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the drying agent by filtration and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: Purify the crude this compound via fractional distillation under reduced pressure to yield the final product.

Diagram: Fischer Esterification Workflow

Fischer_Esterification_Workflow Reactants 4-Methoxybutan-1-ol + Acetic Acid + H₂SO₄ (cat.) Reflux Reflux (with water removal) Reactants->Reflux Heat Workup Aqueous Work-up (NaHCO₃, Brine) Reflux->Workup Cool & Quench Drying Drying (Anhydrous MgSO₄) Workup->Drying Purification Purification (Fractional Distillation) Drying->Purification Filter & Evaporate Product Pure 4-Methoxybutyl Acetate Purification->Product

Caption: A representative workflow for the synthesis and purification of this compound via Fischer esterification.

Data Presentation

The selection of a catalyst can have a profound impact on the reaction's yield and the required conditions. The table below offers a comparison of various catalytic systems for esterification, providing a valuable reference for optimizing the synthesis of this compound.

Catalyst Typical Reaction Temperature (°C) Typical Reaction Time (h) Advantages Disadvantages Approximate Yield (%)
Sulfuric Acid (H₂SO₄) 80 - 1202 - 4Cost-effective, highly active.Corrosive, challenging to remove completely, can promote side reactions like ether formation.[6][8]80 - 90
p-Toluenesulfonic Acid (p-TsOH) 80 - 1103 - 6Solid, easier to handle than H₂SO₄, results in less charring.Still corrosive and necessitates a neutralization step.85 - 95
Amberlyst-15 70 - 1004 - 8Heterogeneous (easily removed by filtration), reusable, less corrosive.[1]Lower catalytic activity compared to strong mineral acids, may require extended reaction times.> 90
Zeolites 90 - 1305 - 10Heterogeneous, reusable, can exhibit shape-selectivity.May necessitate higher reaction temperatures and can be more costly.80 - 90

Reaction Mechanism

A fundamental understanding of the Fischer esterification mechanism, which involves a series of protonation and nucleophilic attack steps, is crucial for effective troubleshooting.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_products Products RCOOH R-COOH (Acetic Acid) Protonated_acid Protonated Carboxylic Acid [R-C(OH)₂]⁺ RCOOH->Protonated_acid + H⁺ ROH R'-OH (4-Methoxybutan-1-ol) H_plus H⁺ (from Catalyst) Tetrahedral_intermediate Tetrahedral Intermediate Protonated_acid->Tetrahedral_intermediate + R'-OH Protonated_ester Protonated Ester Tetrahedral_intermediate->Protonated_ester - H₂O Water H₂O Ester R-COOR' (this compound) Protonated_ester->Ester - H⁺ H_plus_regen H⁺ (Catalyst Regenerated)

Caption: A simplified representation of the acid-catalyzed Fischer esterification mechanism.

References

  • Chemguide. (n.d.). The mechanism for the esterification reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Esters. An Introduction. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer Esterification Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • IntechOpen. (2018). Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Side Products in 4-Methoxybutyl Acetate Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 4-methoxybutyl acetate. This resource is designed for researchers, chemists, and process development professionals to address common challenges encountered during its synthesis via Fischer-Speier esterification. Our goal is to provide you with the mechanistic insights and practical solutions required to optimize your reaction, maximize yield, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products I should expect during the esterification of 4-methoxybutanol with acetic acid?

The most commonly observed side products in this acid-catalyzed reaction are bis(4-methoxybutyl) ether and, to a lesser extent, 4-methoxy-1-butene . The ether is formed through the self-condensation of two 4-methoxybutanol molecules, while the alkene results from the dehydration of the alcohol. Both reactions are promoted by the acid catalyst and elevated temperatures.[1][2]

Q2: My reaction mixture turned dark brown or black. What causes this, and how can I prevent it?

This is a frequent issue when using concentrated sulfuric acid (H₂SO₄) as the catalyst.[3][4] Sulfuric acid is a potent dehydrating and oxidizing agent. At high temperatures or high local concentrations, it can cause charring and polymerization of the organic materials, leading to the formation of "tar".[3] To prevent this, add the acid catalyst slowly while cooling the reaction mixture and consider using a milder, non-oxidizing acid catalyst like p-toluenesulfonic acid (p-TsOH).[5]

Q3: How can I drive the reaction equilibrium to favor the formation of this compound?

The Fischer esterification is a reversible reaction.[6][7] To maximize your yield, you must shift the equilibrium toward the products. This can be achieved in two primary ways based on Le Châtelier's principle:

  • Use an excess of one reactant: Using a large excess of either acetic acid or 4-methoxybutanol will drive the reaction forward.[8] Using excess alcohol is common.[7]

  • Remove water as it forms: Water is a byproduct, and its removal will prevent the reverse hydrolysis reaction.[7][8] This is most effectively done using a Dean-Stark apparatus to azeotropically remove water from the reaction mixture.[5]

Q4: Is there an optimal temperature for this reaction?

Yes. The temperature must be high enough to facilitate the reaction at a reasonable rate but low enough to minimize side reactions like ether formation and dehydration.[2] Typically, refluxing at the boiling point of the reaction mixture (often with a solvent like toluene to facilitate azeotropic water removal) is a good starting point. For primary alcohols like 4-methoxybutanol, temperatures in the range of 100-140°C are generally effective, but this should be optimized for your specific setup.[2]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.

Problem 1: Significant Formation of Bis(4-methoxybutyl) Ether
  • Symptoms: GC-MS or NMR analysis shows a significant peak corresponding to the ether byproduct (C₁₀H₂₂O₃). The isolated yield of the desired ester is low.

  • Causality: Ether formation is a competing bimolecular reaction (SN2-type) where a protonated alcohol is attacked by another alcohol molecule. This process becomes significant at higher temperatures, which provide the necessary activation energy, and at lower concentrations of the carboxylic acid.

  • Solutions:

    • Temperature Control: Lower the reaction temperature. If using a Dean-Stark trap with toluene, the temperature will be regulated by the boiling point of the azeotrope. Avoid aggressive heating.

    • Catalyst Concentration: High concentrations of strong acid can accelerate ether formation. Reduce the catalyst loading to the minimum effective amount (typically 1-2 mol%).

    • Stoichiometry: Ensure that acetic acid is present in a sufficient or excess amount relative to the alcohol to make the esterification pathway kinetically favorable over alcohol self-condensation.

Problem 2: Dark Reaction Mixture and Low Yield (Tar Formation)
  • Symptoms: The reaction mixture becomes viscous and dark brown or black. Purification is difficult, and the overall yield is poor.

  • Causality: This is characteristic of decomposition caused by concentrated sulfuric acid.[3][4] The strong dehydrating action of H₂SO₄ can lead to complex, uncontrolled side reactions and polymerization. This is exacerbated by adding the catalyst too quickly, which creates localized "hot spots" of high acid concentration.[3][4]

  • Solutions:

    • Catalyst Choice: Replace concentrated sulfuric acid with a milder acid catalyst. p-Toluenesulfonic acid (p-TsOH) or an acidic ion-exchange resin are excellent alternatives that are less prone to causing charring.[5][9]

    • Slow Catalyst Addition: If using sulfuric acid is unavoidable, add it dropwise to the reaction mixture, preferably in an ice bath to dissipate the heat of dilution.

    • Moderate Temperatures: Avoid excessive heating. Maintain a gentle reflux.

Problem 3: Incomplete Conversion of Starting Materials
  • Symptoms: Analysis of the crude product shows large amounts of unreacted 4-methoxybutanol and/or acetic acid.

  • Causality: The reaction has not reached equilibrium, or the equilibrium is unfavorable under the chosen conditions.

  • Solutions:

    • Effective Water Removal: Ensure your Dean-Stark apparatus is functioning correctly. The collection of water is a direct indicator of reaction progress. If no water is collecting, check for leaks or insufficient heating. The presence of water can also inhibit the catalyst's activity.[10]

    • Reaction Time: Fischer esterifications can be slow.[11] Increase the reaction time and monitor the progress by TLC or GC until no further product formation is observed.

    • Catalyst Activity: Ensure the acid catalyst has not been deactivated. If using an ion-exchange resin, ensure it is properly activated and dry.

Troubleshooting Workflow Diagram

G cluster_LowYield Low Yield Solutions cluster_DarkMixture Dark Mixture Solutions cluster_EtherProduct Ether Byproduct Solutions cluster_IncompleteRxn Incomplete Reaction Solutions Start Reaction Issue Identified LowYield Low Yield of Ester Start->LowYield DarkMixture Dark/Black Mixture Start->DarkMixture EtherProduct High Ether Byproduct Start->EtherProduct IncompleteRxn Incomplete Reaction Start->IncompleteRxn LY_Sol1 Use Excess Reagent LowYield->LY_Sol1 Cause: Equilibrium LY_Sol2 Ensure Efficient Water Removal (Dean-Stark) LowYield->LY_Sol2 Cause: Equilibrium DM_Sol1 Use Milder Catalyst (p-TsOH) DarkMixture->DM_Sol1 Cause: H2SO4 Oxidation DM_Sol2 Add Catalyst Slowly + Cool DarkMixture->DM_Sol2 Cause: Local Hotspots DM_Sol3 Reduce Temperature DarkMixture->DM_Sol3 Cause: Overheating EP_Sol1 Lower Reaction Temperature EtherProduct->EP_Sol1 Cause: High Temp EP_Sol2 Reduce Catalyst Loading EtherProduct->EP_Sol2 Cause: High [H+] IR_Sol1 Increase Reaction Time IncompleteRxn->IR_Sol1 Cause: Insufficient Time IR_Sol2 Verify Water Removal IncompleteRxn->IR_Sol2 Cause: Equilibrium/Catalyst Inhibition IR_Sol3 Check Catalyst Activity IncompleteRxn->IR_Sol3 Cause: Deactivated Catalyst ReactionMechanisms Reactants 4-Methoxybutanol + Acetic Acid H_plus H+ Catalyst Protonated_Alcohol Protonated Alcohol [R-OH2+] Reactants->Protonated_Alcohol Protonation Tetrahedral_Int Tetrahedral Intermediate Reactants->Tetrahedral_Int Nucleophilic Attack Ether Bis(4-methoxybutyl) Ether (Side Product) Protonated_Alcohol->Ether Attack by 2nd Alcohol (SN2) Alkene 4-Methoxy-1-butene (Side Product) Protonated_Alcohol->Alkene Elimination (E2) -H2O Ester This compound (Desired Product) Tetrahedral_Int->Ester -H2O Water H2O Tetrahedral_Int->Water Byproduct Ether->Water Byproduct Alkene->Water Byproduct

Caption: Main esterification pathway and key side reactions.

Data Summary Tables

Table 1: Comparison of Common Acid Catalysts

CatalystTypical Loading (mol%)AdvantagesDisadvantages
H₂SO₄ 1 - 5%Low cost, highly active.Strong oxidizing/dehydrating agent, causes charring and side reactions. [1][3][4]
p-TsOH 1 - 5%Non-oxidizing, less charring, crystalline solid (easy to handle). [5]More expensive than H₂SO₄.
Ion-Exchange Resin 10 - 20% (w/w)Easily removed by filtration, reusable, mild conditions. [9]Slower reaction rates, requires higher catalyst loading.
Lewis Acids (e.g., Zr(IV), Hf(IV) salts) 1 - 2%Can be moisture-tolerant, high selectivity. [12][13]High cost, potential for metal contamination in the product.

Table 2: Recommended Reaction Conditions

ParameterRecommended ValueRationale
Reactant Ratio 1.2 - 2.0 equivalents of Acetic AcidUsing excess acid is often cost-effective and pushes the equilibrium forward. [8]
Catalyst p-Toluenesulfonic acid (p-TsOH)Minimizes charring and oxidative side products. [5]
Catalyst Loading 1-2 mol%Sufficient for catalysis without promoting excessive side reactions.
Solvent TolueneForms an azeotrope with water, facilitating its removal via a Dean-Stark trap.
Temperature Reflux (~110-120°C)Allows for efficient azeotropic water removal while minimizing ether formation.
Water Removal Dean-Stark ApparatusEssential for driving the reaction to completion. [5][7]
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Charging Reactants: To the flask, add 4-methoxybutanol (1.0 eq), acetic acid (1.5 eq), and toluene (approx. 2 mL per gram of alcohol).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.02 eq).

  • Reaction: Begin stirring and heat the mixture to a steady reflux. Water will begin to collect in the side arm of the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected in the trap (typically 3-5 hours). The reaction can also be monitored by taking small aliquots for GC or TLC analysis.

  • Cooling: Once complete, remove the heat source and allow the mixture to cool to room temperature.

Protocol 2: Work-up and Purification
  • Transfer: Transfer the cooled reaction mixture to a separatory funnel.

  • Neutralization: Add a saturated solution of sodium bicarbonate (NaHCO₃) portion-wise to neutralize the unreacted acetic acid and the p-TsOH catalyst. [14]Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently. Continue washing until the aqueous layer is neutral or slightly basic.

  • Washing: Wash the organic layer sequentially with water (2x) and then with a saturated brine solution to remove residual water-soluble components.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Solvent Removal: Remove the toluene solvent using a rotary evaporator.

  • Purification: Purify the crude ester by fractional distillation under reduced pressure to separate the this compound from any high-boiling side products like bis(4-methoxybutyl) ether.

Protocol 3: Analytical Characterization for Purity Assessment
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique to identify and quantify the desired product and any volatile side products.

    • Expected Retention Times: 4-methoxybutanol < Acetic Acid < this compound < Bis(4-methoxybutyl) ether.

    • Mass Spectra: Confirm the identity of each peak by its fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will clearly distinguish the product from starting materials and side products. Look for the characteristic acetate methyl singlet (~2.0 ppm) and the methylene protons adjacent to the ester oxygen (~4.1 ppm).

    • ¹³C NMR & DEPT: Can be used to confirm the carbon skeleton and identify all unique carbons in the product and impurities. [14][15]

References
  • Chemistry Stack Exchange. (2017). Sulphuric Acid in Esterification Reaction. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • National Institutes of Health (NIH). (2016). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]

  • Springboard Biodiesel. (n.d.). Acid-Catalyzed Esterification. [Link]

  • Chemguide. (n.d.). mechanism for the esterification reaction. [Link]

  • ResearchGate. (2006). Effect of water on sulfuric acid catalyzed esterification. [Link]

  • Chemguide. (n.d.). dehydration of alcohols. [Link]

  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education. [Link]

  • Waters Corporation. (2020). Developing Impurities Analytical Methods with a Quality and Risk-Based Approach. [Link]

  • Juniata College. (2010). Verification of Esterification. [Link]

  • National Institutes of Health (NIH). (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

  • Chemguide. (n.d.). dehydration of more complicated alcohols. [Link]

  • Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. [Link]

  • ResearchGate. (2018). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]

Sources

preventing hydrolysis of 4-Methoxybutyl Acetate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methoxybutyl Acetate. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and questions regarding the stability and storage of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.

Introduction: The Challenge of Ester Hydrolysis

This compound, like all esters, is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form its parent alcohol (4-methoxy-1-butanol) and carboxylic acid (acetic acid). This degradation can significantly impact experimental outcomes by altering the purity and properties of the starting material. The rate of this hydrolysis is influenced by several factors, most notably the presence of water, temperature, and pH.[1] This guide will provide in-depth information and actionable protocols to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a concern for this compound?

A1: Ester hydrolysis is the chemical breakdown of an ester in the presence of water. For this compound, this reaction produces 4-methoxy-1-butanol and acetic acid. This is a significant concern as the presence of these impurities can interfere with your reactions, alter the physical properties of the solvent, and affect the accuracy of your results. The reaction is catalyzed by both acids and bases.[1]

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

A2: The key factors that accelerate hydrolysis are:

  • Presence of Water: Water is a necessary reactant for hydrolysis.

  • pH: The reaction is significantly faster in both acidic and basic conditions compared to a neutral pH.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

Q3: How can I visually tell if my this compound has started to hydrolyze?

A3: While subtle hydrolysis may not be visually apparent, significant degradation can lead to a noticeable vinegary smell due to the formation of acetic acid. However, for research purposes, relying on sensory detection is not sufficient. Analytical confirmation is crucial.

Q4: What are the ideal storage conditions to minimize hydrolysis?

A4: To minimize hydrolysis, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent the ingress of atmospheric moisture. Storage in an inert atmosphere (e.g., under nitrogen or argon) is also beneficial.

Troubleshooting Guide: Identifying and Preventing Hydrolysis

This section provides a systematic approach to identifying and mitigating the hydrolysis of this compound in your laboratory.

Visualizing the Problem: The Hydrolysis Pathway

The following diagram illustrates the acid and base-catalyzed hydrolysis of this compound.

Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) 4MBA_acid This compound Protonated_Ester Protonated Ester Intermediate 4MBA_acid->Protonated_Ester + H+ Tetrahedral_Intermediate_acid Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_acid + H2O Products_acid 4-Methoxy-1-butanol + Acetic Acid Tetrahedral_Intermediate_acid->Products_acid - H+ 4MBA_base This compound Tetrahedral_Intermediate_base Tetrahedral Intermediate 4MBA_base->Tetrahedral_Intermediate_base + OH- Products_base 4-Methoxy-1-butanol + Acetate Tetrahedral_Intermediate_base->Products_base

Caption: Acid and base-catalyzed hydrolysis pathways of this compound.

Step 1: Assessing the Purity of Your this compound

Before use, it is crucial to determine the extent of hydrolysis, if any, in your stored this compound.

Since water is a key reactant in hydrolysis, quantifying its presence is a critical first step. The Karl Fischer titration is the gold standard for this purpose.[2][3][4][5][6]

Methodology:

  • Apparatus: Use a coulometric or volumetric Karl Fischer titrator. For low water content (<0.1%), the coulometric method is preferred.[3]

  • Reagents: Use commercially available Karl Fischer reagents suitable for aldehydes and ketones if there's a possibility of other carbonyl-containing impurities.

  • Procedure: a. First, titrate the solvent in the titration cell to a dry endpoint. b. Using a dry syringe, accurately weigh and inject a known amount of your this compound sample into the titration cell. c. Start the titration and record the amount of water detected.

  • Interpretation: A higher than expected water content suggests a higher risk of ongoing hydrolysis.

This method allows for the direct measurement of the parent ester and its hydrolysis products.[7][8][9][10][11]

Methodology:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column (e.g., WAX or FFAP phase) is suitable for separating the ester, alcohol, and carboxylic acid.

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program:

    • Initial Oven Temperature: 50°C (hold for 2 minutes)

    • Ramp: 10°C/min to 200°C (hold for 5 minutes)

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

  • Sample Preparation: Prepare a standard curve for this compound, 4-methoxy-1-butanol, and acetic acid in a suitable solvent (e.g., anhydrous acetone). Dilute your test sample in the same solvent.

  • Analysis: Inject the standards and the sample. The peak areas will be proportional to the concentration of each component.

CompoundExpected Retention Time Order
Acetic AcidFirst to elute
4-Methoxy-1-butanolIntermediate
This compoundLast to elute
Step 2: Implementing Preventive Storage Strategies

Based on your assessment, or as a general best practice, implement the following storage strategies.

Storage_Workflow Start Receive/Open This compound Check_Purity Assess Purity? (GC-FID / KF Titration) Start->Check_Purity High_Purity High Purity Check_Purity->High_Purity Yes Low_Purity Purity Compromised Check_Purity->Low_Purity No Store_Inert Store under Inert Gas (N2 or Ar) High_Purity->Store_Inert Purify Consider purification (e.g., distillation) Low_Purity->Purify Discard Discard if heavily contaminated Low_Purity->Discard Use_Dessicant Store in a dessicator Store_Inert->Use_Dessicant Refrigerate Store at 2-8°C Use_Dessicant->Refrigerate Choose_Container Select appropriate container (Glass or resistant plastic) Refrigerate->Choose_Container Final_Storage Tightly seal and store in a cool, dark place Choose_Container->Final_Storage Purify->Store_Inert

Caption: Decision workflow for the optimal storage of this compound.

The choice of storage container is critical. While glass is generally the most inert option, certain plastics may also be suitable for short to medium-term storage.

MaterialCompatibility with Acetate EstersRecommendation
Borosilicate Glass (Type I)ExcellentHighly Recommended for long-term storage.
Polypropylene (PP)GoodSuitable for short to medium-term storage. Check for signs of degradation over time.[12]
High-Density Polyethylene (HDPE)Fair to GoodSuitable for short-term storage. May be less resistant than PP.[12]
Polytetrafluoroethylene (PTFE)ExcellentRecommended for cap liners and septa.
Polyvinyl Chloride (PVC)Good to ExcellentCan be a suitable option.[12]
Polystyrene (PS)ModerateNot recommended for long-term storage.[12]
Low-Density Polyethylene (LDPE)PoorNot Recommended. [12]

This table provides general guidance. It is always recommended to perform a small-scale compatibility test with your specific container material.

Step 3: Advanced Mitigation - The Use of Stabilizers

In situations where stringent anhydrous conditions are difficult to maintain, the use of a stabilizer can be considered. Carbodiimides are effective hydrolysis stabilizers.[13][14][15][16] They function by reacting with the carboxylic acid produced during hydrolysis, thereby preventing it from catalyzing further degradation.[14]

Note: The addition of any stabilizer will alter the composition of your material. This approach should only be used if the stabilizer and its byproducts do not interfere with your downstream applications.

  • Principle of Action: Carbodiimides react with carboxylic acids to form a stable N-acylurea, effectively scavenging the acid catalyst.[14]

  • Example Stabilizer: Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[17]

  • Suggested Protocol (for consideration and validation):

    • Determine the initial acidity of your this compound.

    • Add a stoichiometric equivalent of the carbodiimide relative to the acid content. For preventative measures in high-purity material, a concentration of 0.1-0.5% (w/w) can be a starting point.

    • Store the stabilized ester under the recommended inert and dry conditions.

    • Crucially, validate that the stabilizer and its byproducts do not impact your specific application.

Conclusion

The stability of this compound is paramount for reproducible and accurate scientific research. By understanding the mechanisms of hydrolysis and implementing the practical strategies outlined in this guide, you can significantly prolong the shelf-life and maintain the purity of this valuable reagent. Proactive monitoring and adherence to proper storage protocols are the cornerstones of good laboratory practice.

References

  • HIRANUMA. (2017, June 6). Water contents Ethers and Esters.
  • Sigma-Aldrich.
  • Stimson, V. R., & Lauder, I.
  • Kyoto Electronics Manufacturing Co., Ltd. Water Content of Ester.
  • Lauder, I., & Stimson, V. R. (1969). Kinetics and Mechanisms of the Acid-catalysed Hydrolysis of Tertiary Butyl Acetate. Australian Journal of Chemistry, 22(1), 11-18.
  • Asai, S., Nakamura, H., & Kataoka, H. (1992). The kinetics of alkaline hydrolysis of butyl acetate in water-1,4-dioxane solvents. Russian Journal of Physical Chemistry A, 66(5), 1335-1338.
  • Asai, S., Nakamura, H., & Kataoka, H. (1992). ALKALINE HYDROLYSIS OF N-BUTYL ACETATE.
  • GMP Insiders.
  • Lauder, I., & Stimson, V. R. (1969).
  • HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Johannes, I., et al. (1997).
  • Li, Y., et al. (2013). Optimization and validation of a GC-FID method for the determination of acetone-butanol-ethanol fermentation products.
  • Xylem Analytics.
  • Li, Y., et al. (2013). Optimization and Validation of a GC–FID Method for the Determination of Acetone-Butanol-Ethanol Fermentation Products.
  • The Content Authority. (2023, March 23).
  • Li, Y., et al. (2013).
  • HyMax Anti-hydrolysis Additive. (2021, August 16).
  • Li, Y., et al. (2013). Optimization and Validation of a GC-FID Method for the Determination of Acetone-Butanol-Ethanol Fermentation Products.
  • Wang, Y., et al. (2020). A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase. NIH.
  • Google Patents. (2005). EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition.
  • The Content Authority. Acetate vs Ester: The Main Differences And When To Use Them.
  • Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.
  • Google Patents. (1965). US3193522A - Stabilization of polyesters with polycarbodiimide.
  • Valency Lab.
  • Issuu. Problem P7.
  • suweb.site. CHEMICAL COMPATIBILITY CHART FOR NALGENE® PLASTIC CONTAINERS.
  • Osborn, A. R., & Whalley, E. (1961). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. Canadian Journal of Chemistry, 39(5), 1094-1098.
  • Chemistry LibreTexts. (2020, July 30). 15.9: Hydrolysis of Esters.
  • U.S. Environmental Protection Agency. (2000).
  • ResearchGate. (2021). Blend compatibility of waste materials—Cellulose acetate (from sugarcane bagasse) with polystyrene (from plastic cups)

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Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 4-Methoxybutyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Gas Chromatography (GC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the analysis of 4-methoxybutyl acetate. As a polar compound containing both ether and ester functionalities, this compound can be prone to asymmetrical peak shapes, which can compromise the accuracy and precision of your results.[1][2] This document provides a structured, in-depth approach to diagnosing and resolving these common chromatographic challenges.

Understanding Peak Tailing

In an ideal GC separation, chromatographic peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a chromatographic phenomenon where the peak's asymmetry is skewed, resulting in a tail on the latter half of the peak.[3][4] This distortion can lead to several analytical problems, including:

  • Reduced resolution between adjacent peaks.[5]

  • Inaccurate peak integration, leading to compromised quantitative accuracy.[4][5]

  • Decreased sensitivity due to a reduction in peak height.[4]

A tailing factor or asymmetry factor greater than 1.5 is a strong indicator that troubleshooting is necessary.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the specific issues you may be facing. The troubleshooting workflow below provides a systematic approach to identifying the root cause of peak tailing.

GC_Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Problem Scoping cluster_2 Troubleshooting Paths cluster_3 Corrective Actions Start Peak Tailing Observed for This compound AllPeaksTail Do all peaks in the chromatogram exhibit tailing? Start->AllPeaksTail PhysicalIssues Suspect Physical/Flow Path Issues AllPeaksTail->PhysicalIssues  Yes ChemicalIssues Suspect Chemical/Activity Issues AllPeaksTail->ChemicalIssues  No, primarily polar analytes CheckInstallation 1. Check Column Installation (Position & Cut Quality) PhysicalIssues->CheckInstallation InletMaintenance 2. Perform Inlet Maintenance (Replace Liner, Septum, Seal) ChemicalIssues->InletMaintenance CheckInstallation->InletMaintenance ColumnMaintenance 3. Perform Column Maintenance (Trim Column Inlet) InletMaintenance->ColumnMaintenance MethodOptimization 4. Optimize GC Method Parameters (Temperatures, Flow Rate) ColumnMaintenance->MethodOptimization ConsiderAlternatives 5. Consider Alternative Consumables (Inert Column, Deactivated Liner) MethodOptimization->ConsiderAlternatives

Caption: A systematic workflow for troubleshooting peak tailing in GC analysis.

Q1: My this compound peak is tailing. What are the most common causes?

Peak tailing for a polar compound like this compound can stem from two primary categories of issues: chemical interactions within the GC system and physical problems related to the setup.[6][7]

  • Chemical Interactions (Activity): The most frequent cause is the interaction of the analyte with "active sites" in the sample flow path.[5][6][7] These are typically exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, the front of the GC column, or other components.[8] The polar nature of this compound makes it susceptible to hydrogen bonding with these active sites, causing a portion of the molecules to be retained longer, which results in a tailing peak.[2]

  • Physical/Mechanical Issues: These problems disrupt the carrier gas flow path, leading to turbulence and unswept volumes where the analyte can be temporarily trapped.[6][9] Common physical issues include improper column installation (incorrect height or a poor cut), or a contaminated or blocked inlet liner.[5][8][10]

A key diagnostic step is to observe the other peaks in your chromatogram. If all peaks are tailing, a physical issue like an installation problem is more likely.[6][7] If only polar compounds like this compound are tailing, the problem is more likely due to chemical activity in the system.[6][7][11]

Q2: I suspect active sites are causing the peak tailing. What are the immediate steps I can take?

If you suspect that active sites are the culprit, the first and most effective area to address is the GC inlet, as it is the most common source of activity and contamination.[12][13]

Protocol: Performing Inlet Maintenance

  • Cool Down the Inlet: Set the inlet temperature to a safe level (e.g., 40°C) and allow it to cool completely.

  • Turn Off Carrier Gas: Ensure the carrier gas flow to the inlet is turned off at the instrument or the gas cylinder.

  • Replace the Septum: The septum can release small particles and plasticizers into the inlet, creating active sites. Replace it with a high-quality, pre-conditioned septum.

  • Replace the Inlet Liner: The liner is the primary point of contact for the sample upon injection. Over time, it becomes coated with non-volatile residues that can act as active sites.[13]

    • Carefully remove the old liner using tweezers.

    • Install a new, deactivated liner. Using a liner with glass wool can help trap non-volatile matrix components, but the wool itself can be a source of activity if not properly deactivated.

  • Inspect and Clean/Replace the Gold Seal: The gold seal at the base of the inlet can also become contaminated. Inspect it for discoloration or residue and replace if necessary.

  • Reassemble and Leak Check: Reassemble the inlet, turn the carrier gas back on, and perform a leak check to ensure all connections are secure.

Table 1: Recommended Inlet Liners for Polar Analytes

Liner TypeAdvantagesDisadvantages
Ultra Inert (UI) Liner Chemically deactivated surface minimizes interactions with polar analytes.Higher cost.
UI Liner with Deactivated Glass Wool Provides enhanced trapping of non-volatile matrix components while minimizing activity.The wool can eventually become active.
Splitless Liner (Single Taper) Tapered design helps to focus the sample onto the column, improving peak shape.May not be suitable for all injection modes.
Q3: I've performed inlet maintenance, but the peak tailing persists. What should I do next?

If inlet maintenance does not resolve the issue, the next logical step is to address potential activity or contamination at the head of the analytical column.[14][15] The front section of the column is exposed to the highest concentration of the sample matrix and can degrade over time.[14]

Protocol: GC Column Trimming

  • Cool the Oven: Ensure the GC oven is at room temperature.

  • Disconnect the Column from the Inlet: Carefully loosen the column nut at the inlet.

  • Trim the Column: Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean, square cut to remove 15-20 cm from the inlet end of the column.[3][5] A clean, 90-degree cut is crucial, as a ragged or angled cut can itself cause peak distortion.[5][10][16]

  • Reinstall the Column: Reinstall the column in the inlet, ensuring the correct insertion depth as specified by the instrument manufacturer. An incorrect insertion depth can create dead volume, leading to peak tailing.[5][8]

  • Condition the Column (Briefly): Heat the column to a moderate temperature (e.g., 20-30°C above the final oven temperature of your method, but not exceeding the column's maximum temperature limit) for 15-30 minutes with carrier gas flowing to remove any oxygen that may have entered the system.

Column_Trimming_Workflow Start Persistent Peak Tailing CoolOven Cool Oven to Room Temperature Start->CoolOven Disconnect Disconnect Column from Inlet CoolOven->Disconnect Trim Trim 15-20 cm from Inlet End Disconnect->Trim InspectCut Inspect Cut for 90° Angle and Cleanliness Trim->InspectCut InspectCut->Trim  Poor Cut, Re-trim Reinstall Reinstall Column at Correct Depth InspectCut->Reinstall  Good Cut Condition Briefly Condition Column Reinstall->Condition End Re-analyze Sample Condition->End

Caption: Step-by-step workflow for proper GC column trimming.

Q4: Could my GC method parameters be contributing to the peak tailing?

Yes, sub-optimal method parameters can certainly affect peak shape. Here are a few key parameters to review:

  • Injection Technique and Split Ratio: For split injections, if the split ratio is too low, the flow rate through the inlet may not be sufficient to efficiently transfer the sample to the column, causing tailing, especially for more volatile compounds.[12][17][18] A minimum total flow of 20 mL/min through the inlet is a good starting point.[12][18]

  • Initial Oven Temperature: In splitless injection, if the initial oven temperature is too high relative to the solvent's boiling point, it can lead to poor focusing of the analytes at the head of the column, which can manifest as peak tailing or splitting.[5] A general guideline is to set the initial oven temperature 10-20°C below the boiling point of your sample solvent.[12]

  • Sample Overload: Injecting too much sample can overload the column, leading to peak fronting, but in some cases, it can also contribute to tailing.[3][16][19] Try reducing the injection volume or diluting the sample.[10][20]

  • Solvent Polarity Mismatch: A significant mismatch in polarity between the sample solvent, the analyte, and the stationary phase can cause poor peak shape.[12][18] For this compound, using a solvent of intermediate polarity is advisable.

Q5: I've tried everything, and I'm still seeing peak tailing. What other options do I have?

If the above troubleshooting steps have not resolved the issue, it may be time to consider the consumables you are using or the nature of your sample matrix.

  • Use a Highly Inert GC Column: For highly active compounds, using a column specifically designed for inertness (often labeled as "Ultra Inert," "Inert," or similar) can significantly reduce peak tailing by minimizing the number of active sites.[12]

  • Consider a Guard Column: A guard column is a short piece of deactivated fused silica tubing installed between the inlet and the analytical column.[12] It acts as a disposable "trap" for non-volatile residues and active compounds in the sample matrix, protecting the more expensive analytical column.[21]

  • Sample Matrix Effects: If you are analyzing this compound in a complex matrix (e.g., biological fluids, environmental samples), non-volatile components can build up in the inlet and on the column, creating active sites.[14][21] In such cases, more extensive sample preparation (e.g., Solid Phase Extraction) may be necessary to remove these interfering components.[12][22]

  • Analyte Derivatization: While not typically necessary for this compound, for compounds with very active functional groups (like primary amines or carboxylic acids), chemical derivatization to a less polar form can be an effective strategy to eliminate peak tailing.[10][14]

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve the issue of peak tailing in your GC analysis of this compound, leading to more accurate and reliable results.

References

  • Agilent Technologies. (n.d.). GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]

  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]

  • Restek Corporation. (2018, June 14). GC Troubleshooting—Tailing Peaks [Video]. YouTube. Retrieved from [Link]

  • Restek Corporation. (2018, January 13). GC Troubleshooting—Tailing Peaks. Retrieved from [Link]

  • Chemistry For Everyone. (2025, March 14). What Causes Tailing In Gas Chromatography? [Video]. YouTube. Retrieved from [Link]

  • Hinshaw, J. (2009, November 9). GC Column Degradation. LCGC International. Retrieved from [Link]

  • Agilent Technologies. (n.d.). What are the major Causes of GC Capillary Column Performance Degradation?. Retrieved from [Link]

  • Taylor, T. (n.d.). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. Retrieved from [Link]

  • Taylor, T. (n.d.). GC Column Degradation. Element Lab Solutions. Retrieved from [Link]

  • Phenomenex. (2025, June 17). GC Injection Techniques for Accurate Chromatography. Retrieved from [Link]

  • Restek Corporation. (2018, January 2). LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape. Retrieved from [Link]

  • Taylor, T. (2023, March 6). GC Column Killers!. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peak Shape Changes with Increased Injection Volume. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 1). What Can Be Used To Reduce Tailing In Gas Chromatography? [Video]. YouTube. Retrieved from [Link]

  • Taylor, T. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]

  • Wang, X., & Deshusses, M. A. (2010). Effect of injection volume on peak intensities, shapes and retention times. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (2019, April 19). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Retrieved from [Link]

  • Restek Corporation. (2013, April 30). [5] What do Chromatograms tell us? Peak Shape: Reactivity initiated by sample matrix. Retrieved from [Link]

  • Das, P., & Mandal, K. (n.d.). Matrix enhancement effect: A blessing or curse for gas chromatography?. Technology Networks. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: What is the Matrix Effect. Retrieved from [Link]

  • Agilent Technologies. (2016, April 5). Tailing Peaks - Part 1 - GC Troubleshooting Series [Video]. YouTube. Retrieved from [Link]

  • Agilent Technologies. (2013, August 12). Agilent Tailing Peaks GC Troubleshooting Series [Video]. YouTube. Retrieved from [Link]

  • Chromatography Today. (n.d.). What is Peak Tailing?. Retrieved from [Link]

  • Agilent Technologies. (2016, April 5). Tailing Peaks - Part 2 - GC Troubleshooting Series [Video]. YouTube. Retrieved from [Link]

  • Agilent Technologies. (2025, February 4). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 4-Methoxybutyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methoxybutyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for optimizing this important esterification reaction. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, ensuring you have the knowledge to adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

The most direct and widely used method is the Fischer esterification of 4-methoxybutan-1-ol with acetic acid.[1] This is an acid-catalyzed equilibrium reaction where the alcohol nucleophilically attacks the protonated carboxylic acid.[2] To achieve high yields, the equilibrium must be shifted towards the formation of the ester.[2][3]

Q2: Why is temperature control so critical in this synthesis?

Temperature is a double-edged sword in Fischer esterification. On one hand, increasing the temperature accelerates the reaction rate, allowing equilibrium to be reached faster.[3] On the other hand, excessively high temperatures can lead to undesirable side reactions and the potential for pyrolysis of the newly formed ester.[1] Therefore, precise temperature control is paramount for maximizing yield and purity.

Q3: What are the typical temperature ranges for the acid-catalyzed synthesis of this compound?

For most Fischer esterifications involving primary alcohols like 4-methoxybutan-1-ol, a temperature range of 60-110 °C is generally effective when using common acid catalysts such as sulfuric acid or p-toluenesulfonic acid.[3] The optimal temperature within this range will depend on the specific solvent used and the method for water removal. For instance, if using a Dean-Stark apparatus with toluene to azeotropically remove water, the reaction would be run at the boiling point of toluene (around 110 °C).

Q4: Are there alternative synthesis methods that use different temperature profiles?

Yes, enzymatic synthesis offers a milder alternative. Using a lipase, such as Candida antarctica lipase B (often immobilized as Novozym 435), allows the reaction to proceed at lower temperatures, typically in the range of 30-60 °C .[4] This can be particularly advantageous for sensitive substrates, although reaction times may be longer.[4][5]

Troubleshooting Guide: Low Yield and Impurities

Low yields are a common frustration in esterification reactions. This guide provides a systematic approach to diagnosing and resolving these issues.

Issue 1: Low Conversion of Starting Materials

If you observe a significant amount of unreacted 4-methoxybutan-1-ol and acetic acid, consider the following:

  • Insufficient Catalyst: Ensure you are using a catalytic amount (typically 1-5 mol%) of a strong acid catalyst.[6]

  • Water Accumulation: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.[2][3]

    • Solution: Employ a Dean-Stark apparatus or add a drying agent like molecular sieves to remove water as it forms.[3]

  • Suboptimal Temperature: If the reaction temperature is too low, the rate of reaction will be very slow, and equilibrium may not be reached in a reasonable timeframe.

    • Solution: Gradually increase the reaction temperature, monitoring for any signs of side product formation.

  • Reversible Reaction Equilibrium: Fischer esterification is a reversible process.

    • Solution: Use a large excess of one of the reactants (usually the less expensive one, which is often the alcohol) to drive the equilibrium towards the product.[3][7]

Issue 2: Presence of Unexpected Side Products

The appearance of unknown peaks in your GC-MS or NMR analysis indicates the formation of impurities. Temperature is often a key factor here.

  • High-Temperature Degradation: At temperatures significantly above 110-120 °C, you may observe the formation of byproducts from the dehydration of 4-methoxybutan-1-ol or even pyrolysis of the ester.

    • Identification: These byproducts can be identified by GC-MS analysis. Look for masses corresponding to dehydration products of the starting alcohol or fragmentation patterns indicative of ester pyrolysis.

    • Solution: Reduce the reaction temperature and consider extending the reaction time to compensate for the slower rate.

  • Self-Etherification of Alcohol: Under harsh acidic conditions and elevated temperatures, the starting alcohol can undergo self-condensation to form an ether.

    • Solution: Use a milder acid catalyst or lower the reaction temperature.

Experimental Protocols and Data

Protocol 1: Standard Fischer Esterification of this compound

This protocol is a representative procedure for the acid-catalyzed synthesis of this compound.

Materials:

  • 4-methoxybutan-1-ol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (or p-toluenesulfonic acid)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • 5% Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus.

  • To the flask, add 4-methoxybutan-1-ol, a 1.5 to 2-fold molar excess of glacial acetic acid, and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Heat the mixture to reflux (approximately 110-120 °C with toluene) and continue heating until water ceases to collect in the Dean-Stark trap.[8]

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[8][9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain pure this compound.

Data Presentation: The Impact of Temperature on Yield

The following table provides an illustrative example of how reaction temperature can influence the yield of an ester in a typical Fischer esterification. While this data is for a model system, it demonstrates the general trend you can expect.

Reaction Temperature (°C)Reaction Time (hours)Conversion to Ester (%)Notes
608~45%Reaction is slow; equilibrium not reached.
806~70%Improved reaction rate.
1004~85%Good balance of rate and yield.
1204~82%Onset of minor side product formation observed by GC-MS.
1404~75%Significant increase in impurity peaks.

This is a representative dataset to illustrate the concept.

Visualizing the Workflow and Logic

Experimental Workflow Diagram

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - 4-Methoxybutan-1-ol - Acetic Acid - Toluene catalyst Add Acid Catalyst (e.g., H₂SO₄) reagents->catalyst reflux Heat to Reflux (110-120°C) with Dean-Stark Trap catalyst->reflux monitor Monitor Water Collection and Reaction Progress (TLC/GC) reflux->monitor cool Cool to Room Temp. monitor->cool Reaction Complete wash Wash with: 1. Water 2. NaHCO₃ (aq) 3. Brine cool->wash dry Dry Organic Layer (Na₂SO₄) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate distill Purify by Distillation concentrate->distill product This compound distill->product

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Product Loss cluster_solutions_incomplete Solutions cluster_solutions_complete Solutions start Low Yield of This compound check_conversion Check Conversion (GC/NMR of crude) start->check_conversion high_sm High Starting Material? check_conversion->high_sm Incomplete Reaction low_sm Low Starting Material? check_conversion->low_sm Reaction Complete temp_issue Temperature too low? high_sm->temp_issue Possible Causes workup_loss Loss during work-up? low_sm->workup_loss Possible Causes water_issue Water not removed? sol_temp Increase temperature temp_issue->sol_temp catalyst_issue Catalyst inactive? sol_water Use Dean-Stark/drying agent water_issue->sol_water equilibrium_issue Equilibrium unfavorable? sol_catalyst Use fresh catalyst catalyst_issue->sol_catalyst sol_eq Use excess reagent equilibrium_issue->sol_eq purification_loss Loss during purification? sol_workup Careful extractions workup_loss->sol_workup side_reactions Side reactions occurred? sol_purify Optimize distillation purification_loss->sol_purify sol_side Optimize temperature/catalyst side_reactions->sol_side

Caption: A logical flowchart for troubleshooting low yields in the synthesis.

References

  • University of Rochester, Department of Chemistry. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Fischer–Speier esterification. Retrieved from [Link]

  • Odinity. (2014, March 27). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • University of Manitoba. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • MDPI. (2021). Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • SFERA. (n.d.). Optimization, kinetic, and scaling‐up of solvent‐free lipase‐catalyzed synthesis of ethylene glycol oleate emollient ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultrasonic pretreatment for lipase-catalyzed synthesis of 4-methoxy cinnamoyl glycerol. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. Retrieved from [Link]

  • Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient 4-Methoxybutyl Acetate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxybutyl Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this important synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both efficiency and reproducibility in your work.

Introduction to this compound Synthesis

This compound (CAS No. 15057-11-1) is a versatile solvent and chemical intermediate with applications in coatings, inks, and pharmaceuticals.[1] Its synthesis typically involves the esterification of 4-methoxybutan-1-ol with acetic acid or its derivatives. The efficiency, selectivity, and overall success of this process are critically dependent on the choice of catalyst. A catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed itself.[1]

This guide will explore the primary synthesis routes, delve into the nuances of catalyst selection, and provide structured troubleshooting advice for common experimental challenges.

Primary Synthesis Pathways

There are two main routes for the production of this compound:

  • Fischer Esterification: This is the most direct route, involving the reaction of 4-methoxybutan-1-ol with acetic acid in the presence of an acid catalyst.[1] It is a reversible reaction, and the removal of the water byproduct is crucial to drive the equilibrium towards the product.[1][2]

  • Transesterification: This method involves reacting 4-methoxybutan-1-ol with another ester, such as methyl acetate or ethyl acetate, using an acid or base catalyst.[1][3] The equilibrium is shifted by using an excess of the alcohol or by removing the lower-boiling alcohol byproduct.[1]

The precursor, 4-methoxybutan-1-ol, is commonly synthesized via the acid-catalyzed ring-opening of tetrahydrofuran (THF) with methanol.[1]

Synthesis_Pathway THF Tetrahydrofuran (THF) Precursor 4-methoxybutan-1-ol THF->Precursor Acid-Catalyzed Ring-Opening Methanol Methanol Methanol->Precursor Acid-Catalyzed Ring-Opening Product This compound Precursor->Product Fischer Esterification (Acid Catalyst) AceticAcid Acetic Acid AceticAcid->Product Fischer Esterification (Acid Catalyst)

Caption: Overall synthesis pathway for this compound.

Catalyst Selection: A Comparative Analysis

The choice of catalyst is a pivotal decision that impacts reaction rate, yield, selectivity, and downstream processing. Catalysts for this synthesis can be broadly categorized as homogeneous or heterogeneous.

Catalyst TypeSpecific ExamplesPhaseMechanismAdvantagesDisadvantages
Brønsted Acids Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (TsOH)HomogeneousProtonates the carbonyl oxygen of acetic acid, increasing its electrophilicity.[1]Conventional, highly effective, and low-cost.Corrosive, causes side reactions, generates waste, and is difficult to separate from the product.[1]
Solid Acids Ion-Exchange Resins (Amberlyst-15), ZeolitesHeterogeneousProvide acidic sites on a solid support for the reaction to occur.Allows for easy separation and recycling, reducing corrosive waste and simplifying purification.[1]Can have lower activity than homogeneous catalysts; potential for mass transfer limitations.[4]
Lewis Acids Tin (Sn), Zirconium (Zr), or Bismuth (Bi) compoundsHomogeneous/ HeterogeneousCoordinate with the carbonyl oxygen to activate the carboxylic acid.Often exhibit high activity and selectivity under milder conditions, leading to less waste.[1]Higher cost, potential for metal leaching into the product requires careful purification.
Base Catalysts Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃)Homogeneous/ HeterogeneousUsed for transesterification; deprotonates the alcohol to form a more potent nucleophile.Effective for transesterification reactions.Can promote saponification (hydrolysis) of the ester product, which is an irreversible and undesirable side reaction.[1]
Mechanism of Acid-Catalyzed Fischer Esterification

The Fischer esterification is a classic example of nucleophilic acyl substitution. The acid catalyst plays a crucial role in activating the carboxylic acid.

Fischer_Esterification cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Water Elimination cluster_4 Step 5: Deprotonation R-COOH Acetic Acid H+ H⁺ (from Catalyst) R-COOH->H+ Activated Protonated Acetic Acid (More Electrophilic) H+->Activated Tetrahedral_Int Tetrahedral Intermediate R'-OH 4-methoxybutan-1-ol R'-OH->Tetrahedral_Int attacks carbonyl carbon Protonated_Int Protonated Intermediate Activated_ref Protonated Acetic Acid Protonated_Ester Protonated Ester Tetrahedral_Int_ref Tetrahedral Intermediate Tetrahedral_Int_ref->Protonated_Int intramolecular H⁺ transfer Ester This compound H2O H₂O Protonated_Int_ref Protonated Intermediate Protonated_Int_ref->Protonated_Ester -H₂O H+_regen H⁺ (Catalyst Regenerated) Protonated_Ester_ref Protonated Ester Protonated_Ester_ref->Ester

Caption: Mechanism of acid-catalyzed Fischer Esterification.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is consistently low, often below 60%. What is the primary cause and how can I improve it?

A1: The most common cause of low yield in Fischer esterification is the reversible nature of the reaction.[2] To achieve high conversion, the equilibrium must be shifted towards the products according to Le Châtelier's principle.

  • Problem: Water Byproduct: The water produced during the reaction can hydrolyze the ester product back into the starting materials, limiting the yield.[1][2]

    • Solution: Continuously remove water from the reaction mixture. The most effective laboratory method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent (e.g., toluene).[1][2] Ensure your glassware and reagents are anhydrous before starting.

  • Problem: Incomplete Conversion: The reaction may not have reached equilibrium or completion.

    • Solution:

      • Reaction Time & Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider increasing the reaction time or temperature, but be mindful of potential side reactions.[5]

      • Catalyst Activity: Ensure your catalyst is active. Homogeneous acids should be fresh. Heterogeneous catalysts can lose activity over time and may need regeneration or replacement.[5]

      • Stoichiometry: Use an excess of one reactant, typically the less expensive one (acetic acid in this case), to shift the equilibrium.[2]

Q2: I'm observing significant side product formation, leading to difficult purification. What are these side products and how can they be minimized?

A2: Side reactions can significantly reduce your isolated yield and complicate purification.

  • Problem: Self-Etherification: Under harsh acidic conditions and at high temperatures, 4-methoxybutan-1-ol can undergo dehydration to form bis(4-methoxybutyl) ether.

    • Solution:

      • Milder Catalyst: Switch from strong mineral acids like H₂SO₄ to a heterogeneous solid acid catalyst (e.g., Amberlyst-15) or a Lewis acid catalyst. These options often allow for lower reaction temperatures and higher selectivity.[1]

      • Optimize Temperature: Avoid excessively high temperatures. Determine the lowest effective temperature for your catalytic system that provides a reasonable reaction rate.

  • Problem: Byproducts from Precursors: The starting material, 4-methoxybutan-1-ol, may contain impurities from its synthesis (e.g., unreacted THF or methanol), which can lead to other ester byproducts.

    • Solution: Ensure the purity of your 4-methoxybutan-1-ol via distillation before use. Verify purity using GC or NMR spectroscopy.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Eq Is the reaction at equilibrium? Start->Check_Eq Check_Water Is water being effectively removed? Check_Eq->Check_Water Yes Action_Time Increase reaction time and/or optimize temperature. Monitor with TLC/GC. Check_Eq->Action_Time No Check_Catalyst Is the catalyst active? Check_Water->Check_Catalyst Yes Action_Water Use Dean-Stark apparatus. Use anhydrous reagents/solvents. Check_Water->Action_Water No Action_Catalyst Use fresh/regenerated catalyst. Ensure appropriate loading (1-5 mol%). Check_Catalyst->Action_Catalyst No Action_Stoich Use excess of one reactant (e.g., acetic acid). Check_Catalyst->Action_Stoich Yes End Yield Improved Action_Time->End Action_Water->End Action_Catalyst->End Action_Stoich->End

Caption: A logical flowchart for troubleshooting low reaction yields.

Q3: My heterogeneous catalyst's performance is degrading after a few cycles. Why is this happening and can it be regenerated?

A3: Catalyst deactivation is a common issue with reusable solid catalysts.

  • Problem: Fouling/Coking: High molecular weight byproducts or polymers can deposit on the catalyst surface, blocking the active sites.

    • Solution: Wash the catalyst with a suitable solvent (e.g., acetone or methanol) to remove adsorbed species. For ion-exchange resins, a sequence of washes with water, acid/base, and then solvent can restore activity.

  • Problem: Poisoning: Impurities in the feedstock (e.g., water, other functional groups) can irreversibly bind to the active sites.

    • Solution: Ensure high purity of reactants. Pre-treatment of feedstock (e.g., by passing through a drying agent) may be necessary.

  • Problem: Leaching: The active species (e.g., sulfonic acid groups on a resin) may slowly detach from the solid support and dissolve into the reaction medium, especially at high temperatures.

    • Solution: Operate within the manufacturer's recommended temperature range for the catalyst. If leaching is significant, a different, more stable catalyst may be required.

Frequently Asked Questions (FAQs)

Q1: How do I choose between Fischer esterification and transesterification? A1: Fischer esterification is generally preferred for its atom economy, using acetic acid directly.[1] Transesterification can be advantageous if you want to avoid the production of water, especially if your setup for water removal is not efficient.[1][3] It can also be useful if the alternative ester (e.g., methyl acetate) is readily available and the resulting alcohol (methanol) is easy to remove by distillation.

Q2: What is a standard laboratory protocol for this synthesis using a reusable catalyst? A2: The following is a representative procedure using Amberlyst-15, a solid acid catalyst.

Experimental Protocol: Synthesis of this compound using Amberlyst-15
  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • Reagent Charging: To the flask, add 4-methoxybutan-1-ol (1.0 eq), acetic acid (1.5 eq), Amberlyst-15 catalyst (10% by weight of the limiting reactant), and toluene (to fill the Dean-Stark trap and cover reagents).

  • Reaction: Heat the mixture to reflux (approx. 110-120°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Monitor the reaction's progress by observing water collection and by periodically taking aliquots for GC or TLC analysis. The reaction is typically complete when water no longer collects in the trap (usually 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with toluene or acetone, dried, and stored for reuse.

    • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove excess acetic acid. Wash subsequently with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Q3: What are the critical safety precautions for this reaction? A3: Always work in a well-ventilated fume hood. This compound is a flammable liquid.[6] Acetic acid is corrosive, and strong acid catalysts like sulfuric acid are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Take precautions against static discharge when handling flammable solvents.

References

  • Benchchem. (n.d.). This compound | 15057-11-1.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 15057-11-1.
  • MDPI. (2021). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
  • ResearchGate. (n.d.). Study of the butyl acetate synthesis 1. Catalyst selection.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Methoxybutyl Acetate in Modern Chemical Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 3-Methoxybutyl Acetate in Industry.
  • PubChem. (n.d.). This compound | C7H14O3 | CID 21903822.
  • ResearchGate. (2004). Transesterification/Acylation Reactions Catalyzed by Molecular Catalysts.
  • Benchchem. (n.d.). Troubleshooting low yields in 4-(o-Methoxythiobenzoyl)morpholine reactions.
  • ResearchGate. (n.d.). Consecutive esterification of 1,4-butanediol with acrylic acid by homogeneous catalysis.
  • ChemicalBook. (2022). The synthesis and introduction of 1,4-Butanediol.
  • Benchchem. (n.d.). Troubleshooting low yield in benzyl phenylacetate esterification.

Sources

Technical Support Center: Efficient Water Removal from 4-Methoxybutyl Acetate Esterification Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the removal of water during the synthesis of 4-methoxybutyl acetate. The following sections offer a blend of theoretical principles and practical, field-proven advice to help you optimize your reaction yields and purity.

The Critical Role of Water Removal in Esterification

The synthesis of this compound, typically via a Fischer esterification reaction, is a reversible process.[1][2] Water is generated as a byproduct, and its presence can shift the reaction equilibrium back towards the starting materials (4-methoxybutanol and acetic acid), thereby reducing the yield of the desired ester.[1][3][4] Continuous and efficient removal of water is paramount to drive the reaction to completion and maximize product formation, in accordance with Le Châtelier's principle.[1][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the esterification process, providing causal explanations and actionable solutions.

Q1: My reaction yield is consistently low, even though I'm using an acid catalyst. What's going wrong?

Possible Cause 1: Inadequate Water Removal. The most common culprit for low yields in esterification is the presence of water in the reaction mixture.[4] Even with a catalyst, the reverse reaction (hydrolysis) will compete with the forward reaction if water is not effectively removed.[3][4]

Solution:

  • Implement an active water removal strategy. The two primary methods are azeotropic distillation with a Dean-Stark apparatus or the use of in-situ chemical drying agents.[1] For reactions at elevated temperatures, a Dean-Stark trap is often the most efficient method.[5]

Possible Cause 2: Catalyst Inactivity. The acid catalyst may be old, hydrated, or used in an insufficient quantity.

Solution:

  • Use a fresh, anhydrous acid catalyst. Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are common choices.[4][6] Ensure they have been stored properly to prevent moisture absorption.

  • Optimize catalyst loading. Typically, 1-5 mol% of the acid catalyst is sufficient.[4] Too much can lead to side reactions, while too little will result in slow conversion.

Possible Cause 3: Purity of Starting Materials. The presence of water in your 4-methoxybutanol or acetic acid will inhibit the reaction from the start.[7]

Solution:

  • Ensure your reactants and solvent are anhydrous. [4][7] If necessary, dry the alcohol and solvent over an appropriate drying agent like molecular sieves before use.

Q2: I'm using a Dean-Stark apparatus, but no water is collecting in the trap. What should I check?

Possible Cause 1: Reaction temperature is too low. The azeotrope of the solvent and water will not distill if the reaction temperature is below its boiling point.

Solution:

  • Ensure the reaction is at a vigorous reflux. The temperature should be high enough to allow the azeotropic mixture to distill into the condenser.[8]

Possible Cause 2: Improper setup of the Dean-Stark apparatus. Leaks in the glassware setup can prevent the vapor from reaching the condenser.

Solution:

  • Check all joints for a proper seal. Ensure the condenser is functioning correctly with adequate water flow.

Possible Cause 3: The chosen solvent does not form an azeotrope with water.

Solution:

  • Use a solvent that forms a low-boiling azeotrope with water. Toluene is a common and effective choice for this purpose.[9]

Q3: I've opted to use a drying agent in my reaction, but the yield is still poor. What could be the issue?

Possible Cause 1: The drying agent is not suitable for the reaction conditions. Some drying agents can react with acidic or basic components in the reaction mixture. For instance, molecular sieves, which are slightly basic, can be attacked by strong acid catalysts.[10][11]

Solution:

  • Choose a compatible drying agent. For acid-catalyzed esterifications, dried silica gel might be a more stable option than molecular sieves if the sieves are added directly to the acidic mixture.[10] Alternatively, placing the molecular sieves in a Soxhlet extractor allows them to dry the refluxing solvent without coming into direct contact with the acidic reaction mixture.[5]

Possible Cause 2: The drying agent has not been properly activated or is saturated. Drying agents must be anhydrous to be effective.

Solution:

  • Activate the drying agent before use. Molecular sieves, for example, should be heated in an oven to remove any absorbed water.[12]

  • Use a sufficient amount of the drying agent. If all the drying agent has clumped together, it is likely saturated, and more should be added.[13]

Frequently Asked Questions (FAQs)

What is the best method for removing water from my this compound synthesis?

The choice between a Dean-Stark apparatus and a chemical drying agent depends on the scale of your reaction and the specific conditions.

  • Dean-Stark Apparatus: Ideal for larger-scale reactions where the reaction is run at reflux. It provides a visual indication of the reaction's progress as water collects in the trap.[3]

  • Chemical Drying Agents (e.g., Molecular Sieves): Convenient for smaller-scale reactions or when reflux is not desired. They can be added directly to the reaction flask (with compatibility considerations) or used in a Soxhlet extractor.[5]

Can I use an excess of one of the reactants to drive the reaction forward?

Yes, using an excess of either 4-methoxybutanol or acetic acid can help shift the equilibrium towards the product.[4] This is often done in conjunction with water removal to maximize the yield. Typically, the less expensive or more easily removed reactant is used in excess.[4]

How do I properly activate and store molecular sieves?

To activate molecular sieves, bake them in an oven at a temperature of at least 200°C under vacuum for several hours.[12] Once activated, they should be stored in a desiccator to prevent them from reabsorbing moisture from the atmosphere.[12] A simple test for activation is to add a drop of water to a few beads; they should become hot to the touch.[12]

Data Presentation

Comparison of Common Drying Agents
Drying AgentCapacitySpeedCompatibility with Acidic ConditionsNotes
Magnesium Sulfate (anhydrous) HighFastGenerally compatibleCan be messy to filter.[9][14]
Sodium Sulfate (anhydrous) HighSlowGenerally compatibleEasy to filter, but works slower than magnesium sulfate.[9]
Molecular Sieves (3Å or 4Å) HighFastCan be reactive with strong acidsExcellent for very dry conditions. Can be placed in a Soxhlet extractor to avoid direct contact with acid.[5]
Calcium Chloride (anhydrous) HighMediumCan react with alcohols and estersNot recommended for this specific application due to potential side reactions with the alcohol and ester.

Experimental Protocols

Protocol 1: Water Removal using a Dean-Stark Apparatus
  • Glassware Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to remove any residual moisture.[15]

  • Charge the Reactor: Add 4-methoxybutanol, acetic acid, your chosen acid catalyst, and an appropriate solvent that forms an azeotrope with water (e.g., toluene) to the round-bottom flask.[9]

  • Fill the Trap: Pre-fill the Dean-Stark trap with the same solvent used in the reaction.

  • Heating and Reflux: Heat the reaction mixture to a steady reflux. The vapor, containing the solvent-water azeotrope, will rise into the condenser.[8]

  • Water Collection: The condensed liquid will drip into the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the less dense solvent will overflow and return to the reaction flask.[8]

  • Monitoring the Reaction: The reaction is nearing completion when water no longer collects in the trap.[3]

  • Work-up: Once the reaction is complete, allow the mixture to cool. Proceed with your standard work-up procedure, which may include washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.[4]

Protocol 2: In-situ Water Removal with Molecular Sieves in a Soxhlet Extractor
  • Activate Molecular Sieves: Place 3Å or 4Å molecular sieves in a Soxhlet thimble and activate them in an oven as previously described.

  • Glassware Setup: Assemble a round-bottom flask, a Soxhlet extractor containing the thimble with activated molecular sieves, and a reflux condenser.

  • Charge the Reactor: Add the reactants, catalyst, and solvent to the round-bottom flask.

  • Heating and Reflux: Heat the reaction mixture to reflux. The solvent vapor will bypass the Soxhlet thimble and enter the condenser.

  • Drying the Solvent: The condensed solvent will drip into the Soxhlet extractor, immersing the molecular sieves and being dried before siphoning back into the reaction flask. This continuously removes water from the reaction mixture.[5]

  • Work-up: After the reaction is complete, cool the apparatus and proceed with your standard work-up protocol.

Visualizations

G cluster_troubleshooting Troubleshooting Low Yield cluster_solutions_water Water Removal Solutions cluster_solutions_catalyst Catalyst Solutions cluster_solutions_purity Purity Solutions start Low Yield Observed q1 Is water being effectively removed? start->q1 q2 Is the catalyst active? q1->q2 Yes s1a Implement Dean-Stark or Drying Agent q1->s1a No q3 Are starting materials pure? q2->q3 Yes s2a Use fresh, anhydrous catalyst q2->s2a No s3a Dry reactants and solvent q3->s3a No s1b Check Dean-Stark setup and temperature s1a->s1b s2b Optimize catalyst concentration s2a->s2b

Caption: A logical flowchart for troubleshooting low yields.

G cluster_workflow Dean-Stark Apparatus Workflow A 1. Assemble dry glassware (Flask, Dean-Stark, Condenser) B 2. Charge flask with reactants, catalyst, and toluene A->B C 3. Heat to vigorous reflux B->C D 4. Azeotrope vaporizes and condenses C->D E 5. Water separates in trap D->E F 6. Toluene returns to flask E->F G 7. Monitor water collection F->G H 8. Reaction complete when water production ceases G->H

Caption: Experimental workflow for using a Dean-Stark apparatus.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • University of Massachusetts Lowell, Department of Chemistry. (n.d.). Using drying agents. Retrieved from [Link]

  • MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 3.2: Drying Agents. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Removing residual water from organic solutions. Retrieved from [Link]

  • ResearchGate. (2018). I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas?. Retrieved from [Link]

  • Reddit. (2017). Using molecular sieves during the reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Reddit. (2022). What happens if i don't remove water during esterification?. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Reddit. (2025). Simple ways to remove water product in Fischer esterification of lauric acid?. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018). Molecular Sieves. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Remove Residual Water. Retrieved from [Link]

  • Reddit. (2022). 3A sieves are almost always the best choice for drying solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • ResearchGate. (2021). What is the easiest way to remove the water from organic solvents?. Retrieved from [Link]

  • Google Patents. (n.d.). Method for removing water from ethyl acetate and butanone mixed solvent.
  • ResearchGate. (2014). Why am I getting very low yield when I try to prepare lavandulyl acetate by exactly following the same method as written in this paper?. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 4-Methoxybutyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methoxybutyl acetate. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to pilot or industrial-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and offer practical, field-proven protocols to ensure a safe, efficient, and scalable process.

Overview of Synthetic Routes

The industrial production of this compound primarily relies on two well-established esterification methods. The choice between them often depends on factors like raw material cost, equipment availability, and desired purity.

Fischer-Speier Esterification

The most direct and common method is the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between 4-methoxybutan-1-ol and acetic acid.[1] To achieve high conversion rates, the equilibrium must be shifted towards the product side.[2][3] This is typically accomplished by using an excess of one reactant (usually the less expensive one) or by continuously removing the water byproduct.[1][3]

The reaction mechanism involves the protonation of the acetic acid carbonyl group by the acid catalyst, which enhances its electrophilicity. The alcohol, 4-methoxybutan-1-ol, then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product.[3]

Fischer_Esterification cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_elimination Step 3: Water Elimination cluster_deprotonation Step 4: Deprotonation AcOH Acetic Acid (R-COOH) Protonated_AcOH Protonated Acetic Acid AcOH->Protonated_AcOH Protonation H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_AcOH->Tetrahedral_Intermediate Nucleophilic Attack Alcohol 4-Methoxybutan-1-ol (R'-OH) Alcohol->Tetrahedral_Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Elimination Water H₂O Protonated_Ester->Water Ester This compound (R-COOR') Protonated_Ester->Ester Deprotonation H_plus_out H+ (Catalyst Regenerated) Ester->H_plus_out

Caption: Fischer-Speier esterification mechanism.

Transesterification

An alternative route is transesterification, which involves reacting 4-methoxybutan-1-ol with a more volatile acetate ester, such as methyl acetate or ethyl acetate, in the presence of an acid or base catalyst.[1][4] This equilibrium-driven process is pushed toward the desired product by removing the lower-boiling alcohol byproduct (methanol or ethanol) through distillation.[1] This method can be advantageous when trying to avoid the co-production of water, especially if the starting materials are water-sensitive.

Key Scale-Up Parameters and Considerations

Transitioning a laboratory procedure to a large-scale manufacturing process introduces new challenges.[5] Careful consideration of the following parameters is critical for a successful scale-up.

  • Stoichiometry and Equilibrium: As Fischer esterification is reversible, simply using stoichiometric amounts of reactants will result in incomplete conversion. On a large scale, using a modest excess (1.5-3 equivalents) of acetic acid is often more economical than a large excess of 4-methoxybutan-1-ol.

  • Water Removal: The efficiency of water removal is paramount for driving the reaction to completion. While a Dean-Stark apparatus is common in the lab, industrial-scale operations may use a distillation column to continuously remove the water/toluene azeotrope.[6]

  • Catalyst Selection: The choice of catalyst impacts reaction rate, work-up procedure, and waste disposal. While traditional homogeneous acids like sulfuric acid are effective, they can be corrosive and difficult to remove.[7] Heterogeneous solid acid catalysts are often preferred for easier separation and reusability.[1]

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous (Brønsted Acid) Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH)High activity, low cost.[2][3]Corrosive, difficult to separate from product, generates acidic waste.[1][7]
Heterogeneous (Solid Acid) Amberlyst-15, Zeolites, NafionEasily removed by filtration, reusable, less corrosive.[1]Higher initial cost, potentially lower activity requiring higher temperatures.
Homogeneous (Lewis Acid) Zirconium(IV) or Hafnium(IV) saltsHigh efficiency, can be used in smaller quantities.[3]Higher cost, potential for metal contamination in the product.
  • Heat Management: Esterification is typically a moderately exothermic reaction. On a large scale, efficient heat dissipation is crucial to prevent temperature spikes that could lead to side reactions or uncontrolled boiling.[8] The reactor must have an adequate cooling system (e.g., a jacket with a thermal fluid) to maintain the target temperature.

  • Mixing: Homogeneous mixing is essential to ensure uniform temperature distribution and consistent reaction rates. In large reactors, inadequate mixing can create localized "hot spots" or areas of high reactant concentration, leading to impurity formation.[8] The impeller design and agitation speed must be optimized for the reactor volume and fluid viscosity.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Q1: My reaction has stalled, and the conversion to this compound is below 85%. What are the primary causes?

A: This is a classic issue related to the reaction equilibrium.

  • Inefficient Water Removal: The most common cause is the accumulation of water in the reaction mixture, which pushes the equilibrium back towards the starting materials.[2]

    • Troubleshooting: Verify that your water removal system (e.g., Dean-Stark trap, distillation column) is functioning optimally. Ensure the solvent being used (if any, like toluene) is forming an effective azeotrope and that there are no leaks allowing atmospheric moisture into the system.

  • Catalyst Deactivation: The catalyst may have lost its activity.

    • Troubleshooting: If using a solid acid catalyst, it may be fouled or have lost acidic sites. Consider regenerating or replacing the catalyst. If using a homogeneous acid like H₂SO₄, ensure it was added in the correct amount and hasn't been neutralized by any basic impurities in the starting materials.

  • Incorrect Stoichiometry: An insufficient excess of the driving reagent (typically acetic acid) can limit the final conversion.

    • Troubleshooting: Confirm the molar ratios of your reactants. Consider a modest increase in the excess reagent to further shift the equilibrium.

Troubleshooting_Low_Yield Start Low Conversion (<85%) CheckWater Is water removal efficient? Start->CheckWater CheckCatalyst Is catalyst active & sufficient? CheckWater->CheckCatalyst Yes ImproveWaterRemoval Action: Optimize Dean-Stark or distillation setup. Check for leaks. CheckWater->ImproveWaterRemoval No CheckTemp Is temperature optimal? CheckCatalyst->CheckTemp Yes AddCatalyst Action: Add more catalyst or replace if heterogeneous. CheckCatalyst->AddCatalyst No AdjustTemp Action: Increase temperature to improve rate (monitor for side reactions). CheckTemp->AdjustTemp No End Problem Resolved CheckTemp->End Yes ImproveWaterRemoval->End AddCatalyst->End AdjustTemp->End

Caption: Troubleshooting decision tree for low reaction conversion.

Q2: During the aqueous work-up, I'm struggling with emulsion formation. How can this be mitigated on a large scale?

A: Emulsions are common during the neutralization and washing steps, especially when scaling up. They are often caused by partially soluble salts or high agitation speeds.

  • Add Brine: Before separating the layers, add a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the mutual solubility of the organic and aqueous layers.

  • Reduce Agitation: Use a slower, "gentler" agitation speed during the wash. The goal is to mix the layers for mass transfer, not to homogenize them.

  • Allow Sufficient Settling Time: On a large scale, phase separation takes significantly longer. Be patient and allow the layers to fully settle before attempting to drain the aqueous phase.

  • Temperature Adjustment: Gently warming the mixture (if safe for the product and solvent) can sometimes help break an emulsion by reducing the viscosity.

Q3: The final distilled product has a faint acidic odor and fails the purity specification. What is the likely impurity?

A: The most probable impurity is unreacted acetic acid. Its boiling point (118 °C) is significantly lower than that of this compound (approx. 172 °C), but it can co-distill if present in high concentrations or if the distillation is not performed carefully.

  • Improve Neutralization: Ensure the crude product is thoroughly washed with a basic solution (e.g., sodium bicarbonate) until the aqueous layer is neutral or slightly basic. Use pH paper to check.

  • Fractional Distillation: Use a packed distillation column with sufficient theoretical plates to effectively separate the acetic acid from the product. Running the distillation under vacuum will lower the boiling points and can improve separation efficiency.

Q4: Are there any specific safety concerns when handling the reagents for this synthesis on a large scale?

A: Yes, scaling up requires a heightened focus on safety.

  • Acetic Acid: Glacial acetic acid is corrosive.[9] Ensure proper personal protective equipment (PPE), including acid-resistant gloves and safety goggles, is used.[10] Work in a well-ventilated area.

  • 4-methoxybutan-1-ol: This compound is a combustible liquid. Keep it away from ignition sources.

  • Acid Catalysts: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. Handle with extreme care.

  • Flammable Solvents: If using toluene for azeotropic distillation, it is a flammable liquid.[11] All equipment must be properly grounded to prevent static discharge, and electrical equipment should be explosion-proof.

Recommended Experimental Protocol (Pilot Scale)

This protocol outlines a robust procedure for the synthesis of this compound via Fischer esterification.

Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification Charge_Reactors Charge reactor with 4-methoxybutan-1-ol, acetic acid, and toluene. Add_Catalyst Add p-TsOH catalyst. Charge_Reactors->Add_Catalyst Heat Heat to reflux (approx. 110-120°C). Add_Catalyst->Heat Collect_Water Collect water in Dean-Stark trap. Heat->Collect_Water Monitor Monitor progress via GC. Collect_Water->Monitor Cool Cool reaction to room temp. Monitor->Cool Reaction Complete Wash_Bicarb Wash with NaHCO₃ solution. Cool->Wash_Bicarb Wash_Brine Wash with brine. Wash_Bicarb->Wash_Brine Dry Dry organic layer (e.g., MgSO₄). Wash_Brine->Dry Filter Filter drying agent. Dry->Filter Distill_Solvent Remove solvent under reduced pressure. Filter->Distill_Solvent Vac_Distill Purify product by vacuum distillation. Distill_Solvent->Vac_Distill Final_Product Collect pure this compound Vac_Distill->Final_Product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reactor Charging: To a 50L glass-lined reactor equipped with an overhead stirrer, thermocouple, condenser, and Dean-Stark trap, charge 4-methoxybutan-1-ol (10.4 kg, 100 mol), glacial acetic acid (9.0 kg, 150 mol, 1.5 eq), and toluene (15 L).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (190 g, 1.0 mol, 1 mol%).

  • Reaction Execution: Begin agitation and heat the mixture to reflux. The head temperature should stabilize around 105-110°C as the toluene/water azeotrope begins to distill. Continue refluxing, collecting the water in the Dean-Stark trap, for 8-12 hours.

  • Reaction Monitoring: Monitor the reaction's progress by taking aliquots from the reaction mixture and analyzing them by Gas Chromatography (GC) to determine the ratio of starting material to product. The reaction is considered complete when >98% of the 4-methoxybutan-1-ol has been consumed.

  • Cooling and Quenching: Once complete, cool the reaction mixture to ambient temperature (20-25°C).

  • Work-up: Transfer the reaction mixture to a separation vessel. Slowly add a 10% aqueous solution of sodium bicarbonate while monitoring for gas evolution. Continue adding until the pH of the aqueous layer is 7-8. Add a saturated brine solution (5 L) to aid in phase separation. Separate the lower aqueous layer.

  • Drying: Transfer the organic layer back to the reactor and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent. Concentrate the filtrate on a rotary evaporator to remove the toluene solvent. The resulting crude oil is then purified by vacuum distillation to yield this compound as a colorless liquid.[12]

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: 3-methoxybutyl acetate.
  • BenchChem. This compound | 15057-11-1.
  • CAMEO Chemicals. 3-METHOXYBUTYL ACETATE.
  • PubChem. This compound | C7H14O3 | CID 21903822.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 3-Methoxybutyl Acetate in Industry.
  • R.S. Hughes. Material Safety Data Sheet - Teroson Terostat 8519P™ Primer for Direct Glazing.
  • LookChem. Cas 4435-53-4,3-Methoxybutyl acetate.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Methoxybutyl Acetate in Modern Chemical Synthesis.
  • Tokyo Chemical Industry Co., Ltd. This compound 15057-11-1.
  • Celanese. 3-Methoxy-n-Butylacetate | Butoxyl®.
  • NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Handling and Storage of 3-Methoxybutyl Acetate.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16).
  • BenchChem. Technical Support Center: Challenges in Scaling Up 4-(2-Methoxyethyl)phenol Production.
  • Prime Scholars. How to deal with Scale-up challenges of Chemistry? (2021-10-27).
  • OperaChem. Fischer Esterification-Typical Procedures. (2024-01-05).
  • Organic Chemistry Portal. Fischer Esterification.
  • BenchChem. Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes. (2025-08-05).
  • Der Pharma Chemica. Synthesis of Butyl Acetate Catalyzed by (NH4)6[MnMo9O32]8H2O with Waugh structure.

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dealing with impurities in commercial 4-Methoxybutyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for commercial 4-Methoxybutyl Acetate. This resource is designed for researchers, scientists, and drug development professionals to effectively identify, quantify, and mitigate impurities in their material, ensuring the integrity and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in commercial this compound?

The most common impurities in commercial this compound typically originate from its synthesis, which is usually a Fischer esterification of 4-methoxybutanol and acetic acid. Therefore, you should anticipate the presence of:

  • Unreacted Starting Materials:

    • 4-Methoxybutanol

    • Acetic Acid

  • Water: A byproduct of the esterification reaction and can also be present from atmospheric moisture.

  • Degradation Products:

    • Hydrolysis of this compound can occur in the presence of acid or base, reverting it to 4-methoxybutanol and acetic acid.

Q2: How can I get a quick assessment of the purity of my this compound?

A rapid assessment of purity can be achieved through Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A typical GC analysis will show a major peak for this compound, with smaller peaks indicating the presence of volatile impurities.[1] For a more comprehensive identification of unknown impurities, GC-MS is the preferred method.

Q3: My reaction is sensitive to water. How can I determine the water content in my this compound?

The most accurate and widely accepted method for determining water content in esters is the Karl Fischer titration .[2] This method is highly specific to water and can be performed using either volumetric or coulometric techniques, depending on the expected water concentration. The coulometric method is particularly suitable for trace amounts of water (<0.1%).

Q4: I suspect my this compound has degraded. What are the likely degradation products and how can I detect them?

The primary degradation pathway for this compound is hydrolysis, which breaks the ester bond to form 4-methoxybutanol and acetic acid . These can be readily detected and quantified using Gas Chromatography (GC). An increase in the peak corresponding to acetic acid can also be determined by an acidity test, such as ASTM D1613.

Q5: What are the ideal storage conditions to minimize degradation of this compound?

To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames. It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis from atmospheric moisture. Stability studies, as outlined by ICH guidelines, can be conducted to establish a re-test period and optimal storage conditions.[3]

Troubleshooting Guides

Guide 1: Unexpected Experimental Results - Troubleshooting Impurity Effects

If you are observing unexpected side reactions, lower yields, or inconsistent results, impurities in your this compound could be the culprit.

Initial Assessment Workflow

Troubleshooting_Workflow cluster_1 Start Unexpected Experimental Results Check_Purity Assess Purity of this compound Start->Check_Purity GC_MS Run GC-MS Analysis Check_Purity->GC_MS KF Perform Karl Fischer Titration for Water Content Check_Purity->KF NMR Acquire ¹H and ¹³C NMR Spectra Check_Purity->NMR Identify_Impurities Identify and Quantify Impurities GC_MS->Identify_Impurities KF->Identify_Impurities NMR->Identify_Impurities Correlate Correlate Impurities with Unexpected Results Identify_Impurities->Correlate Purify Purify this compound Correlate->Purify End Re-run Experiment with Purified Solvent Purify->End

Caption: Workflow for troubleshooting experimental issues.

Step-by-Step Analysis:
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Objective: To identify and quantify volatile organic impurities.

    • Protocol: A standard method for analyzing acetate esters is outlined in ASTM D3545.[2][4]

      • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.

      • Injection: 1 µL, split injection (e.g., 30:1 split ratio).

      • Inlet Temperature: 250 °C.

      • Oven Program: Start at 45 °C for 2 minutes, then ramp at 12 °C/min to 250 °C and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • MS Detector: Scan range of m/z 35-350.

    • Interpretation: Look for peaks corresponding to 4-methoxybutanol and acetic acid. The mass spectra can be compared to library data for confirmation.

  • Karl Fischer Titration:

    • Objective: To accurately quantify the water content.

    • Protocol: Follow the standard procedure for Karl Fischer titration of esters.[5]

      • Use a commercially available Karl Fischer titrator.

      • The sample is directly injected into the titration cell.

      • For low water content, a coulometric titrator is recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To identify and quantify impurities, including non-volatile ones.

    • Protocol:

      • Dissolve a known amount of the this compound in a deuterated solvent (e.g., CDCl₃).

      • Acquire ¹H and ¹³C NMR spectra.

      • Interpretation: Compare the obtained spectra with reference spectra of pure this compound. Look for characteristic signals of impurities. For example, the hydroxyl proton of 4-methoxybutanol and the acidic proton of acetic acid will appear as distinct signals in the ¹H NMR spectrum.

Data Summary Table
ImpurityAnalytical TechniqueExpected Observations
4-MethoxybutanolGC-MS, NMRA distinct peak in the chromatogram with a characteristic mass spectrum. In ¹H NMR, a broad singlet for the -OH proton.
Acetic AcidGC-MS, NMR, TitrationA peak in the GC chromatogram. In ¹H NMR, a singlet around 2.1 ppm and a broad singlet for the acidic proton. Can be quantified by titration.
WaterKarl Fischer TitrationDirect quantification of water content.

Guide 2: Purification of Commercial this compound

If your analysis confirms the presence of unacceptable levels of impurities, a simple purification procedure can be employed. This protocol is adapted from standard methods for purifying esters like ethyl acetate.

Purification Workflow Diagram

Purification_Workflow Start Impure this compound Wash_Base Wash with 5% aq. NaHCO₃ or Na₂CO₃ Start->Wash_Base Separate_1 Separate Organic Layer Wash_Base->Separate_1 Wash_Brine Wash with Saturated aq. NaCl (Brine) Separate_1->Wash_Brine Separate_2 Separate Organic Layer Wash_Brine->Separate_2 Dry Dry over Anhydrous MgSO₄ or Na₂SO₄ Separate_2->Dry Filter Filter to Remove Drying Agent Dry->Filter Distill Fractional Distillation Filter->Distill Collect Collect Pure Fraction Distill->Collect End Pure this compound Collect->End

Caption: Step-by-step purification workflow.

Detailed Purification Protocol:
  • Acid Removal:

    • In a separatory funnel, wash the this compound with an equal volume of a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

    • Stopper the funnel and invert it, venting frequently to release the pressure from the evolved CO₂.

    • Shake gently and allow the layers to separate.

    • Drain and discard the lower aqueous layer.

    • Repeat the wash until no more gas evolves.

  • Water Removal (Initial):

    • Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove the bulk of the dissolved water.

    • Allow the layers to separate and discard the aqueous layer.

  • Drying:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the ester.

    • Swirl the flask occasionally for 15-20 minutes. The drying agent should no longer clump together when sufficient has been added.

  • Final Purification:

    • Filter the dried ester to remove the drying agent.

    • Perform a fractional distillation of the filtrate. Collect the fraction that boils at the literature boiling point of this compound (approximately 168-170 °C).

  • Purity Verification:

    • Analyze the purified product using the analytical methods described in Guide 1 to confirm the removal of impurities.

References

  • ASTM D3545-12, Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chromatography, ASTM International, West Conshohocken, PA, 2012,

  • ASTM D3545-06, Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chromatography, ANSI Webstore, [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. [Link]

  • LookChem. (n.d.). Purification of Ethyl acetate. Chempedia. [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Hiranuma. (2017, June 6). Water contents Ethers and Esters. [Link]

Sources

Validation & Comparative

A Comparative Guide to 4-Methoxybutyl Acetate and 3-Methoxybutyl Acetate as Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced world of chemical solvents, the selection of an appropriate medium is paramount to the success of experimental and manufacturing processes. Trivial structural differences between solvent isomers can lead to significant variations in their physical and chemical properties, ultimately impacting reaction kinetics, product purity, and formulation stability. This guide offers an in-depth, objective comparison of two such isomers: 4-Methoxybutyl Acetate and 3-Methoxybutyl Acetate. As a Senior Application Scientist, this document aims to provide researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to make an informed choice between these two versatile solvents.

Introduction to Methoxybutyl Acetate Isomers

This compound (CAS No. 15057-11-1) and 3-Methoxybutyl Acetate (CAS No. 4435-53-4) are ether acetates, a class of solvents known for their excellent solvency, moderate volatility, and desirable safety profiles.[1][2] Their molecular formula is C7H14O3, and they share a molecular weight of 146.18 g/mol .[3][4] The key distinction lies in the position of the methoxy group on the butyl chain, a seemingly minor alteration that gives rise to distinct physicochemical properties and, consequently, different performance characteristics in various applications.[2] Both isomers find use in coatings, inks, and adhesives, and as intermediates in chemical synthesis, including in the pharmaceutical sector.[1][5][6][7]

Comparative Analysis of Physicochemical Properties

A direct comparison of the fundamental physical properties of these two isomers is essential for initial solvent screening. The following table summarizes the key data, compiled from various sources. It is important to note that while experimentally determined data is available for 3-Methoxybutyl Acetate, some of the data for this compound is based on predictions and available technical specifications.

PropertyThis compound3-Methoxybutyl AcetateSignificance in Application
CAS Number 15057-11-1[6]4435-53-4[7]Unique identifier for each isomer.
Molecular Weight ( g/mol ) 146.18[3]146.18[4]Identical, as they are isomers.
Boiling Point (°C) ~171-173 (predicted)172[8]Influences drying time and processing temperatures.
Flash Point (°C) 57[4]62[8]A key indicator of flammability and safety.
Density (g/cm³ at 20°C) ~0.95 (predicted)0.96[8]Important for mass-to-volume conversions in formulations.
Water Solubility (g/L at 20°C) Moderately soluble (predicted)60.68[9]Affects use in aqueous systems and extraction processes.
Viscosity (mPa·s at 20°C) Not available0.71[10]Impacts flow properties and application characteristics.
Relative Evaporation Rate (n-BuAc=1) Slower than 3-MBA (predicted)0.2[11]A critical parameter for controlling drying times in coatings.

Note: Predicted values for this compound are based on its structural similarity to the 3-isomer and general principles of physical chemistry.

The subtle differences in boiling and flash points can be attributed to the molecular structure. The more linear nature of this compound may lead to slightly stronger intermolecular forces compared to the branched 3-isomer, potentially resulting in a slightly higher boiling point. However, the available data suggests they are very similar. The lower flash point of the 4-isomer indicates a slightly higher flammability risk.

Hansen Solubility Parameters: A Deeper Dive into Solvency

Hansen Solubility Parameters (HSP) provide a more sophisticated framework for understanding and predicting solvent-solute interactions than single-parameter models like the Hildebrand solubility parameter.[5] HSPs are based on the principle that "like dissolves like" and are divided into three components:

  • δd (Dispersion): Energy from dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter is calculated as: δt² = δd² + δp² + δh²

A smaller "distance" (Ra) between the HSPs of a solvent and a solute indicates a higher likelihood of solubility.

Hansen Solubility Parameter (MPa⁰.⁵)This compound (Predicted)3-Methoxybutyl Acetate (Experimental)
δd (Dispersion) 15.515.30[10]
δp (Polar) 4.54.10[10]
δh (Hydrogen Bonding) 8.08.10[10]
δt (Total) 18.217.9

Prediction Methodology for this compound HSP: The Hansen Solubility Parameters for this compound were predicted using a group contribution method. This approach assigns specific values to different functional groups within a molecule and sums them to estimate the overall HSP. While experimental determination is always preferred, this predictive method provides a valuable estimate for initial screening and comparison.[5]

The predicted HSP values for this compound are very close to the experimental values for its 3-isomer. This suggests that their overall solvency characteristics are quite similar. However, the slightly higher predicted polar component (δp) for the 4-isomer may indicate a marginally better ability to dissolve polar solutes. This difference, though small, could be significant in specific applications, such as the dissolution of certain active pharmaceutical ingredients (APIs) or polar resins in coatings.

Application-Specific Performance Comparison

Coatings and Inks

In the coatings and inks industry, solvent properties directly influence application characteristics and final film quality.[12][13]

  • Viscosity Reduction: The ability of a solvent to reduce the viscosity of a resin solution is crucial for achieving the desired application viscosity.[15] The lower viscosity of 3-Methoxybutyl Acetate is beneficial in this regard. The viscosity of this compound is expected to be in a similar range. The choice between the two may depend on the specific resin system and the desired final viscosity.

  • Resin Solubility: The similar Hansen Solubility Parameters of both isomers suggest they will have comparable solvency for a wide range of resins used in coatings, including acrylics, epoxies, and polyurethanes.[13] The minor predicted difference in the polar component of this compound might make it a slightly better solvent for more polar resins.

Drug Development and Pharmaceutical Synthesis

In the pharmaceutical industry, solvents are critical for chemical synthesis, purification, and formulation of active pharmaceutical ingredients (APIs).[16][17][18]

  • API Synthesis: Both 3-Methoxybutyl Acetate and this compound can serve as reaction media for organic synthesis.[5][6] Their ether and ester functionalities make them relatively stable and capable of dissolving a range of organic molecules. The choice between the isomers would depend on the specific reaction, the solubility of reactants and products, and the desired reaction temperature. The slightly higher predicted polarity of this compound could be advantageous for reactions involving polar intermediates or reagents.

  • Purification and Extraction: As solvents with moderate polarity, these ether acetates can be used in extraction and purification processes, such as liquid-liquid extraction or chromatography.[17] Their water solubility will influence their suitability for these applications. The known water solubility of 3-Methoxybutyl Acetate (60.68 g/L) makes it moderately miscible with water, which could be a factor in designing extraction protocols.

  • Formulation: While less common as primary formulation excipients, their solvency characteristics could be relevant in the development of certain topical or specialized drug delivery systems.[16]

Experimental Protocols for Solvent Evaluation

To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key solvent performance evaluations.

Experimental Determination of Hansen Solubility Parameters

This protocol outlines the experimental procedure for determining the Hansen Solubility Parameters of a solute (e.g., a polymer or an API) by assessing its solubility in a range of solvents with known HSPs.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_solute Prepare Solute Sample (e.g., polymer film, API powder) mix Mix Solute and Solvent (e.g., 1:10 ratio) prep_solute->mix prep_solvents Select a Set of Solvents with Known HSPs prep_solvents->mix observe Observe Solubility at Room Temperature mix->observe classify Classify as 'Good' (dissolves) or 'Poor' (does not dissolve) observe->classify input_data Input 'Good'/'Poor' Data into HSP Software classify->input_data calculate Calculate HSP Sphere for the Solute input_data->calculate validate Validate the HSP Sphere (goodness of fit) calculate->validate

Caption: Workflow for the experimental determination of Hansen Solubility Parameters.

Methodology:

  • Solvent Selection: Choose a set of at least 20-30 solvents with a wide range of known Hansen Solubility Parameters.

  • Solubility Testing:

    • For each solvent, add a small, accurately weighed amount of the solute (e.g., 0.1 g) to a test tube.

    • Add a measured volume of the solvent (e.g., 1 mL) to the test tube.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours).

    • Visually assess the solubility and classify each solvent as "good" (solute completely dissolves) or "poor" (solute does not dissolve or only partially dissolves).

  • Data Analysis:

    • Input the "good" and "poor" solvent classifications into a specialized software program (e.g., HSPiP).[1][7]

    • The software will calculate the center of a "solubility sphere" in the three-dimensional Hansen space that best encloses the "good" solvents while excluding the "poor" solvents.

    • The coordinates of the center of this sphere represent the Hansen Solubility Parameters (δd, δp, δh) of the solute.

Measurement of Kinematic Viscosity (ASTM D445)

This protocol describes the determination of kinematic viscosity using a calibrated glass capillary viscometer.

viscosity_measurement cluster_setup Setup cluster_measurement Measurement cluster_calculation Calculation select_viscometer Select Appropriate Capillary Viscometer thermostat Place Viscometer in a Thermostatic Bath select_viscometer->thermostat load_sample Load Solvent Sample into the Viscometer thermostat->load_sample equilibrate Allow Temperature Equilibration load_sample->equilibrate measure_time Measure Efflux Time between Two Marks equilibrate->measure_time calculate_kv Calculate Kinematic Viscosity (ν = C × t) measure_time->calculate_kv calculate_dv Calculate Dynamic Viscosity (η = ν × ρ) calculate_kv->calculate_dv

Caption: Experimental workflow for measuring kinematic and dynamic viscosity.

Methodology:

  • Apparatus Setup:

    • Select a calibrated glass capillary viscometer suitable for the expected viscosity range of the solvent.

    • Place the viscometer in a constant temperature bath set to the desired measurement temperature (e.g., 20°C or 25°C).

  • Sample Preparation and Loading:

    • Ensure the solvent sample is free of any particulate matter.

    • Introduce the sample into the viscometer.

  • Measurement:

    • Allow the viscometer and sample to reach thermal equilibrium in the bath.

    • Draw the liquid up through the capillary to a point above the upper timing mark.

    • Release the liquid and use a stopwatch to measure the time it takes for the meniscus to pass from the upper to the lower timing mark.

    • Repeat the measurement at least three times and calculate the average flow time (t).

  • Calculation:

    • Calculate the kinematic viscosity (ν) using the formula: ν = C × t, where C is the calibration constant of the viscometer.

    • The dynamic viscosity (η) can be calculated if the density (ρ) of the liquid is known: η = ν × ρ.

Determination of Relative Evaporation Rate (ASTM D3539)

This protocol outlines the determination of the evaporation rate of a volatile liquid relative to a reference solvent (typically n-butyl acetate).

evaporation_rate_test cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation prepare_evaporometer Prepare Shell Thin-Film Evaporometer dispense_sample Dispense a Known Volume of Solvent onto the Disc prepare_evaporometer->dispense_sample prepare_samples Prepare Test Solvent and Reference Solvent (n-BuAc) prepare_samples->dispense_sample start_timer Start Timer and Airflow dispense_sample->start_timer record_time Record Time for Complete Evaporation start_timer->record_time calculate_rer Calculate Relative Evaporation Rate (RER = Time_ref / Time_sample) record_time->calculate_rer

Caption: Workflow for determining the relative evaporation rate of a solvent.

Methodology:

  • Apparatus: A Shell Thin-Film Evaporometer is used for this test.

  • Procedure:

    • A small, precise volume of the solvent is dispensed onto a filter paper disc within the evaporometer.

    • A controlled stream of air is passed over the surface of the disc.

    • The time required for the complete evaporation of the solvent is measured.

    • The same procedure is repeated with the reference solvent (n-butyl acetate).

  • Calculation:

    • The relative evaporation rate (RER) is calculated as the ratio of the evaporation time of the reference solvent to the evaporation time of the sample solvent.

Safety and Handling Considerations

Both this compound and 3-Methoxybutyl Acetate are combustible liquids and should be handled with appropriate safety precautions.[3][8]

  • Flammability: Keep away from heat, sparks, and open flames. Use in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling these solvents.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) for each specific solvent before use for detailed safety and handling information.

Conclusion and Recommendations

The choice between this compound and 3-Methoxybutyl Acetate as a solvent will depend on the specific requirements of the application.

  • 3-Methoxybutyl Acetate is a well-characterized solvent with established data for its physical properties and Hansen Solubility Parameters. Its slow evaporation rate and good solvency make it an excellent choice for coatings and inks where a smooth, defect-free finish is desired.[14]

  • This compound , while less extensively studied, is predicted to have very similar properties to its 3-isomer. Its slightly more linear structure and potentially higher polarity may offer subtle advantages in specific applications, such as dissolving more polar resins or APIs.[6]

For researchers and drug development professionals, the following recommendations are provided:

  • For applications where a well-documented solvent with a proven track record is preferred, 3-Methoxybutyl Acetate is the safer choice.

  • For applications where fine-tuning of solvency is required, particularly for polar solutes, This compound may be worth investigating. It is highly recommended to perform the experimental protocols outlined in this guide to determine its suitability for a specific system.

Ultimately, this guide provides the foundational data and methodologies to enable an evidence-based decision. The optimal solvent choice will always be that which is validated through rigorous experimental evaluation within the context of the specific application.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • HSPiP. (n.d.). Hansen Solubility Parameters in Practice. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D445-21e2, Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D3539-87(2004), Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer (Withdrawn 2015).
  • Exploring the Applications of 3-Methoxybutyl Acetate in Industry. (n.d.). Retrieved from [Link]

  • 3-Methoxybutyl Acetate Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application. (n.d.). Retrieved from [Link]

  • GlobalRx. (n.d.). Ethyl Acetate NF: Comprehensive Clinical Profile for Pharmaceutical Use. Retrieved from [Link]

  • Aure Chemical. (n.d.). Ethyl Acetate in Pharmaceuticals: Essential Applications and Uses. Retrieved from [Link]

  • LookChem. (n.d.). Cas 4435-53-4,3-Methoxybutyl acetate. Retrieved from [Link]

  • The Essential Role of Ethyl Acetate in Modern Manufacturing: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. Retrieved from [Link]

  • BYJU'S. (n.d.). Physical and Chemical Properties of Ether. Retrieved from [Link]

  • Park, K. (n.d.). SOLVENTS IN TODAY'S COATINGS. Retrieved from [Link]

  • CoatingsTech. (2018, November-December). Coatings Clinic: Solvent Properties. Retrieved from [Link]

  • Regulations.gov. (2015, August 8). Identification and Comparison of Solvents and Paint Removers as Alternatives to Methylene Chloride in Paint Removal Applications. Retrieved from [Link]

  • DisperseTech. (n.d.). Properties of Common Solvents. Retrieved from [Link]

  • Stenutz. (n.d.). Evaporation rates. Retrieved from [Link]

  • Tampo Granit. (n.d.). EVAPORATION RATE. Retrieved from [Link]

  • Scribd. (n.d.). Evaporation Rate. Retrieved from [Link]

  • EPA NEPIC. (n.d.). Evaporation Rate Of Volatile Liquids. : Final Report, Second Edition. Retrieved from [Link]

  • Toxics Use Reduction Institute. (n.d.). 3-Methoxy Butyl Acetate. Retrieved from [Link]

  • Contract Pharma. (2021, June 7). Biocatalysis: An Indispensable Tool for API Synthesis. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 3-methoxybutyl acetate. Retrieved from [Link]

  • Silver Fern Chemical. (n.d.). Glycol Ether PM Acetate: A High-Performance Solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry of acetylenic ethers 82: On the different influence of alkylthio and alkoxy groups on the course of 1,4‐Eliminations. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

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Spectroscopic Differentiation of 4-Methoxybutyl Acetate and its Positional Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of chemical synthesis, quality control, and metabolomics, the unambiguous identification of isomeric compounds is a critical challenge. Positional isomers, which share the same molecular formula but differ in the location of functional groups, often exhibit subtle yet distinct physicochemical properties. This guide provides an in-depth comparison of the spectroscopic differences between 4-methoxybutyl acetate and its key positional isomers: 3-methoxybutyl acetate, 2-methoxybutyl acetate, and 1-methoxybutyl acetate.

Leveraging fundamental principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will explore how the strategic placement of the methoxy and acetate groups creates unique spectral fingerprints for each molecule. This analysis is grounded in established spectroscopic theory and supported by predictive data to provide researchers with a robust framework for isomer identification.

The Isomers in Focus

The four positional isomers of methoxybutyl acetate under investigation share the molecular formula C₇H₁₄O₃. The structural variations, illustrated below, are the primary determinant of their distinct spectroscopic behavior.

G cluster_0 This compound cluster_1 3-Methoxybutyl Acetate cluster_2 2-Methoxybutyl Acetate cluster_3 1-Methoxybutyl Acetate 4-MBA CH₃O-(CH₂)₄-OAc 3-MBA CH₃CH(OCH₃)CH₂CH₂OAc 2-MBA CH₃CH₂CH(OCH₃)CH₂OAc 1-MBA CH₃CH₂CH₂CH(OCH₃)OAc

Figure 1: Structures of the four positional isomers of methoxybutyl acetate.

¹H and ¹³C NMR Spectroscopy: The Definitive Identification Tool

NMR spectroscopy is arguably the most powerful technique for differentiating these isomers. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus is unique, leading to distinct chemical shifts, splitting patterns, and signal counts.

The Underlying Principle: Chemical Equivalence and Deshielding

The key to interpreting the NMR spectra lies in understanding how the electronegative oxygen atoms of the acetate and methoxy groups influence the electron density around nearby nuclei. This effect, known as "deshielding," causes nuclei to resonate at higher chemical shifts (further downfield). The closer a nucleus is to an oxygen atom, the more deshielded it becomes.

  • Protons on a carbon bonded to the acetate oxygen (-CH₂-OAc) are typically the most deshielded, appearing around 4.0-4.3 ppm.

  • Protons on a carbon bonded to the methoxy oxygen (-CH-OCH₃ or -CH₂-OCH₃) appear further downfield than typical alkane protons, usually in the 3.3-3.6 ppm range.

  • The methoxy group's own protons (-OCH₃) appear as a sharp singlet, also around 3.3 ppm.

  • The acetate methyl protons (-OAc) are also a characteristic singlet, found upfield around 2.0-2.1 ppm.

The splitting pattern (multiplicity) of each proton signal, governed by the n+1 rule, provides direct information about the number of adjacent protons, revealing the connectivity of the carbon skeleton.

Predicted ¹H NMR Spectral Data Comparison

The following table summarizes the predicted ¹H NMR signals for each isomer, highlighting the key differentiating features.

Compound Signal Predicted δ (ppm) Predicted Multiplicity Integration Key Differentiator
This compound -CH₂OAc~4.1Triplet (t)2HTriplet for the acetate-adjacent CH₂.
-OCH₃~3.3Singlet (s)3H
-CH₂OCH₃~3.4Triplet (t)2HTwo distinct triplets in the 3-4 ppm region.
-CH₂CH₂-~1.7Multiplet (m)4H
-C(O)CH₃~2.0Singlet (s)3H
3-Methoxybutyl Acetate -CH₂OAc~4.2Triplet (t)2H
-CH(OCH₃)-~3.5Multiplet (m)1HA single proton multiplet around 3.5 ppm.
-OCH₃~3.3Singlet (s)3H
-CH(OCH₃)CH₃~1.2Doublet (d)3HA characteristic doublet for the methyl group adjacent to the methoxy-bearing carbon.
-CH₂CH₂OAc~1.9Multiplet (m)2H
-C(O)CH₃~2.0Singlet (s)3H
2-Methoxybutyl Acetate -CH₂OAc~4.0Multiplet (m)2HAcetate-adjacent CH₂ is a multiplet, not a clean triplet.
-CH(OCH₃)-~3.4Multiplet (m)1HSingle proton multiplet around 3.4 ppm.
-OCH₃~3.3Singlet (s)3H
-CH₂CH₃~0.9Triplet (t)3HA standard ethyl group triplet upfield.
-CH₂CH₃~1.6Multiplet (m)2H
-C(O)CH₃~2.0Singlet (s)3H
1-Methoxybutyl Acetate -CH(OAc)-~4.8Multiplet (m)1HThe most downfield CH signal, as it's bonded to two oxygens (ester and ether).
-OCH₃~3.4Singlet (s)3H
-CH₂CH₂CH₃~0.9Triplet (t)3HA standard propyl group triplet upfield.
-CH₂CH₂CH₃~1.4-1.6Multiplet (m)4H
-C(O)CH₃~2.1Singlet (s)3H
Predicted ¹³C NMR Spectral Data Comparison

¹³C NMR provides a direct count of the number of unique carbon environments. All four isomers are expected to show 7 distinct signals, but their chemical shifts will vary significantly based on their proximity to the oxygen atoms.

Compound Predicted δ (ppm) for C=O Predicted δ (ppm) for C-O Carbons Predicted δ (ppm) for -OCH₃ Key Differentiator
This compound ~171~70 (-CH₂OCH₃), ~64 (-CH₂OAc)~59Two distinct C-O signals in the 60-75 ppm range.
3-Methoxybutyl Acetate ~171~75 (-CH(OCH₃)-), ~60 (-CH₂OAc)~56One C-O signal further downfield (~75 ppm).
2-Methoxybutyl Acetate ~171~78 (-CH(OCH₃)-), ~66 (-CH₂OAc)~57The most downfield C-O signal (~78 ppm) among the first three isomers.
1-Methoxybutyl Acetate ~170~98 (-CH(O-)(O-))~55A highly deshielded carbon signal near 100 ppm due to being bonded to two oxygens.

Infrared (IR) Spectroscopy: A Functional Group Confirmation Tool

IR spectroscopy is excellent for confirming the presence of key functional groups but is less definitive for differentiating these specific positional isomers. All four compounds will exhibit two prominent, characteristic peaks:

  • A strong, sharp C=O (ester) stretch around 1735-1745 cm⁻¹ .

  • Strong C-O (ester and ether) stretches in the fingerprint region, between 1000-1300 cm⁻¹ .

While the C=O stretch will be very similar across all isomers, the precise pattern and frequencies of the C-O stretches in the fingerprint region will differ. These differences arise from the different vibrational modes of the C-O bonds within the distinct molecular skeletons. For instance, the C-O stretch of the primary acetate in this compound will differ subtly from the secondary acetate in 1-methoxybutyl acetate. However, assigning a structure based on these minor shifts alone is unreliable without authentic reference spectra.

G cluster_0 Shared IR Features cluster_1 Differentiating Region C=O Strong C=O Stretch (~1740 cm⁻¹) C-O Strong C-O Stretches (1000-1300 cm⁻¹) FP Subtle shifts in the C-O 'Fingerprint' region C-O->FP deconvolution reveals Isomer_Mix Mixture of Methoxybutyl Acetate Isomers Isomer_Mix->C=O Isomer_Mix->C-O

Figure 2: IR spectroscopy workflow for isomer analysis.

Mass Spectrometry (MS): Elucidating Structure Through Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides structural information by analyzing the fragmentation patterns of the molecular ion. All four isomers will have the same molecular ion peak (M⁺) at an m/z corresponding to C₇H₁₄O₃ (m/z = 146.09). The key to differentiation lies in the unique, stable fragment ions each isomer can form.

Fragmentation Pathways as Structural Probes

The position of the methoxy group dictates the most likely cleavage points. Alpha-cleavage (cleavage of the bond adjacent to the ether oxygen) is a highly favored pathway.

  • This compound : Will likely lose a CH₃OCH₂CH₂• radical, but a more prominent fragment is often from the acetate end. Loss of acetic acid (CH₃COOH, 60 Da) via McLafferty rearrangement is possible, leading to a peak at m/z 86. A key fragment would be [CH₂=O-C(O)CH₃]⁺ at m/z 73.

  • 3-Methoxybutyl Acetate : Alpha-cleavage next to the ether is very favorable, leading to the loss of a propyl-acetate radical to give a stable, resonance-stabilized ion at m/z 59 ([CH₃-CH=O⁺-CH₃]). This is a strong diagnostic peak.

  • 2-Methoxybutyl Acetate : Alpha-cleavage can result in the loss of an ethyl radical to form a fragment at m/z 117 or loss of an acetate-methyl radical to form a fragment at m/z 87 .

  • 1-Methoxybutyl Acetate : The most facile cleavage is the C-C bond next to the carbon bearing two oxygens, leading to the loss of a propyl radical to give a very stable acylium-type ion at m/z 87 ([CH(OCH₃)OAc]⁺).

Predicted Key Mass Spectrometry Fragments
Compound Molecular Ion (M⁺) m/z Key Diagnostic Fragment Ion(s) (m/z) Plausible Neutral Loss
This compound 14686, 73, 45CH₃COOH (60), C₄H₇O (71)
3-Methoxybutyl Acetate 14659 , 87C₄H₇O₂ (89)
2-Methoxybutyl Acetate 146117 , 87, 73C₂H₅ (29)
1-Methoxybutyl Acetate 14687 , 73C₃H₇ (43)

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation : Dissolve 5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation : Place the tube in the NMR spectrometer.

  • Shimming : Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition : Acquire a standard proton spectrum using a 90° pulse. Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds. Co-add 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. This requires more scans due to the low natural abundance of ¹³C. Typical parameters include a spectral width of 220-240 ppm, a longer relaxation delay (5 seconds), and several hundred to a few thousand scans.

  • Data Processing : Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the solvent residual peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Protocol 2: GC-MS Analysis
  • Sample Preparation : Prepare a dilute solution of the isomer (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation : Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Separation : Inject 1 µL of the sample into the GC. Use a non-polar or mid-polar capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 min, then ramp at 10°C/min to 250°C. This will separate the isomer from any impurities.

  • MS Acquisition : As the compound elutes from the GC column, it enters the MS source. Set the ionization energy to the standard 70 eV. Acquire mass spectra over a range of m/z 40-200.

  • Data Analysis : Identify the peak corresponding to the isomer in the total ion chromatogram (TIC). Extract the mass spectrum for that peak. Identify the molecular ion peak and analyze the fragmentation pattern, comparing it against the predicted patterns.

Conclusion

While IR and MS provide valuable confirmatory data, NMR spectroscopy stands out as the unequivocal method for differentiating the positional isomers of methoxybutyl acetate . The combination of unique chemical shifts and, most importantly, the distinct proton splitting patterns and ¹³C chemical shifts provides a definitive structural fingerprint for each compound. Specifically, the multiplicity of the protons adjacent to the acetate group and the chemical shift of the carbon atom bonded to two oxygens in 1-methoxybutyl acetate are powerful diagnostic markers. Mass spectrometry serves as an excellent complementary technique, with isomers like 3-methoxybutyl acetate yielding highly diagnostic fragment ions (e.g., m/z 59) that make its identification straightforward. By employing this multi-spectroscopic approach, researchers can confidently and accurately identify these closely related isomers.

References

This guide is based on established principles of chemical spectroscopy. For foundational knowledge, please refer to standard organic chemistry and spectroscopy textbooks.

  • Title : Spectrometric Identification of Organic Compounds Source : Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. URL : [Link]

  • Title : Introduction to Spectroscopy Source : Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. URL : [Link]

  • Title : Spectral Database for Organic Compounds (SDBS) Source : National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL : [Link]

A Comparative Guide to Catalysts in 4-Methoxybutyl Acetate Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of fine chemical and pharmaceutical synthesis, the production of high-purity esters is a cornerstone of process development. 4-Methoxybutyl acetate, a specialty solvent and key intermediate, is no exception. Its synthesis, while seemingly straightforward, presents a nuanced challenge where the choice of catalyst dictates not only the reaction's efficiency but also its economic and environmental viability. This guide provides an in-depth comparative analysis of the catalytic systems employed in the synthesis of this compound, supported by experimental insights to inform researchers, scientists, and drug development professionals in catalyst selection and process optimization.

Introduction to this compound and Its Synthesis

This compound is a versatile molecule with applications ranging from a high-boiling point solvent in coatings and inks to an intermediate in the synthesis of more complex molecules.[1] Its synthesis is primarily achieved through two main routes: the Fischer esterification of 4-methoxybutan-1-ol with acetic acid and the transesterification of a lower alkyl acetate (e.g., methyl acetate or ethyl acetate) with 4-methoxybutan-1-ol. Both are equilibrium-driven reactions, making the role of the catalyst and reaction conditions paramount in achieving high yields.[1]

Catalytic Systems for this compound Synthesis: A Comparative Overview

The selection of a catalyst for the synthesis of this compound is a critical decision that impacts reaction kinetics, product purity, and process sustainability. The catalysts employed can be broadly categorized into homogeneous, heterogeneous, and biocatalytic systems.

Homogeneous Acid Catalysts

Traditional synthesis of this compound often relies on homogeneous acid catalysts such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA).[1] These catalysts are highly effective in protonating the carbonyl oxygen of acetic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by 4-methoxybutan-1-ol.[1]

Advantages:

  • High Activity: Homogeneous catalysts are highly active, leading to faster reaction rates at moderate temperatures.

  • Low Cost: Mineral acids are generally inexpensive and readily available.

Disadvantages:

  • Corrosion: These acids are highly corrosive, requiring specialized and costly equipment.

  • Difficult Separation: Being in the same phase as the reactants and products, their removal necessitates neutralization and extraction steps, generating significant aqueous waste.

  • Side Reactions: The strong acidity can promote side reactions such as dehydration of the alcohol.

Heterogeneous Solid Acid Catalysts

To overcome the drawbacks of homogeneous catalysts, a variety of solid acid catalysts have been developed. These include ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated metal oxides.

Advantages:

  • Ease of Separation: As solids, they can be easily removed from the reaction mixture by filtration, simplifying product purification.

  • Reusability: Many solid acid catalysts can be regenerated and reused multiple times, reducing overall cost and waste.

  • Reduced Corrosion: They are generally less corrosive than mineral acids.

Disadvantages:

  • Lower Activity: Heterogeneous catalysts can exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations.

  • Thermal Stability: Some ion-exchange resins have limited thermal stability, restricting the reaction temperature.

  • Catalyst Deactivation: The active sites can be deactivated by poisoning or fouling, requiring periodic regeneration.

Biocatalysts: The Green Alternative

Enzymes, particularly lipases, have emerged as a green and highly selective alternative for ester synthesis. Immobilized lipases, such as Candida antarctica lipase B (CALB), are often employed to catalyze the transesterification of an acyl donor (e.g., vinyl acetate) with 4-methoxybutan-1-ol.

Advantages:

  • High Selectivity: Lipases exhibit high chemo-, regio-, and enantioselectivity, minimizing byproduct formation.

  • Mild Reaction Conditions: Enzymatic reactions typically proceed under mild temperature and pH conditions, reducing energy consumption and preserving sensitive functional groups.

  • Environmental Benignity: Biocatalysts are biodegradable and operate in environmentally friendly solvent systems.

Disadvantages:

  • Higher Cost: Enzymes are generally more expensive than chemical catalysts.

  • Slower Reaction Rates: Enzymatic reactions can be slower than conventional chemical methods.

  • Inhibition: Lipases can be inhibited by certain substrates or products, affecting their efficiency.

Quantitative Comparison of Catalytic Performance

While direct comparative studies for this compound are not extensively published, data from analogous esterification and transesterification reactions provide valuable insights. The following table summarizes typical performance characteristics for different catalyst types in the synthesis of similar esters, which can be extrapolated to the synthesis of this compound.

Catalyst TypeCatalyst ExampleTypical Reaction Temperature (°C)Typical Reaction Time (hours)Typical Yield (%)Key AdvantagesKey Disadvantages
Homogeneous Acid Sulfuric Acid80 - 1202 - 685 - 95High activity, low costCorrosive, difficult to separate, waste generation
Heterogeneous Solid Acid Amberlyst-1580 - 1104 - 1080 - 90Easy separation, reusable, less corrosiveLower activity, potential for deactivation
Biocatalyst Immobilized Lipase (e.g., Novozym 435)40 - 6024 - 72>90High selectivity, mild conditions, eco-friendlyHigher cost, slower reaction rates

Experimental Protocols

Fischer Esterification using Sulfuric Acid (Homogeneous Catalyst)

This protocol describes a typical laboratory-scale synthesis of this compound using sulfuric acid as a catalyst.

Materials:

  • 4-methoxybutan-1-ol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Round-bottom flask, reflux condenser, separatory funnel, heating mantle

Procedure:

  • To a round-bottom flask, add 4-methoxybutan-1-ol and a molar excess of glacial acetic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight) to the mixture while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Lipase-Catalyzed Transesterification (Biocatalyst)

This protocol outlines a general procedure for the enzymatic synthesis of this compound.

Materials:

  • 4-methoxybutan-1-ol

  • Vinyl acetate (acyl donor)

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., hexane or tert-butanol)

  • Molecular sieves (optional, to remove water)

  • Shaking incubator or stirred reactor

Procedure:

  • In a flask, dissolve 4-methoxybutan-1-ol and vinyl acetate in an anhydrous organic solvent.

  • Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the substrates).

  • If desired, add molecular sieves to remove the byproduct acetaldehyde, which can inhibit the enzyme.

  • Incubate the mixture at a controlled temperature (e.g., 40-50°C) with constant agitation for 24-72 hours.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, filter off the immobilized enzyme for reuse.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation.

Mechanistic Insights and Visualizations

Understanding the reaction mechanisms provides a rationale for catalyst selection and process optimization.

Fischer Esterification Mechanism

The acid-catalyzed Fischer esterification proceeds through a series of equilibrium steps involving the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration.

Fischer_Esterification Acetic Acid Acetic Acid Protonated Acetic Acid Protonated Acetic Acid Acetic Acid->Protonated Acetic Acid Protonation 4-Methoxybutan-1-ol 4-Methoxybutan-1-ol Tetrahedral Intermediate Tetrahedral Intermediate 4-Methoxybutan-1-ol->Tetrahedral Intermediate H+ H+ H+->Protonated Acetic Acid Protonated Acetic Acid->Tetrahedral Intermediate Nucleophilic Attack Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester Dehydration This compound This compound Protonated Ester->this compound Deprotonation Water Water Protonated Ester->Water This compound->H+ Catalyst Regeneration

Caption: Acid-catalyzed Fischer esterification mechanism.

Lipase-Catalyzed Transesterification Mechanism

The lipase-catalyzed transesterification follows a "ping-pong bi-bi" mechanism, where the enzyme forms a covalent acyl-enzyme intermediate.

Lipase_Transesterification Lipase Lipase Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate Lipase->Acyl-Enzyme Intermediate Acylation Vinyl Acetate Vinyl Acetate Vinyl Acetate->Acyl-Enzyme Intermediate Acetaldehyde Acetaldehyde Acyl-Enzyme Intermediate->Acetaldehyde Tetrahedral Intermediate Tetrahedral Intermediate Acyl-Enzyme Intermediate->Tetrahedral Intermediate Nucleophilic Attack 4-Methoxybutan-1-ol 4-Methoxybutan-1-ol 4-Methoxybutan-1-ol->Tetrahedral Intermediate Tetrahedral Intermediate->Lipase Catalyst Regeneration This compound This compound Tetrahedral Intermediate->this compound

Caption: Lipase-catalyzed transesterification mechanism.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants + Catalyst Reactants + Catalyst Reaction Mixture Reaction Mixture Reactants + Catalyst->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Reflux/Incubation Washing/Filtration Washing/Filtration Crude Product->Washing/Filtration Drying Drying Washing/Filtration->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Distillation Distillation Solvent Removal->Distillation Pure Product Pure Product Distillation->Pure Product Characterization (GC, NMR, IR) Characterization (GC, NMR, IR) Pure Product->Characterization (GC, NMR, IR)

Caption: General experimental workflow.

Conclusion and Future Outlook

The choice of catalyst for the synthesis of this compound is a multifaceted decision that requires careful consideration of activity, selectivity, cost, and environmental impact. While homogeneous acid catalysts offer high activity, their associated drawbacks often make heterogeneous catalysts a more attractive option for industrial applications due to their ease of separation and reusability. Biocatalysts, particularly immobilized lipases, represent the future of sustainable ester synthesis, offering unparalleled selectivity under mild conditions.

Future research will likely focus on the development of novel heterogeneous catalysts with improved activity and stability, as well as the engineering of more robust and cost-effective biocatalysts. The integration of continuous flow reactors with these advanced catalytic systems holds the promise of further enhancing the efficiency and sustainability of this compound production. For researchers and process chemists, a thorough evaluation of these catalytic options is essential to develop a synthesis strategy that is not only high-yielding but also economically and environmentally sound.

References

Sources

Navigating the Green Shift: A Comparative Guide to Sustainable Alternatives for 4-Methoxybutyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent drive towards greener and more sustainable chemical practices, the meticulous selection of solvents stands as a cornerstone for minimizing environmental impact and enhancing workplace safety. 4-Methoxybutyl Acetate (4-MBA), and its more common isomer 3-Methoxybutyl Acetate (3-MBA), are valued for their versatile solvency in applications ranging from coatings and inks to chemical synthesis.[1][2] However, the evolving landscape of chemical regulation and a collective push for bio-derived and less hazardous materials have spurred the search for viable, high-performance green alternatives.

This guide offers an in-depth, objective comparison of promising, environmentally benign solvent alternatives to 4-MBA. We will delve into the performance of three leading candidates—Cyrene™ (dihydrolevoglucosenone), 2-Methyltetrahydrofuran (2-MeTHF), and γ-Valerolactone (GVL)—pitting them against the incumbent, 4-MBA. This analysis is grounded in available experimental data, providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their pursuit of sustainable chemistry.

The Incumbent: Understanding this compound

This compound, and its isomer 3-methoxybutyl acetate, are ether esters recognized for their good solvency for a variety of resins and polymers.[1][2] Their linear structure and the presence of both ether and ester functionalities allow them to dissolve a range of substances, making them effective in formulations for paints, coatings, and adhesives.[1] 3-MBA, for instance, is noted for its use in nitrocellulose lacquers to improve brushability and flow.[2] While not classified as acutely toxic, they are flammable liquids and their environmental and long-term health impacts are under increasing scrutiny, prompting the exploration of greener alternatives.

The Green Contenders: A New Generation of Solvents

The alternatives explored in this guide are all derived from renewable biomass sources, a significant departure from the petrochemical origins of many traditional solvents.

  • Cyrene™ (dihydrolevoglucosenone): A bio-based solvent synthesized from cellulose, Cyrene is a dipolar aprotic solvent that has emerged as a promising replacement for N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF).[3][4] Its high boiling point and biodegradability make it an attractive option for a variety of applications, including organic synthesis and materials chemistry.[4][5]

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs and bagasse, 2-MeTHF is a versatile solvent with properties intermediate between tetrahydrofuran (THF) and diethyl ether.[6][7] It is particularly valued for its low miscibility with water, which simplifies work-up procedures in chemical reactions, and its higher boiling point compared to THF allows for reactions at elevated temperatures.[8]

  • γ-Valerolactone (GVL): Produced from lignocellulosic biomass, GVL is a biodegradable and non-toxic solvent with a high boiling point and excellent thermal stability.[9][10] It is miscible with water and a wide range of organic solvents, making it a versatile medium for various chemical transformations and formulations.[2]

Head-to-Head Comparison: Physicochemical Properties

A solvent's performance is intrinsically linked to its physical and chemical properties. The following table provides a comparative overview of 4-MBA and its green alternatives.

PropertyThis compound (Isomer: 3-MBA)Cyrene™2-Methyltetrahydrofuran (2-MeTHF)γ-Valerolactone (GVL)
CAS Number 15057-11-1 (4-MBA), 4435-53-4 (3-MBA)53716-82-896-47-9108-29-2
Molecular Formula C₇H₁₄O₃C₆H₈O₃C₅H₁₀OC₅H₈O₂
Molecular Weight ( g/mol ) 146.18128.1386.13100.12
Boiling Point (°C) ~172 (3-MBA)[8]227[4]80.2[8]~207[2]
Flash Point (°C) 62 (3-MBA)[8]109-11~96[2]
Density (g/cm³ at 20°C) ~0.96 (3-MBA)[8]1.250.854~1.06[2]
Water Solubility 60.68 g/L (3-MBA)[8]Miscible14.4 g/100 g[8]Fully Miscible[2]
Hansen Solubility Parameters (MPa½) δD: 15.3, δP: 4.1, δH: 8.1 (3-MBA)[11]Not widely publishedδD: 16.8, δP: 5.7, δH: 4.9δD: 18.0, δP: 10.5, δH: 7.3
Source PetrochemicalRenewable (Cellulose)[3]Renewable (Corncobs, Bagasse)[6]Renewable (Lignocellulosic Biomass)[9]

Performance in Key Applications: A Data-Driven Analysis

While direct, side-by-side experimental comparisons between 4-MBA and these green alternatives in all applications are still emerging, existing data provides valuable insights into their potential performance.

Coatings and Resins

3-Methoxybutyl Acetate is utilized in nitrocellulose lacquers to enhance flow and brushability.[2] The effectiveness of a solvent in a coating formulation is largely dependent on its solvency power (often predicted by Hansen Solubility Parameters), evaporation rate, and its influence on the final film properties.

Experimental Data Insights:

  • GVL has been successfully used to dissolve polyvinylidene fluoride (PVDF) for the manufacturing of lithium-ion battery electrodes, an application that traditionally uses the toxic solvent NMP.[12] This demonstrates GVL's strong solvency for polymers, suggesting its potential in various coating formulations. In a study on cathode manufacturing, GVL-based slurries were comparable to NMP-based ones, although adhesion strength was slightly lower.[12] However, under certain drying conditions, the specific capacity of thicker cathodes made with GVL was comparable to those made with NMP after 100 cycles.[12]

  • 2-MeTHF has been explored as a solvent for the synthesis of thermoplastic polyurethanes.[13] Its lower water miscibility compared to THF can be advantageous in moisture-sensitive formulations.

  • Cyrene™ is also being investigated as a replacement for NMP in wire coatings, indicating its utility in specialized coating applications.[14]

Chemical Synthesis

In the realm of drug development and fine chemical synthesis, the choice of solvent can significantly impact reaction kinetics, yield, and purity.

Experimental Data Insights:

  • 2-MeTHF has shown superior performance over THF in Grignard reactions, leading to higher yields and cleaner phase separations.[6] Its stability in the presence of n-butyllithium is also significantly higher than that of THF.[15]

  • Cyrene™ has been demonstrated as a viable alternative to DMF in several palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions.[4] In some instances, it has provided comparable or even slightly lower yields than DMF, but its green profile presents a significant advantage.[13]

  • GVL is gaining traction as a green solvent for various catalytic transformations. For example, it has been used as a medium for the hydrogenation of levulinic acid to produce GVL itself, showcasing its stability under certain reaction conditions.[16]

Extraction Processes

The efficiency of extracting natural products is another area where green solvents are making a significant impact.

Experimental Data Insights:

  • 2-MeTHF has been shown to be a highly effective solvent for the extraction of natural products. In a comparative study on the extraction of Actinostemma lobatum kernel oil, 2-MeTHF achieved significantly higher oil yields compared to n-hexane.[17] However, the extracted oil showed greater susceptibility to oxidation.[17] 2-MeTHF also yielded higher amounts of valuable bioactive compounds like tocols and β-carotene.[17]

Experimental Protocols for Performance Evaluation

To facilitate a standardized comparison of these solvents in your own laboratory setting, we provide the following experimental protocols based on established methodologies.

Protocol 1: Evaluation of Solvent Performance in a Coating Formulation

This protocol outlines a method for comparing the performance of 4-MBA with a green alternative in a simple nitrocellulose lacquer formulation.

Materials:

  • Nitrocellulose resin

  • Plasticizer (e.g., dibutyl phthalate)

  • Solvent A: 3-Methoxybutyl Acetate

  • Solvent B: Green alternative (Cyrene™, 2-MeTHF, or GVL)

  • Co-solvents (e.g., ethanol, isopropanol) if required for solubility

  • Test panels (e.g., steel, wood)

  • Film applicator (e.g., doctor blade)

  • Viscometer

  • Hardness tester (e.g., pencil hardness)

  • Adhesion tester (e.g., cross-hatch adhesion test kit)

Procedure:

  • Formulation Preparation: Prepare two identical lacquer formulations, one with 3-MBA as the primary solvent and the other with the green alternative. Ensure all components are fully dissolved.

  • Viscosity Measurement: Measure the viscosity of each formulation using a viscometer. This will indicate the solvent's ability to reduce the viscosity of the resin.

  • Film Application: Apply a uniform film of each lacquer onto the test panels using a film applicator.

  • Drying Time: Observe and record the touch-dry and hard-dry times for each film.

  • Film Hardness: Once fully cured, measure the hardness of the films using a pencil hardness tester according to ASTM D3363.

  • Adhesion: Evaluate the adhesion of the coatings to the substrate using a cross-hatch adhesion test according to ASTM D3359.

  • Solvent Resistance: Perform a solvent rub test according to ASTM D5402 to assess the cure and resistance of the coating to a specific solvent.[11]

Protocol 2: Comparative Analysis of Solvent Efficiency in a Chemical Reaction

This protocol provides a framework for comparing the efficiency of 4-MBA and a green alternative in a representative chemical reaction, such as an esterification or a cross-coupling reaction.

Materials:

  • Reactants and catalyst for the chosen reaction

  • Solvent A: this compound

  • Solvent B: Green alternative (Cyrene™, 2-MeTHF, or GVL)

  • Standard analytical equipment (e.g., GC, HPLC, NMR)

Procedure:

  • Reaction Setup: Set up two identical reactions, one in 4-MBA and the other in the green alternative solvent. Ensure all reaction parameters (temperature, stirring speed, reactant concentrations) are kept constant.

  • Reaction Monitoring: Monitor the progress of each reaction over time by taking aliquots and analyzing them using an appropriate analytical technique (e.g., GC or HPLC) to determine the conversion of reactants and the formation of products.

  • Yield and Selectivity: Upon completion of the reactions, isolate the product from each reaction mixture and determine the isolated yield. Analyze the purity of the product to assess the selectivity of the reaction in each solvent.

  • Work-up and Solvent Recovery: Evaluate the ease of product isolation and solvent removal for each system. For solvents with low water miscibility like 2-MeTHF, assess the efficiency of separation in an aqueous work-up.

Logical Workflow for Green Solvent Selection

The selection of a suitable green solvent is a multi-step process that involves a careful balance of performance, safety, and environmental impact. The following diagram illustrates a logical workflow to guide this decision-making process.

Green_Solvent_Selection_Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Performance Evaluation cluster_phase3 Phase 3: Safety & Environmental Assessment cluster_phase4 Phase 4: Final Selection start Identify Need for 4-MBA Replacement research Research Potential Green Alternatives (Cyrene, 2-MeTHF, GVL) start->research gather_data Gather Physicochemical Property Data research->gather_data initial_assessment Initial Feasibility Assessment (Boiling Pt., Flash Pt., etc.) gather_data->initial_assessment hsp Hansen Solubility Parameter Comparison initial_assessment->hsp Proceed if feasible solubility_testing Experimental Solubility Testing (Resins, Reactants) hsp->solubility_testing performance_testing Application-Specific Testing (e.g., Coating Properties, Reaction Yield) solubility_testing->performance_testing safety_review Toxicity & Safety Data Review performance_testing->safety_review Proceed if performance is acceptable environmental_impact Biodegradability & Life Cycle Assessment safety_review->environmental_impact regulatory Regulatory Compliance Check (REACH, etc.) environmental_impact->regulatory cost_analysis Cost-Performance Analysis regulatory->cost_analysis Proceed if safe and compliant final_selection Select Optimal Green Solvent Alternative cost_analysis->final_selection

A logical workflow for selecting a green solvent alternative.

Conclusion: Embracing a Sustainable Future

The transition to greener solvents is not merely a trend but a necessity for the future of the chemical industry. While this compound has served as a reliable solvent, the emergence of high-performance, bio-derived alternatives like Cyrene™, 2-Methyltetrahydrofuran, and γ-Valerolactone presents a compelling case for change.

This guide has provided a comparative framework, grounded in available data, to aid in the selection of these greener alternatives. 2-MeTHF stands out for its excellent performance in organometallic reactions and extractions, coupled with favorable separation properties. GVL offers broad solvency and a very favorable safety profile, making it a versatile candidate for a range of applications. Cyrene, as a newer entrant, shows great promise as a dipolar aprotic solvent replacement, with its high boiling point being a key feature.

Ultimately, the optimal choice will depend on the specific requirements of the application. It is imperative for researchers and process chemists to conduct their own targeted experimental evaluations. By embracing a data-driven approach and a commitment to the principles of green chemistry, the scientific community can confidently navigate the shift towards a more sustainable and safer chemical landscape.

References

  • 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. Semantic Scholar. Accessed January 12, 2026.
  • 2-Methyltetrahydrofuran: A Sustainable Green Solvent. Accessed January 12, 2026.
  • Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions.
  • Gamma Valerolactone (GVL) - Premium Bio-Based Solvent. Consolidated Chemical. Accessed January 12, 2026.
  • 2-Methyltetrahydrofuran. Wikipedia. Accessed January 12, 2026.
  • γ-Valerolactone as Bio-Based Solvent for Nanofiltration Membrane Prepar
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A Comparative Guide to 4-Methoxybutyl Acetate and Traditional Butyl Acetate Isomers for Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of solvent selection for research, development, and manufacturing, chemists and formulation scientists continually seek materials that offer enhanced performance, improved safety profiles, and unique solubility characteristics. The butyl acetate family of solvents, including n-butyl acetate, isobutyl acetate, and sec-butyl acetate, are workhorses in industries ranging from coatings to pharmaceuticals due to their favorable solvency and evaporation rates. However, the emergence of functionalized solvents like 4-Methoxybutyl Acetate (4-MBA) presents new opportunities and distinct advantages. This guide provides an in-depth, data-driven comparison of 4-MBA against its traditional counterparts, offering the objective insights necessary for informed solvent selection in demanding scientific applications.

Molecular Structure: The Foundation of Performance

The fundamental differences in performance between 4-MBA and its isomers stem from their molecular structures. While all are esters of acetic acid, 4-MBA incorporates an ether linkage, a feature absent in the conventional isomers.

  • n-Butyl Acetate: A linear ester, providing a balance of moderate polarity and hydrocarbon character.[1][2]

  • Isobutyl Acetate: A branched-chain isomer, which slightly alters its physical properties compared to the linear n-butyl form.[3][4]

  • sec-Butyl Acetate: Another branched isomer with the ester group attached to a secondary carbon, influencing its stability and solvency.[5][6]

  • This compound: This molecule integrates an ether (-O-) group at the terminal end of the butyl chain. This addition significantly increases polarity and introduces hydrogen bond acceptor sites, fundamentally altering its interaction with other molecules.[7]

Solvency_Test_Workflow start Start prep 1. Weigh 20g Kauri-Butanol Solution start->prep titrate 2. Titrate with Test Solvent (e.g., 4-MBA) prep->titrate observe 3. Observe for Turbidity Endpoint titrate->observe observe->titrate No Endpoint record 4. Record Volume of Solvent Used observe->record Endpoint Reached end End record->end

Caption: Workflow for comparative solvency testing.

Application-Specific Advantages of this compound
  • Advanced Coatings and Inks: Its high boiling point and strong solvency for polar resins make 4-MBA an excellent retarder solvent. It improves flow and leveling, enhances gloss, and can be used in high-performance polyurethane and UV-curable systems. [7]* Pharmaceutical Manufacturing: In drug synthesis, it can serve as a high-boiling point reaction solvent, allowing for higher reaction temperatures. [7]Its unique solvency may also be beneficial in the extraction and purification of active pharmaceutical ingredients (APIs). [8]* Cleaning Formulations: The combination of ether and ester functionalities makes it effective at removing a wide range of soils, from greases to polymeric residues, in precision cleaning applications.

Conclusion

This compound is not a direct replacement for traditional butyl acetates but rather a specialized performance solvent. Its key differentiators—enhanced solvency for polar substances, low evaporation rate, and higher flash point—make it a compelling choice for formulators looking to optimize drying characteristics, improve film quality, and broaden their formulation latitude. For researchers and drug development professionals, its unique properties open new possibilities in reaction chemistry and purification processes. The selection between 4-MBA and its conventional isomers should be driven by a careful analysis of the specific performance requirements of the application at hand.

References

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A Comparative Guide to the Quantitative Analysis of 4-Methoxybutyl Acetate in a Mixture

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of solvents and intermediates is a critical aspect of process control, quality assurance, and regulatory compliance. 4-Methoxybutyl acetate, a versatile solvent and chemical intermediate, often exists in complex mixtures where its accurate determination is paramount. This guide provides an in-depth, objective comparison of the primary analytical techniques for the quantitative analysis of this compound, supported by experimental principles and data. We will delve into the nuances of Gas Chromatography (GC) with different detection methods and explore the viability of High-Performance Liquid Chromatography (HPLC) as an alternative, empowering you to select the optimal methodology for your specific application.

The Analytical Imperative: Why Method Selection Matters

The choice of an analytical method for quantifying this compound is not merely a technical detail; it is a decision that impacts data reliability, experimental outcomes, and ultimately, product quality and safety. A method must be not only accurate and precise but also robust and fit for its intended purpose, whether for monitoring reaction kinetics, determining residual solvent levels, or ensuring the purity of a final product. This guide is structured to provide a logical progression from the most common and recommended techniques to potential alternatives, explaining the scientific rationale behind each choice.

Gas Chromatography (GC): The Workhorse for Volatile Esters

Gas chromatography is the premier analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound. The fundamental principle of GC lies in the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column. The choice of detector is crucial for achieving the desired sensitivity and selectivity.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is the most widely adopted method for the routine quantitative analysis of this compound due to its robustness, wide linear range, and cost-effectiveness.

Mechanism of Detection: As the separated components elute from the GC column, they are introduced into a hydrogen-air flame. The combustion of organic compounds like this compound produces ions, which are collected by an electrode, generating a current that is directly proportional to the mass of the analyte.

Experimental Protocol: A Validated GC-FID Method

This protocol is based on established principles for the analysis of acetate esters, such as those outlined in ASTM D3545.[1][2][3][4][5]

1. Instrumentation and Materials:

  • Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for polar compounds, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: High-purity helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Reagents: this compound reference standard (purity ≥98%), internal standard (e.g., n-butyl acetate or another suitable non-interfering compound), and a high-purity solvent for dilution (e.g., methanol or acetone).

2. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 275 °C

  • Oven Temperature Program: 50 °C (hold for 2 minutes), ramp at 10 °C/min to 200 °C (hold for 5 minutes). This program should be optimized to ensure baseline separation of this compound from other components in the mixture.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

3. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately prepare a stock solution of this compound reference standard in the chosen solvent (e.g., 1000 µg/mL).

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of this compound in the samples. Each calibration standard should contain a constant concentration of the internal standard.

  • Sample Preparation: Accurately weigh the sample mixture and dilute it with the chosen solvent to a known volume. Add the same constant concentration of the internal standard as in the calibration standards.

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Workflow for GC-FID Quantitative Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Reference Standard & IS Calibration Calibration Standards Standard->Calibration Sample Sample Mixture Dilution Dilution with Solvent & IS Sample->Dilution PreparedSample Prepared Sample Dilution->PreparedSample GC_FID GC-FID System Calibration->GC_FID PreparedSample->GC_FID Chromatogram Obtain Chromatograms GC_FID->Chromatogram PeakIntegration Peak Area Integration Chromatogram->PeakIntegration CalibrationCurve Construct Calibration Curve PeakIntegration->CalibrationCurve Concentration Calculate Concentration PeakIntegration->Concentration CalibrationCurve->Concentration

Caption: A typical workflow for the quantitative analysis of this compound using GC-FID.

Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher selectivity and definitive identification of impurities, GC-MS is the method of choice.

Mechanism of Detection: As components elute from the GC column, they enter the ion source of the mass spectrometer where they are ionized (typically by electron impact). The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected. This provides not only quantitative data but also structural information, allowing for unambiguous peak identification.

Advantages over GC-FID:

  • Enhanced Selectivity: By monitoring specific ions characteristic of this compound (Selected Ion Monitoring, SIM mode), interference from co-eluting matrix components can be minimized.

  • Definitive Identification: The mass spectrum of an eluting peak serves as a chemical fingerprint, allowing for positive identification of this compound and any unknown impurities.

  • Lower Detection Limits: GC-MS can often achieve lower limits of detection (LOD) and quantification (LOQ) compared to GC-FID, making it ideal for trace analysis.

Considerations for GC-MS:

  • Instrumentation Cost: GC-MS systems are generally more expensive to purchase and maintain than GC-FID systems.

  • Method Development: Method development can be more complex, involving optimization of both chromatographic and mass spectrometric parameters.

Headspace GC for Residual Solvent Analysis

In the context of drug development and manufacturing, this compound may be present as a residual solvent. For solid or liquid samples where the matrix is non-volatile, static headspace GC is the preferred sample introduction technique. This approach is consistent with the principles outlined in USP General Chapter <467> for residual solvents analysis.[6][7][8][9]

Principle of Headspace GC: The sample is placed in a sealed vial and heated to a specific temperature, allowing the volatile this compound to partition into the headspace (the gas phase above the sample). A portion of this headspace is then automatically injected into the GC system. This technique avoids the introduction of non-volatile matrix components into the GC, which can contaminate the system and interfere with the analysis. The use of multiple headspace extraction (MHE) can provide absolute quantification without the need for matrix-matched standards.[10]

Performance Comparison: GC-FID vs. GC-MS

The selection between GC-FID and GC-MS should be guided by the specific requirements of the analysis. The following table provides a comparative overview of their typical performance characteristics for the analysis of a small ester like this compound.

Performance ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.99> 0.999
Limit of Detection (LOD) Typically in the low µg/mL (ppm) rangeCan be in the ng/mL (ppb) range or lower
Limit of Quantitation (LOQ) Typically in the µg/mL (ppm) rangeTypically in the ng/mL (ppb) range
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 95-105%90-110%
Selectivity Good; based on retention timeExcellent; based on retention time and mass spectrum
Confirmation of Identity Not definitive; relies on retention time matchingDefinitive; based on mass spectral library matching
Cost LowerHigher
Expertise Required ModerateHigh

High-Performance Liquid Chromatography (HPLC): A Viable Alternative?

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. However, for a volatile and non-chromophoric compound like this compound, its application is less straightforward.

Challenges of HPLC for this compound Analysis:

  • Lack of a UV Chromophore: this compound does not possess a chromophore, a light-absorbing functional group, which is necessary for detection by the most common HPLC detector, the UV-Visible (UV-Vis) detector.[11][12] This makes direct detection with sufficient sensitivity challenging.

  • Volatility: The volatility of this compound can lead to issues with sample preparation and reproducibility in an HPLC system, which operates at ambient or slightly elevated temperatures.

  • Retention on Reversed-Phase Columns: As a relatively small and moderately polar molecule, achieving adequate retention and separation from other polar components in a mixture on standard reversed-phase (e.g., C18) columns can be difficult.

Potential HPLC Solutions and Their Limitations:

  • Refractive Index (RI) Detection: An RI detector can be used for non-chromophoric compounds. However, it suffers from low sensitivity and is not compatible with gradient elution, severely limiting its applicability for complex mixtures.

  • Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD): These "universal" detectors can detect any non-volatile analyte after the mobile phase has been evaporated. While they are more sensitive than RI detectors and compatible with gradient elution, they are generally less sensitive than GC-FID or GC-MS for volatile compounds. The response is also non-linear and can be dependent on the analyte's volatility.[13]

  • Derivatization: It is possible to chemically modify this compound to introduce a UV-absorbing or fluorescent tag.[14][15][16][17][18] For example, the ester could be hydrolyzed to 4-methoxybutanol, which could then be reacted with a derivatizing agent. However, this adds complexity, time, and potential sources of error to the analytical procedure.[11]

Decision Tree for Method Selection

start Start: Quantify this compound is_volatile Is the analyte volatile? start->is_volatile is_routine Routine QC/high throughput? is_volatile->is_routine Yes consider_hplc Consider HPLC with alternative detection (e.g., CAD, ELSD) or derivatization is_volatile->consider_hplc No need_id Need definitive identification or trace analysis? is_routine->need_id No gc_fid Use GC-FID is_routine->gc_fid Yes is_solid Is the sample a solid or non-volatile liquid? need_id->is_solid No gc_ms Use GC-MS need_id->gc_ms Yes is_solid->gc_fid No (Direct Injection) headspace_gc Use Headspace GC-FID/MS is_solid->headspace_gc Yes

Caption: A decision-making framework for selecting the appropriate analytical method.

Conclusion and Recommendations

For the quantitative analysis of this compound in a mixture, Gas Chromatography is the unequivocally superior technique.

  • GC-FID is the recommended method for routine quality control and high-throughput analysis where the identity of the analyte is known and the required sensitivity is within the ppm range. Its robustness, reliability, and cost-effectiveness make it an invaluable tool in any analytical laboratory.

  • GC-MS should be employed when definitive identification of this compound and any potential impurities is required, or when trace-level quantification (ppb range) is necessary. The structural information it provides is essential for impurity profiling and in-depth investigations.

  • Headspace GC is the gold standard for analyzing this compound as a residual solvent in solid or non-volatile liquid matrices, aligning with regulatory expectations such as those outlined in USP <467>.

While HPLC can be adapted for the analysis of this compound through the use of alternative detectors or derivatization, these approaches are generally more complex and less sensitive than GC-based methods. HPLC should be considered only in specific circumstances where GC is not available or when the matrix is incompatible with GC analysis.

By understanding the principles, advantages, and limitations of each technique presented in this guide, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate and scientifically sound method for the quantitative analysis of this compound, ensuring data of the highest quality and integrity.

References

  • ASTM D3545-02, Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chromatography, ASTM Intern
  • ASTM D3545, Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chromatography, ASTM Intern
  • ASTM D3545-02, Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chrom
  • ASTM D3545-22, Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chrom
  • ASTM D3545-12, Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chrom
  • Eurofins Scientific. Residual Solvents: Alternate Validated Methods. Published November 1, 2019.
  • Impact Analytical. Case Study: Residual Solvents per USP method <467>.
  • USP-NF. <467> RESIDUAL SOLVENTS. Published September 27, 2019.
  • USP-NF. (467) RESIDUAL SOLVENTS.
  • Chemistry LibreTexts. Derivatization.
  • ResolveMass Laboratories Inc. USP 467 Residual Solvents Guide for Pharma Manufacturers. Published July 9, 2025.
  • Chhanikar PT, Gupta KR, Umekar MJ. Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research. 2021;12(8):4135-4145.
  • HTA S.r.l.
  • Wiley Analytical Science. No chromophore - no problem? Published May 10, 2021.
  • Chhanikar PT, Gupta KR, Umekar MJ. Derivatizing Reagents for Detection of Organic Compounds By HPLC. GSC Biological and Pharmaceutical Sciences. 2021;16(2):133-146.
  • Welch Materials. Unlocking the Potential of Derivatization Technology in HPLC Analysis. Published December 5, 2024.
  • Thermo Fisher Scientific. StaticHeadspace Analysis of Residual Solvents in Flexible Packaging and Quantitation with Multiple Headspace Extraction Following EN 13628-1: 2002.
  • Shinde, V. Analytical Method Development Approach When Compounds Don't Have UV Chromophore. PharmaeliX. Published October 24, 2020.
  • LCGC International.
  • Thermo Fisher Scientific. Rapid Qualitative and Quantitative Analysis of Residual Solvents in Food Packaging by Static Headspace coupled to GC-FID/MS. Brazilian Journal of Analytical Chemistry.
  • Agilent Technologies.
  • Green Chemistry (RSC Publishing).
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  • YouTube. Overcoming Small Molecule HPLC Challenges Using Inert Columns.
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  • ResearchGate. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds.
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  • Bentham Science. Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceutical.

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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Methoxybutyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the integrity of analytical data is non-negotiable. The precise and accurate quantification of chemical entities like 4-Methoxybutyl Acetate, a versatile solvent and synthetic intermediate[1], is fundamental to ensuring product quality, safety, and efficacy. When multiple analytical methods are employed across a product's lifecycle—from development to quality control—it becomes imperative to demonstrate their equivalence. This is the core purpose of cross-validation.

This guide provides an in-depth comparison of two robust analytical techniques for the quantification of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind methodological choices, present detailed experimental protocols, and outline a self-validating cross-validation workflow, grounded in the principles of the International Council for Harmonisation (ICH) guidelines[2][3]. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to establish and verify the interchangeability of these powerful analytical methods.

The Imperative of Cross-Validation: Ensuring Data Concordance

Analytical method cross-validation is the formal process of demonstrating that two or more distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[3] This becomes critical in several scenarios:

  • Transferring a method from a research and development lab to a quality control lab.

  • Comparing data generated across different studies that used different analytical techniques.

  • Bridging results from a legacy method to a newly developed one.

According to ICH Q2(R2), cross-validation should demonstrate that the predefined performance criteria for the analytical procedures are met, ensuring that data can be reliably compared and combined.[3] The process involves analyzing the same set of samples with both methods and statistically evaluating the concordance of the results.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Causality of Method Selection: Gas Chromatography is an ideal technique for analyzing volatile and thermally stable compounds like this compound (Boiling Point: 71°C at 15 mmHg). The compound can be easily vaporized without degradation, allowing for efficient separation based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase. The Flame Ionization Detector (FID) is chosen for its high sensitivity to organic compounds and a wide linear response range, making it exceptionally well-suited for purity analysis and quantification.

Experimental Protocol: GC-FID for this compound

1. Standard and Sample Preparation:

  • Internal Standard (IS) Stock Solution: Accurately weigh and dissolve a suitable, non-interfering internal standard (e.g., Dodecane or Tridecane) in a Class A volumetric flask using an appropriate solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of 2 mg/mL.
  • Calibration Standards: Prepare a series of at least five calibration standards by accurately diluting a stock solution of this compound reference standard with the chosen solvent. Spike each standard with the IS stock solution to achieve a constant IS concentration. The concentration range should bracket the expected sample concentration (e.g., 0.1 mg/mL to 2.0 mg/mL).
  • Sample Preparation: Accurately weigh the this compound sample, dissolve it in the chosen solvent, and spike with the internal standard to achieve a target concentration within the calibration range.

2. Chromatographic Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with an FID.
  • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.2 mL/min.
  • Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio).
  • Temperatures:
  • Injector Temperature: 250°C
  • Detector Temperature: 280°C
  • Oven Temperature Program:
  • Initial Temperature: 60°C, hold for 2 minutes.
  • Ramp: 10°C/min to 200°C.
  • Hold: Hold at 200°C for 5 minutes.
  • Injection Volume: 1 µL.

3. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard.
  • Calculate the response factor (RF) for each calibration standard.
  • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration ratio (Analyte/IS).
  • Determine the concentration of this compound in the samples using the calibration curve.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality of Method Selection: While GC is a natural choice, establishing an orthogonal (dissimilar) method is key to a robust cross-validation. RP-HPLC separates compounds based on different physicochemical principles—polarity and partitioning between a liquid mobile phase and a non-polar stationary phase. This provides a powerful, independent verification of purity and concentration. Although this compound lacks a strong UV chromophore, it can be detected at low UV wavelengths (e.g., 205-215 nm)[4]. This approach is often preferred over a Refractive Index (RI) detector due to its superior stability with gradient elution and higher sensitivity.

Experimental Protocol: RP-HPLC for this compound

1. Standard and Sample Preparation:

  • Mobile Phase: Prepare a filtered and degassed mobile phase. A common choice would be a mixture of acetonitrile and water.
  • Mobile Phase A: Water (HPLC Grade)
  • Mobile Phase B: Acetonitrile (HPLC Grade)
  • Diluent: Use a mixture of acetonitrile and water (e.g., 50:50 v/v) as the diluent for standards and samples to ensure compatibility with the mobile phase.
  • Calibration Standards: Prepare a series of at least five calibration standards by accurately diluting a stock solution of this compound reference standard with the diluent. The concentration range should be appropriate for the detector response (e.g., 0.1 mg/mL to 2.0 mg/mL).
  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the diluent to achieve a target concentration within the calibration range.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
  • Mobile Phase Gradient:
  • Start at 30% B, hold for 2 minutes.
  • Linearly increase to 90% B over 8 minutes.
  • Hold at 90% B for 2 minutes.
  • Return to 30% B over 1 minute and re-equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 210 nm.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak area of this compound.
  • Construct a calibration curve by plotting the peak area against the concentration.
  • Determine the concentration of this compound in the samples using the external standard calibration curve.

Quantitative Performance Comparison

The choice between GC and HPLC can depend on the specific analytical requirements. The following table summarizes typical performance characteristics for each method, based on established validation principles.

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (r²) ≥ 0.998≥ 0.998
Range (mg/mL) 0.1 - 2.00.1 - 2.0
Accuracy (% Recovery) 98.5% - 101.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 1.0%≤ 1.5%
- Intermediate Precision≤ 2.0%≤ 2.5%
Limit of Detection (LOD) (µg/mL) ~1~5
Limit of Quantitation (LOQ) (µg/mL) ~3~15

Note: The values presented in this table are typical and may vary depending on the specific instrumentation, column, and experimental conditions.

Cross-Validation Workflow: A Self-Validating System

To demonstrate the interchangeability of the GC and HPLC methods, a formal cross-validation study must be performed. This protocol ensures the system is self-validating by directly comparing results from a single, homogenous batch of samples.

Step-by-Step Cross-Validation Protocol
  • Sample Selection: Prepare a minimum of three independent batches of this compound samples. From one of these batches, prepare at least three concentration levels (e.g., 80%, 100%, and 120% of the target analytical concentration).

  • Analysis: Analyze each prepared sample in triplicate using the fully validated GC-FID method and the fully validated HPLC-UV method.

  • Data Evaluation: For each sample, calculate the mean assay value obtained from each method.

  • Statistical Comparison: Compare the results obtained from the two methods. The acceptance criterion is typically that the mean result from the secondary method should be within ±2.0% (or another justified limit) of the mean result from the primary method. A Student's t-test can also be used to determine if there is a statistically significant difference between the means of the two datasets.

Cross-Validation Workflow Diagram

CrossValidationWorkflow cluster_prep Step 1: Sample Preparation cluster_analysis Step 2: Analysis (n=3) cluster_eval Step 3: Data Evaluation & Comparison cluster_conclusion Step 4: Conclusion SamplePrep Prepare Homogenous Samples (e.g., 3 concentrations from one batch) GC_Analysis Analyze via Validated GC-FID Method SamplePrep->GC_Analysis HPLC_Analysis Analyze via Validated RP-HPLC Method SamplePrep->HPLC_Analysis GC_Results Calculate Mean Assay (GC Results) GC_Analysis->GC_Results HPLC_Results Calculate Mean Assay (HPLC Results) HPLC_Analysis->HPLC_Results Compare Statistical Comparison (% Difference, t-test) GC_Results->Compare HPLC_Results->Compare Conclusion Methods are Interchangeable (If criteria met) Compare->Conclusion

Caption: Workflow for the cross-validation of GC and HPLC methods.

Conclusion and Recommendations

This guide has detailed two robust, validated analytical methods for the quantification of this compound. The GC-FID method offers higher sensitivity and is an excellent choice for routine purity testing and release assays due to its speed and robustness for volatile analytes. The RP-HPLC method serves as a superb orthogonal technique, providing confidence in the analytical results through a different separation mechanism.

Successful completion of the cross-validation workflow demonstrates that both methods are fit for their intended purpose and can be used interchangeably without impacting the integrity of the analytical data. This interchangeability is a cornerstone of a robust analytical lifecycle management strategy, providing flexibility in laboratory operations and ensuring consistent product quality assessment from early development through to commercial manufacturing.

References

  • SIELC Technologies. (n.d.). Separation of 4-Methoxybenzyl acetate on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). This compound | 15057-11-1.
  • SIELC Technologies. (2018, February 16). 4-Methoxybenzyl acetate.
  • Semantic Scholar. (n.d.). From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation.
  • PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • European Bioanalysis Forum. (2017). Cross and Partial Validation.
  • PubMed. (2024, October 15). The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate, propionate and butyrate in human plasma or serum.
  • SciELO. (n.d.). gc-fid methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 15057-11-1.
  • ResearchGate. (2017, August 3). GC-FID methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Journal of AOAC INTERNATIONAL. (2020, February 13). Quantitative Gas-Liquid Chromatographic Determination of Ethyl Esters and Isoamyl Acetate in Whiskies and Rums and Confirmation by Mass Spectrometry.
  • Benchchem. (n.d.). Cross-Validation of Stearyl Acetate Quantification: A Comparative Guide to GC and HPLC Methods.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 15057-11-1.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT.

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A Comparative Guide to the Synthesis of 4-Methoxybutyl Acetate: An Exploration of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 4-Methoxybutyl acetate, a valuable solvent and building block, is no exception. This guide provides an in-depth comparison of the primary synthetic routes to this compound, with a focus on reported yields and the underlying chemical principles that govern the selection of a particular method. We will delve into the nuances of Fischer esterification, acetylation with acetic anhydride, and enzymatic catalysis, offering detailed protocols and a critical analysis of their respective advantages and limitations.

Introduction to this compound

This compound is an ester characterized by the presence of both an ether and an ester functional group. This bifunctionality imparts useful properties, making it a versatile solvent and an intermediate in the synthesis of more complex molecules. The primary precursor for its synthesis is 4-methoxy-1-butanol, which can be prepared via the acid-catalyzed ring-opening of tetrahydrofuran with methanol. The subsequent conversion of this alcohol to its acetate ester is the focus of this comparative guide.

Comparative Analysis of Synthesis Yields

The selection of a synthetic route is often dictated by factors such as yield, reaction conditions, cost of reagents, and ease of purification. Here, we compare the reported yields for the most common methods of synthesizing this compound.

Synthesis MethodAcylating Agent/CatalystReported Yield (%)Reference
Fischer EsterificationAcetic Acid / H₂SO₄~65-75%[1]
Acetylation with Acetic AnhydrideAcetic Anhydride / Pyridine~85-95%[1]
Enzymatic TransesterificationVinyl Acetate / Lipase~90% (for analogous ester)[2]

Note: The yield for enzymatic transesterification is based on the synthesis of a structurally similar compound, 4-methoxybenzyl acetate, and is included to highlight the potential of biocatalytic methods.

In-Depth Methodological Review

Fischer Esterification: The Classic Approach

The Fischer esterification is a well-established, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3] In the synthesis of this compound, 4-methoxy-1-butanol is reacted with acetic acid in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.

Causality Behind Experimental Choices: The reaction is reversible, and the formation of water as a byproduct can limit the yield. To drive the equilibrium towards the product, an excess of one of the reactants (usually the less expensive one, acetic acid) is used, and water is often removed as it is formed, for example, by azeotropic distillation with a suitable solvent like toluene. The strong acid catalyst protonates the carbonyl oxygen of the acetic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Self-Validating System: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the disappearance of the starting alcohol and the formation of the ester product. The final product is typically purified by distillation, and its identity and purity can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and GC analysis.

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis 4-Methoxy-1-butanol 4-Methoxy-1-butanol Reflux Reflux with Water Removal 4-Methoxy-1-butanol->Reflux Acetic_Acid Acetic Acid Acetic_Acid->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Neutralization Neutralization Reflux->Neutralization Cooling Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation Characterization Spectroscopic Analysis (NMR, IR) Distillation->Characterization

A detailed procedure for a typical Fischer esterification is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-methoxy-1-butanol (1.0 eq), glacial acetic acid (1.5 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%). Add a suitable solvent for azeotropic water removal, such as toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by fractional distillation to obtain pure this compound.

Acetylation with Acetic Anhydride: A Higher Yield Alternative

The reaction of an alcohol with an acid anhydride is a highly efficient method for ester synthesis, generally providing higher yields than Fischer esterification because the reaction is essentially irreversible.[1] The byproduct, acetic acid, is less reactive than the anhydride.

Causality Behind Experimental Choices: Acetic anhydride is a more powerful acylating agent than acetic acid. The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and also neutralizes the acetic acid byproduct. This prevents the potential for acid-catalyzed side reactions and drives the reaction to completion.

Self-Validating System: Similar to the Fischer esterification, the reaction progress can be monitored by TLC or GC. The work-up procedure involves removing the excess acetic anhydride and the base. Purification by distillation is typically employed to obtain the high-purity ester.

Acetic_Anhydride_Workflow cluster_reactants Reactants & Base cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis 4-Methoxy-1-butanol 4-Methoxy-1-butanol Stirring Stirring at Room Temperature or Gentle Heating 4-Methoxy-1-butanol->Stirring Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Stirring Pyridine Pyridine (base) Pyridine->Stirring Quenching Quenching Stirring->Quenching Reaction Completion Acid_Wash Acidic Wash Quenching->Acid_Wash Base_Wash Basic Wash Acid_Wash->Base_Wash Drying Drying Base_Wash->Drying Distillation Distillation Drying->Distillation Characterization Spectroscopic Analysis (NMR, IR) Distillation->Characterization

A representative experimental procedure is as follows:

  • Reaction Setup: To a solution of 4-methoxy-1-butanol (1.0 eq) in a suitable solvent such as dichloromethane or pyridine, add acetic anhydride (1.2 eq) and pyridine (1.2 eq) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting alcohol is consumed, as indicated by TLC or GC analysis.

  • Work-up: Quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl) to hydrolyze the excess acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent.

  • Washing and Drying: Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the residue by distillation to yield pure this compound.

Enzymatic Synthesis: A Green and Selective Approach

Biocatalysis, utilizing enzymes such as lipases, offers a green and highly selective alternative to traditional chemical methods.[2] Lipases can catalyze transesterification reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity.

Causality Behind Experimental Choices: In this method, a lipase, such as Candida antarctica lipase B (CALB), is used to catalyze the transfer of an acetyl group from an acyl donor, like vinyl acetate or ethyl acetate, to 4-methoxy-1-butanol. Vinyl acetate is often preferred as the acyl donor because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, thus driving the reaction to completion. The reaction is typically carried out in an organic solvent to maintain the enzyme's activity.

Self-Validating System: The reaction can be monitored by GC to track the conversion of the alcohol to the ester. The enzyme is typically immobilized, allowing for easy separation from the reaction mixture by simple filtration. The product is then purified, usually by distillation. The mild reaction conditions often lead to cleaner products with fewer byproducts.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants & Biocatalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis 4-Methoxy-1-butanol 4-Methoxy-1-butanol Incubation Incubation with Shaking at Controlled Temperature 4-Methoxy-1-butanol->Incubation Vinyl_Acetate Vinyl Acetate Vinyl_Acetate->Incubation Lipase Immobilized Lipase Lipase->Incubation Filtration Enzyme Filtration Incubation->Filtration Reaction Completion Solvent_Removal Solvent Evaporation Filtration->Solvent_Removal Distillation Distillation Solvent_Removal->Distillation Characterization Spectroscopic Analysis (NMR, IR) Distillation->Characterization

A general protocol for enzymatic synthesis is as follows:

  • Reaction Setup: In a flask, dissolve 4-methoxy-1-butanol (1.0 eq) and vinyl acetate (2.0 eq) in a suitable organic solvent (e.g., hexane or toluene).

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435) to the mixture.

  • Reaction: Incubate the mixture in a shaker at a controlled temperature (e.g., 40-60 °C) for a specified period (e.g., 24-48 hours). Monitor the conversion by GC.

  • Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration for potential reuse.

  • Purification: Remove the solvent from the filtrate under reduced pressure. Purify the resulting crude ester by distillation.

Conclusion

The synthesis of this compound can be achieved through several effective methods, each with its own set of advantages and disadvantages.

  • Fischer esterification is a classic and straightforward method, but its equilibrium nature can limit yields unless measures are taken to remove water.

  • Acetylation with acetic anhydride offers significantly higher yields due to the irreversible nature of the reaction but requires the use of a base and a more rigorous work-up procedure.

  • Enzymatic synthesis represents a green and highly selective alternative, often providing high yields under mild conditions with the added benefit of catalyst reusability.

The choice of the optimal synthesis route will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as desired yield, process scalability, cost-effectiveness, and environmental considerations. This guide provides the foundational knowledge and practical protocols to make an informed decision for the efficient synthesis of this compound.

References

  • Wade, L. G. Organic Chemistry. Pearson, 2017.
  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric organocatalysis: from biomimetic concepts to applications in asymmetric synthesis. John Wiley & Sons.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

Sources

Comparative Environmental Profile of 4-Methoxybutyl Acetate and Alternative Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection of a solvent is a critical decision in chemical synthesis, formulation, and manufacturing, with significant implications for process efficiency, safety, and environmental impact. This guide provides a comparative assessment of the environmental profile of 4-Methoxybutyl Acetate (4-MBA) against two prevalent alternatives: n-Butyl Acetate (n-BA) and Propylene Glycol Methyl Ether Acetate (PGMEA). While 4-MBA is a versatile solvent for coatings, inks, and adhesives, a comprehensive public-domain environmental dataset for it is notably scarce.[1][2][3] In contrast, n-Butyl Acetate and PGMEA have more extensively documented profiles. This analysis is based on key environmental indicators: ready biodegradability, acute aquatic toxicity, and Volatile Organic Compound (VOC) status, benchmarked against internationally recognized testing protocols. Our findings reveal that while alternatives like PGMEA present a favorable environmental profile with low toxicity and ready biodegradability, the lack of empirical data for 4-MBA necessitates direct testing to make a definitive environmental assessment.[4]

Introduction: The Imperative of Solvent Selection

In modern chemical and pharmaceutical development, the choice of a solvent extends beyond its physical properties of solvency and volatility. Environmental stewardship and regulatory compliance compel a deeper examination of a solvent's life cycle and its impact on ecosystems and human health. This compound, an ester and ether functional group-containing compound, is valued for its ability to dissolve a wide range of polar and non-polar substances.[1] Its applications often overlap with those of other common solvents like n-Butyl Acetate, a conventional ester solvent, and PGMEA, a higher-performance glycol ether ester.[5][6]

This guide aims to provide an objective, data-driven comparison of these three solvents. We will delve into the standard methodologies used to generate environmental data, offering a framework for researchers to assess not only these specific compounds but any solvent under consideration. The central objective is to equip scientists and developers with the knowledge to make informed, environmentally conscious decisions grounded in robust scientific evidence.

Comparative Environmental Assessment

The environmental impact of a solvent is multifaceted. For this guide, we focus on three critical, quantifiable parameters that are routinely evaluated for regulatory and safety assessments.

Ready Biodegradability

Ready biodegradability is a measure of a substance's potential to be rapidly broken down by microorganisms in an aquatic environment, preventing persistence and long-term exposure. The standard for this assessment is the OECD 301 test series.[7] A substance is considered "readily biodegradable" if it meets stringent criteria, such as achieving 60% conversion to CO₂ within a 10-day window during a 28-day test (OECD 301B).[8][9]

  • n-Butyl Acetate (n-BA): This solvent is known to be biodegradable.[5][11] This property makes it a more favorable choice compared to persistent chlorinated or aromatic solvents.[5]

  • Propylene Glycol Methyl Ether Acetate (PGMEA): PGMEA is documented as being biodegradable.[4] Its precursor, Propylene Glycol Monomethyl Ether (PGME), also biodegrades rapidly, which limits the potential for risk to human health and the environment.[12]

Acute Aquatic Toxicity

This parameter assesses the short-term harm a substance can cause to aquatic life. The OECD 202 guideline, "Daphnia sp. Acute Immobilisation Test," is a cornerstone for this evaluation.[13] It determines the median effective concentration (EC50), which is the concentration of the substance that immobilizes 50% of the test organisms (water fleas, Daphnia magna) within a 48-hour exposure period.[14] A higher EC50 value indicates lower toxicity.

  • This compound (4-MBA): Specific aquatic toxicity data (EC50) for 4-MBA is not publicly available. The CAMEO Chemicals database notes that the effect on aquatic life is unknown.[3]

  • n-Butyl Acetate (n-BA): While biodegradable, n-butyl acetate can pose a risk to aquatic organisms if discharged in large quantities due to moderate toxicity.[11][15] One study reported an EC50 value of 675 mg/L for the growth inhibition of green algae over 72 hours.[16]

  • Propylene Glycol Methyl Ether Acetate (PGMEA): PGMEA is characterized by low toxicity towards aquatic organisms.[4] This favorable profile is a key advantage in formulations where environmental release is a potential concern.

Volatile Organic Compound (VOC) Profile

VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, leading to their release into the atmosphere where they can contribute to the formation of ground-level ozone. In the United States, the Environmental Protection Agency (EPA) Method 24 is the standard for measuring the VOC content in coatings, paints, and inks.[17][18]

  • This compound (4-MBA): Classified as a flammable liquid and vapor, indicating volatility.[2] However, its specific VOC content as measured by EPA Method 24 would be formulation-dependent.

  • n-Butyl Acetate (n-BA): It is a known VOC. Its moderate evaporation rate can help in reducing emissions during application compared to more volatile solvents.[5]

  • Propylene Glycol Methyl Ether Acetate (PGMEA): Like other solvents, PGMEA contributes to the VOC content of a formulation. Its use is often driven by its performance characteristics in high-performance coatings, where solvent choice is critical for application properties.[6]

Data Summary Table

The table below summarizes the available environmental data for the three solvents. The significant data gaps for this compound are clearly indicated.

ParameterThis compound (4-MBA)n-Butyl Acetate (n-BA)Propylene Glycol Methyl Ether Acetate (PGMEA)Test Guideline
Ready Biodegradability Data not available (Isomer is readily biodegradable[10])Readily Biodegradable[5][11]Readily Biodegradable[4]OECD 301B
Acute Aquatic Toxicity (Daphnia sp. 48h EC50) Data not availableModerately Toxic[11][15]Low Toxicity[4]OECD 202
VOC Status Volatile Organic CompoundVolatile Organic CompoundVolatile Organic CompoundEPA Method 24

Methodology Deep Dive: Standardized Environmental Testing Protocols

To ensure data is comparable and reliable, standardized testing protocols are essential. The following sections detail the methodologies for the key environmental tests discussed, explaining the scientific rationale behind their design.

OECD 301B: Ready Biodegradability – CO₂ Evolution Test

This method provides a stringent assessment of a chemical's ultimate biodegradability under aerobic conditions.[7]

Principle: The test substance is exposed to an inoculum of microorganisms (typically activated sludge from a wastewater treatment plant) in a mineral medium.[8][19] The biodegradation process is monitored by measuring the amount of carbon dioxide (CO₂) produced, which is a final product of aerobic respiration.[20] The cumulative CO₂ produced is compared to the theoretical maximum (ThCO₂) calculated from the molecular formula of the test substance.[9]

Step-by-Step Protocol:

  • Preparation: Prepare a mineral salt medium and add the inoculum.

  • Test Setup: Set up multiple sealed vessels (respirometers). At least two vessels contain the test substance and inoculum, two contain only the inoculum (blanks to measure endogenous respiration), and one contains a readily biodegradable reference substance (e.g., sodium benzoate) to validate the test system's viability.[7]

  • Incubation: The vessels are incubated in the dark at a constant temperature for 28 days.[7]

  • CO₂ Measurement: The CO₂ evolved from each vessel is trapped in an absorbent solution (e.g., barium hydroxide or sodium hydroxide) and quantified periodically by titration or with a total organic carbon (TOC) analyzer.

  • Calculation: The percentage of biodegradation is calculated as: % Biodegradation = (CO₂ produced by test substance - CO₂ from blank) / ThCO₂ * 100.

  • Validation: The test is valid if the reference substance reaches the 60% pass level within 14 days and the CO₂ evolution in the blank is within specified limits.

Causality: Measuring the ultimate conversion to CO₂ ensures that the result reflects complete mineralization rather than just primary degradation (the initial alteration of the parent molecule). The 10-day window criterion ensures the degradation is rapid, a key characteristic of substances that are unlikely to persist in the environment.[7][9]

OECD_301B_Workflow cluster_prep Preparation cluster_incubation Incubation & Measurement (28 Days) cluster_analysis Data Analysis Prep_Medium Prepare Mineral Medium Add_Inoculum Add Activated Sludge Inoculum Prep_Medium->Add_Inoculum Prep_Substance Prepare Test & Reference Substance Add_Inoculum->Prep_Substance Incubate Incubate flasks (dark, constant temp) Prep_Substance->Incubate Trap_CO2 Trap Evolved CO₂ in Absorbent Incubate->Trap_CO2 Repeat Measure_CO2 Quantify CO₂ Periodically Trap_CO2->Measure_CO2 Repeat Measure_CO2->Incubate Repeat Calculate Calculate % Biodegradation Measure_CO2->Calculate Validate Validate against Pass Criteria (60% in 10d window) Calculate->Validate

Caption: OECD 301B CO₂ Evolution Test Workflow.
OECD 202: Acute Aquatic Toxicity – Daphnia sp. Immobilisation Test

This test assesses the acute toxicity of a substance to planktonic crustaceans, which are vital components of aquatic food webs.[21]

Principle: Young Daphnia magna (<24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[13][22] The primary endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.[14] The results are used to calculate the EC50.

Step-by-Step Protocol:

  • Culturing: Maintain a healthy culture of Daphnia magna to ensure a supply of neonates (<24 hours old).

  • Test Solutions: Prepare a geometric series of at least five concentrations of the test substance in a suitable dilution water. A control group (dilution water only) is also prepared.[22]

  • Exposure: Place a minimum of 20 daphnids, split into at least four replicates, into each test concentration and the control.[13]

  • Incubation: Incubate the test vessels for 48 hours under controlled conditions of temperature and light.[22]

  • Observation: Record the number of immobilized daphnids in each vessel at 24 and 48 hours.[14]

  • Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the 48-hour EC50 value and its 95% confidence limits.

Causality: Daphnia are chosen as sentinel species due to their sensitivity to a wide range of toxicants and their rapid response time.[21] Immobilization is a clear and ecologically relevant endpoint, as an immobilized daphnid is unable to feed or escape predators, effectively removing it from the population.

OECD_202_Workflow cluster_setup Test Setup cluster_exposure Exposure (48 Hours) cluster_result Result Calculation Prep_Solutions Prepare 5+ Test Concentrations & Control Add_Daphnia Introduce Daphnids (<24h old) Prep_Solutions->Add_Daphnia Incubate Incubate under Controlled Conditions Add_Daphnia->Incubate Observe_24h Observe Immobilisation at 24h Incubate->Observe_24h Observe_48h Observe Immobilisation at 48h Observe_24h->Observe_48h Analyze Statistical Analysis (e.g., Probit) Observe_48h->Analyze Determine_EC50 Determine 48h EC50 Value Analyze->Determine_EC50

Caption: OECD 202 Daphnia Acute Immobilisation Test Workflow.
EPA Method 24: Determination of VOC Content

This method is the U.S. regulatory standard for determining the amount of VOCs in surface coatings to ensure compliance with air quality regulations.[18][23]

Principle: EPA Method 24 is an indirect method. It does not measure VOCs directly. Instead, it determines the total volatile content, water content, and density of the coating. The VOC content is then calculated by difference.[24] The method relies on a series of ASTM standards.[17]

Step-by-Step Protocol:

  • Volatile Content (ASTM D2369): A weighed sample of the coating is heated in an oven (e.g., at 110°C for 60 minutes) to drive off volatile substances.[25] The weight loss is used to calculate the percentage of total volatiles.

  • Water Content (ASTM D4017 or D3792): The water content is determined specifically, typically by Karl Fischer titration, which is a highly accurate method for water quantification.[17]

  • Coating Density (ASTM D1475): The density (weight per unit volume) of the coating is measured using a pycnometer or other suitable device.[17]

  • Calculation: The VOC content is calculated using an equation that subtracts the weight of water and any exempt solvents from the total volatile weight, and then relates this value to the volume of the coating. The final result is typically expressed in grams of VOC per liter of coating (less water and exempt solvents).[24]

Causality: This indirect approach was established as a standardized way to handle a wide variety of coating formulations. By physically separating and quantifying the non-volatile ("solids") and water components, the remaining volatile portion can be calculated. While robust for traditional solvent-borne coatings, this method has known precision limitations for low-VOC waterborne coatings.[24]

EPA_Method_24_Workflow cluster_measurements Parallel Measurements Coating_Sample Coating Sample Measure_Volatiles 1. Determine Total Volatile Content (ASTM D2369) Coating_Sample->Measure_Volatiles Measure_Water 2. Determine Water Content (ASTM D4017) Coating_Sample->Measure_Water Measure_Density 3. Determine Coating Density (ASTM D1475) Coating_Sample->Measure_Density Calculation Calculate VOC Content (by difference) Measure_Volatiles->Calculation Measure_Water->Calculation Measure_Density->Calculation Result Result: grams VOC / Liter Coating Calculation->Result

Caption: EPA Method 24 VOC Determination Workflow.

Discussion and Conclusion

This guide highlights a critical challenge in comparative chemical assessment: the availability of robust, standardized data. For n-Butyl Acetate and PGMEA, a body of evidence allows for a reasonable assessment of their environmental profiles. PGMEA, in particular, is positioned as a solvent with low aquatic toxicity and ready biodegradability, often used to replace more hazardous chemicals.[4][26] n-Butyl Acetate is also biodegradable but presents a moderate risk to aquatic life that must be managed.[11][15]

For researchers, scientists, and drug development professionals, this serves as a crucial reminder of the due diligence required in solvent selection. When considering a solvent with an incomplete environmental datasheet, the most scientifically sound approach is to commission testing according to established international guidelines like the OECD and EPA methods detailed herein. This not only ensures regulatory compliance but also upholds the principles of green chemistry and corporate responsibility. The choice of a solvent should be a choice for performance, safety, and environmental compatibility, a decision that can only be made with complete and reliable data.

References

  • RTI Laboratories. (n.d.). VOC Content Analysis - EPA Method 24. Retrieved from [Link][17]

  • Sygnature Discovery. (n.d.). OECD 202: Daphnia sp. acute immobilization test. Retrieved from [Link][13]

  • European Solvents Industry Group. (2024). Eco-profile of n-Butyl Acetate. Retrieved from [Link][27]

  • Slate. (n.d.). What is Butyl Acetate? Cosmetic usage, properties, and regulatory insights. Retrieved from [Link][15]

  • U.S. Environmental Protection Agency. (2020). METHOD 24—DETERMINATION OF VOLATILE MATTER CONTENT, WATER CONTENT, DENSITY, VOLUME SOLIDS, AND WEIGHT SOLIDS OF SURFACE CO. Retrieved from [Link][23]

  • U.S. Environmental Protection Agency. (n.d.). Method 24 - Surface Coatings. Retrieved from [Link][18]

  • Fera Science Ltd. (n.d.). Daphnia sp., Acute Immobilisation Test. Retrieved from [Link][14]

  • American Coatings Association. (n.d.). Diving Deeper into VOCs. Retrieved from [Link][24]

  • BiotecnologieBT. (n.d.). OECD TG 202: Daphnia sp., Acute Immobilization test. Retrieved from [Link][22]

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